molecular formula C15H10O2 B095950 4-Phenylcoumarin CAS No. 15185-05-4

4-Phenylcoumarin

Cat. No.: B095950
CAS No.: 15185-05-4
M. Wt: 222.24 g/mol
InChI Key: SAZHWFFOFMSQPA-UHFFFAOYSA-N
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Description

4-Phenylcoumarin is a neoflavonoid scaffold of significant interest in medicinal chemistry and drug discovery research due to its diverse biological activities. It serves as a core template for the development of novel therapeutic agents. In antiviral research, this compound derivatives have demonstrated potent inhibitory effects against Hepatitis A virus (HAV) by targeting the viral 3C protease (3Cpro), a key enzyme for viral replication . Additionally, these derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) showing promising activity against HIV-1 by inhibiting reverse transcriptase (RT), with some compounds exhibiting effects comparable to the reference drug Efavirenz . In oncology research, 4-phenylcoumarins exhibit potent and selective anticancer effects through multiple mechanisms. Studies on geranylated 4-phenylcoumarins, such as those isolated from Mesua elegans , have revealed a caspase-independent pathway of cell death in human prostate cancer cells, involving autophagy and lysosomal proteins . Synthetic derivatives have also been shown to induce reactive oxygen species (ROS)-dependent apoptosis and cell cycle arrest in various phases in human lung cancer (A549) cells . Furthermore, new 4-phenylcoumarins isolated from Mesua lepidota have displayed high cytotoxic activity against breast (MCF-7) and cervical (HeLa) cancer cell lines . Other research applications include the investigation of its role in neurodegenerative diseases, where certain 4-phenylcoumarins have shown significant inhibitory activity against acetylcholinesterase (AChE) , and in metabolic studies, where some derivatives act as selective inhibitors of cytochrome P450 enzymes like CYP1B1 . This compound is presented as a high-purity chemical entity to support rigorous scientific investigation in these and other emerging fields. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZHWFFOFMSQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15185-05-4
Record name 4-Phenylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015185054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PHENYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O55K0UYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of 4-Phenylcoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-phenylcoumarin derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details established synthetic protocols, presents key characterization data in a structured format, and visualizes the mechanisms of action for their notable anti-HIV and anticancer properties.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established organic reactions. The most prominent methods include the Pechmann Condensation, the Perkin Reaction, and the Wittig Reaction.

Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[1][2] For the synthesis of this compound derivatives, a phenol is reacted with a β-keto ester bearing a phenyl group, such as ethyl benzoylacetate.

Experimental Protocol:

  • Reactants: A substituted phenol (1.0 eq.) and ethyl benzoylacetate (1.1 eq.).

  • Catalyst: Concentrated sulfuric acid, Amberlyst-15, or other acidic catalysts.[1][3]

  • Procedure:

    • In a round-bottom flask, the phenol and ethyl benzoylacetate are mixed.

    • The mixture is cooled in an ice bath, and the acid catalyst is added slowly with constant stirring.

    • The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the phenol, for a period ranging from a few hours to overnight.

    • Upon completion, the reaction mixture is poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed thoroughly with water to remove the acid, and then dried.

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[3]

dot

Anti_HIV_Mechanism cluster_virus HIV-1 Life Cycle cluster_cell Host Cell RT Reverse Transcriptase (RT) Integration Integration RT->Integration Tat Tat Protein Transcription Viral Transcription Tat->Transcription Integration->Transcription NFkB NF-κB NFkB->Transcription Coumarin This compound Derivative Coumarin->RT Inhibits Coumarin->Tat Inhibits Coumarin->NFkB Inhibits Anticancer_Mechanism cluster_pathway Cell Signaling PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Coumarin This compound Derivative Coumarin->PI3K Inhibits Coumarin->Apoptosis Induces

References

biological activities of novel 4-phenylcoumarin compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Novel 4-Phenylcoumarin Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel this compound compounds. The unique structural scaffold of this compound has positioned it as a privileged structure in medicinal chemistry, leading to the development of numerous derivatives with significant therapeutic potential. This document summarizes key quantitative data, details the experimental protocols used to evaluate these compounds, and visualizes the underlying mechanisms and workflows.

Core Biological Activities

Novel this compound derivatives have demonstrated a broad spectrum of pharmacological effects, most notably in the areas of anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

4-Phenylcoumarins exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1] One of the critical pathways affected is the PI3K/Akt/mTOR signaling cascade, which is often overactive in cancer cells, promoting proliferation and inhibiting apoptosis.[1] By inhibiting this pathway, this compound derivatives can lead to reduced cancer cell survival.[1] Furthermore, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) in cancer cells.[1]

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial pathogens. Studies have demonstrated that these compounds can be particularly effective against Gram-positive bacteria, with some also showing efficacy against Gram-negative strains.[2] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as tyrosyl-tRNA synthetase and DNA gyrase.[2] The number and position of hydroxyl groups on the this compound scaffold appear to play a significant role in their antibacterial potency.[2]

Enzyme Inhibition

The this compound scaffold has been identified as a potent inhibitor of several key enzymes implicated in disease. Notably, derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are associated with tumor hypoxia and are considered important anticancer targets.[3] Additionally, various this compound derivatives have been investigated as inhibitors of other enzymes such as HIV-1 protease and monoamine oxidase (MAO), indicating their potential in the development of antiviral and neurological drugs.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative this compound derivatives from the literature.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compoundA549 (Lung)MTT AssayNot specified, but induces ROS-dependent cell death[1]
Coumarin-artemisinin hybrid 1aHepG2 (Liver)Not specified3.05 ± 1.60[6]
Coumarin-artemisinin hybrid 1aA2780 (Ovarian)Not specified5.82 ± 2.28[6]
Coumarin-thiazolidin-2,4-dione hybrid 57MCF-7 (Breast)Not specified0.95 - 3.20[6]
4-Arylcoumarin (C)VariousNot specifiedCytotoxic[7]
2-thiomorpholinothiazole derivative 3kMCF-7 (Breast)Not specified7.5-16.9 µg/ml[8]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainAssayMIC (mg/mL)Reference
5,7-dihydroxy-4-phenyl coumarinGram-positive bacteriaMicro-well Dilution0.01–2.50[2]
5,7-dihydroxy-4-phenyl coumarinGram-negative bacteriaMicro-well Dilution0.16–10.00[2]
7-hydroxy-4-phenyl coumarinGram-positive bacteriaMicro-well DilutionGenerally higher than 5,7-dihydroxy derivative[2]
4-Arylcoumarin 26Bacillus dysenteriaeNot specified0.0049[9]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeAssayKi (µM) / IC50 (µM)Reference
Coumarin-1,3,4-oxadiazole hybrid 39ahCA XIINot specifiedKi: 0.16[3]
Coumarin-1,3,4-oxadiazole hybrid 39bhCA IXNot specifiedKi: 2.34[3]
4-Hydroxy-6,7-dimethyl-3-phenylcoumarinNQO1Not specifiedIC50: 0.66[5]
6-chloro-3-(3'-methoxyphenyl)coumarinMAO-BNot specifiedIC50: 0.001[5]
4-hydroxy-3-phenylcoumarin derivative 7HIV-1 ProteaseMTT AssayIC50: 0.00001[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. In the first column, add 100 µL of a 2x concentrated stock solution of the this compound compound. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density at 600 nm with a plate reader.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of CA-catalyzed CO₂ hydration.

  • Reagents and Enzyme: Use purified recombinant human CA isoforms (e.g., hCA IX and XII). The substrate is a CO₂-saturated solution. The inhibitor (this compound derivative) is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure: The assay is performed using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction. The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at room temperature to allow for complex formation.

  • Kinetic Measurement: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated solution. The initial rate of the reaction is determined by monitoring the change in pH using a pH indicator.

  • Data Analysis: The inhibition constant (Ki) is determined by fitting the initial velocity data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model using non-linear least-squares regression.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Akt->Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Phenylcoumarin This compound Derivatives Phenylcoumarin->PI3K Inhibits Phenylcoumarin->Akt Inhibits Apoptosis Apoptosis Inhibition->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow start Start: Library of Novel This compound Compounds cytotoxicity Primary Screening: Cytotoxicity Assay (MTT) start->cytotoxicity antimicrobial Antimicrobial Screening: MIC Assay start->antimicrobial enzyme Enzyme Inhibition Screening start->enzyme active_cancer Active Anticancer Compounds (Low IC50) cytotoxicity->active_cancer active_microbe Active Antimicrobial Compounds (Low MIC) antimicrobial->active_microbe active_enzyme Active Enzyme Inhibitors (Low Ki/IC50) enzyme->active_enzyme mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt, Apoptosis Assays) active_cancer->mechanism lead_opt Lead Optimization (Structure-Activity Relationship) active_microbe->lead_opt active_enzyme->lead_opt mechanism->lead_opt end Preclinical Candidate lead_opt->end

Caption: General workflow for the screening and development of this compound compounds.

References

The 4-Phenylcoumarin Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activities, and Structure-Activity Relationships for Drug Discovery Professionals

The 4-phenylcoumarin scaffold, a core structure of neoflavonoids, has emerged as a privileged motif in medicinal chemistry. Its unique diaryl structure, consisting of a coumarin nucleus substituted with a phenyl group at the 4-position, imparts a wide range of pharmacological properties. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological activities, and key structure-activity relationships (SAR), intended for researchers, scientists, and drug development professionals.

Synthetic Strategies: The Pechmann Condensation

The most common and versatile method for synthesizing the this compound core is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-phenylcoumarin

Materials:

  • Resorcinol

  • Ethyl benzoylacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve resorcinol (1 equivalent) in a minimal amount of ethanol.

  • Add ethyl benzoylacetate (1 equivalent) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • The solid precipitate of 7-hydroxy-4-phenylcoumarin is collected by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain the purified 7-hydroxy-4-phenylcoumarin.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and melting point determination).

Pechmann_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenol Phenol Derivative ReactionVessel Reaction Mixture (Solvent or Solvent-free) Phenol->ReactionVessel BetaKetoester β-Ketoester BetaKetoester->ReactionVessel AcidCatalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) AcidCatalyst->ReactionVessel Precipitation Precipitation (e.g., addition to ice water) ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Phenylcoumarin This compound Derivative Recrystallization->Phenylcoumarin

Caption: Workflow for the synthesis of 4-phenylcoumarins via Pechmann condensation.

Biological Activities and Mechanisms of Action

This compound derivatives have been extensively investigated for a variety of biological activities, demonstrating their potential as therapeutic agents for a range of diseases.

Anticancer Activity

The this compound scaffold is a promising framework for the development of novel anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundSubstituentsCancer Cell LineIC₅₀ (µM)Reference
1 7,8-dihydroxy-3-n-decyl-4-methylK562 (Leukemia)42.4[1]
LS180 (Colon)25.2[1]
MCF-7 (Breast)25.1[1]
2 6-bromo-4-bromomethyl-7-hydroxyK562 (Leukemia)32.7[1]
LS180 (Colon)45.8[1]
MCF-7 (Breast)39.5[1]
3 5,7-dihydroxy-4-phenylNot specified-[2]
4 7-hydroxy-4-phenylNot specified-[2]

Mechanism of Action: The anticancer activity of 4-phenylcoumarins is often attributed to their ability to induce apoptosis and inhibit cell proliferation. Some derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7][8][9][10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate AddCompound Add Compound to Cells CellSeeding->AddCompound CompoundPrep Prepare Compound Dilutions CompoundPrep->AddCompound Incubate1 Incubate (48-72h) AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 AddDMSO Add DMSO Incubate2->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC₅₀ ReadAbsorbance->CalculateIC50

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

4-Phenylcoumarins exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.

Mechanism of Action: A primary mechanism of the anti-inflammatory action of 4-phenylcoumarins is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, these compounds can downregulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Phenylcoumarin This compound Phenylcoumarin->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA iNOS iNOS mRNA->iNOS COX2 COX-2 mRNA->COX2 Cytokines Pro-inflammatory Cytokines mRNA->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by 4-phenylcoumarins.

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Western blotting is used to detect the levels of iNOS and COX-2 proteins in cell lysates.[12]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometric analysis is performed to quantify the protein expression levels relative to the loading control.

Antimicrobial Activity

Several this compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

CompoundSubstituentsMicroorganismMIC (mg/mL)Reference
5 5,7-dihydroxy-4-phenylStaphylococcus aureus0.01-0.63[2]
Bacillus subtilis0.01-0.31[2]
Klebsiella oxytoca0.16[2]
6 7-hydroxy-4-phenylStaphylococcus aureus0.08-2.50[2]
Bacillus subtilis0.04-1.25[2]

Mechanism of Action: The antimicrobial mechanism of 4-phenylcoumarins is not fully elucidated but is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Neuroprotective Activity

Emerging research indicates that 4-phenylcoumarins possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action: Some this compound derivatives have been shown to activate the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity. Activation of this pathway by brain-derived neurotrophic factor (BDNF) or small molecule agonists can lead to the activation of downstream signaling cascades, including the CREB (cAMP response element-binding protein) pathway, which promotes the expression of genes involved in neuronal protection.

TRKB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds & activates Phenylcoumarin This compound Derivative Phenylcoumarin->TrkB activates PI3K PI3K TrkB->PI3K activates Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates GeneExpression Gene Expression CREB->GeneExpression promotes NeuronalSurvival Neuronal Survival & Growth GeneExpression->NeuronalSurvival leads to

Caption: Neuroprotection via activation of the TRKB-CREB-BDNF pathway.

The Ellman's method is a common in vitro assay to screen for inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the this compound test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to the mixture and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition of AChE activity by the test compounds and determine the IC₅₀ value.

Structure-Activity Relationship (SAR)

The biological activity of 4-phenylcoumarins is highly dependent on the substitution pattern on both the coumarin nucleus and the 4-phenyl ring.

  • Hydroxylation: The presence and position of hydroxyl groups are crucial for many biological activities. For instance, dihydroxy-substituted 4-phenylcoumarins, such as 5,7-dihydroxy-4-phenylcoumarin, often exhibit enhanced antimicrobial and antioxidant activities.[2]

  • Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing long alkyl chains, can enhance anticancer activity.[1]

  • Halogenation: The introduction of halogen atoms, such as bromine, can also contribute to the cytotoxic effects of these compounds.[1]

  • Substitution on the 4-phenyl ring: The electronic nature and position of substituents on the 4-phenyl ring can significantly influence the potency and selectivity of the compounds for different biological targets.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. Its synthetic accessibility, coupled with its diverse and potent biological activities, makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of novel and effective drug candidates.

References

A Technical Guide to the Discovery and Isolation of Naturally Occurring 4-Phenylcoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring 4-phenylcoumarins are a class of neoflavonoids characterized by a C6-C3-C6 skeleton. They have garnered significant attention within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and purification of these valuable compounds from their natural plant sources. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to aid researchers in this field.

Discovery and Natural Sources

4-Phenylcoumarins are predominantly found in plants of the family Calophyllaceae (formerly Clusiaceae or Guttiferae). Seminal work in this area has led to the isolation of a wide array of these compounds from various species. Bioassay-guided fractionation has been a pivotal technique in their discovery, where the separation of plant extracts is directed by the biological activity of the resulting fractions.

Table 1: Selected Naturally Occurring 4-Phenylcoumarins and Their Plant Sources

Compound NamePlant SourcePlant PartReference
Mammea A/AAMammea americanaFruit Peels[1]
Mammea A/BACalophyllum brasilienseLeaves[2]
Mammea A/BBCalophyllum brasilienseLeaves[2]
Mesuaferol AMesua ferreaFlowering Buds[3]
Mesuaferol BMesua ferreaFlowering Buds[3]
Mesuaferol CMesua ferreaFlowering Buds[3]
Inophyllum BCalophyllum inophyllumLeaves
CalophyllolideCalophyllum inophyllumSeeds

Biosynthesis of 4-Phenylcoumarins

The biosynthesis of 4-phenylcoumarins originates from the phenylpropanoid pathway, a central route in the secondary metabolism of plants. This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and ligation to Coenzyme A, produces cinnamoyl-CoA and p-coumaroyl-CoA. These intermediates then enter the neoflavonoid pathway, leading to the formation of the characteristic 4-phenylcoumarin scaffold.

Biosynthesis_of_4_Phenylcoumarins L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Neoflavonoid_Pathway Neoflavonoid Pathway (Enzymatic Steps) p_Coumaroyl_CoA->Neoflavonoid_Pathway Four_Phenylcoumarin_Scaffold This compound Scaffold Neoflavonoid_Pathway->Four_Phenylcoumarin_Scaffold Further_Modifications Further Modifications (Prenylation, Hydroxylation, etc.) Four_Phenylcoumarin_Scaffold->Further_Modifications Diverse_4_Phenylcoumarins Diverse 4-Phenylcoumarins Further_Modifications->Diverse_4_Phenylcoumarins Isolation_Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., CH2Cl2, Hexane, MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioassay (e.g., Cytotoxicity Assay) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Identify active fractions Purification Preparative HPLC (e.g., C18 Column) Active_Fractions->Purification Pure_Compounds Pure 4-Phenylcoumarins Purification->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation

References

spectroscopic analysis of 4-phenylcoumarin (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-phenylcoumarin (4-phenyl-2H-chromen-2-one), a key scaffold in medicinal chemistry. This document details the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols, and visualizations to aid in the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the placement of the phenyl group and the substitution pattern on the coumarin core.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the vinylic, aromatic, and phenyl protons. The chemical shifts and coupling constants are crucial for assigning each proton to its specific position in the molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.3s-
H-5~7.6ddJ = 7.8, 1.6 Hz
H-6~7.3tdJ = 7.5, 1.1 Hz
H-7~7.4tdJ = 7.8, 1.6 Hz
H-8~7.3ddJ = 8.2, 1.1 Hz
H-2', H-6'~7.5m-
H-3', H-4', H-5'~7.4m-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about each unique carbon atom in this compound. The chemical shifts are indicative of the electronic environment of each carbon.

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (C=O)~160.8
C-3~115.5
C-4~155.1
C-4a~119.5
C-5~127.9
C-6~124.3
C-7~132.0
C-8~116.8
C-8a~153.9
C-1'~134.5
C-2', C-6'~128.8
C-3', C-5'~129.5
C-4'~128.4

Note: Assignments are based on typical chemical shift ranges for coumarins and phenyl-substituted aromatic systems. Definitive assignment often requires 2D NMR experiments.

Experimental Protocol for NMR Analysis

A general protocol for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

    • Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set a spectral width of approximately -2 to 12 ppm.

    • Acquire 16-64 scans to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a spectral width of approximately 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[1]

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

NMR_Interpretation_Workflow cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR Spectrum Chem_Shifts Analyze Chemical Shifts H1_NMR->Chem_Shifts Coupling Analyze Coupling Constants H1_NMR->Coupling Integration Analyze Integration H1_NMR->Integration C13_NMR ¹³C NMR Spectrum C13_NMR->Chem_Shifts TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Correlations Analyze Cross-Peaks TwoD_NMR->Correlations Proton_Env Determine Proton Environments Chem_Shifts->Proton_Env Carbon_Skeleton Determine Carbon Skeleton Chem_Shifts->Carbon_Skeleton Connectivity Establish Connectivity Coupling->Connectivity Integration->Proton_Env Correlations->Connectivity Final_Structure Confirm Final Structure Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure Connectivity->Final_Structure Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample (ATR or KBr) Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Mass_Spec_Fragmentation M [M]⁺˙ m/z = 222 F1 [M - CO]⁺˙ m/z = 194 M->F1 - CO F2 [M - CO - H]⁺ m/z = 193 F1->F2 - H˙ F3 [M - CO - CHO]⁺ m/z = 165 F1->F3 - CHO˙

References

An In-depth Technical Guide to 7-Hydroxy-4-phenylcoumarin: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 7-hydroxy-4-phenylcoumarin. It includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical characteristics, and an exploration of its role as a dual inhibitor of aldehyde dehydrogenase 2 (ALDH2) and monoamine oxidase (MAO).

Core Physical and Chemical Properties

7-Hydroxy-4-phenylcoumarin, also known as 4-phenylumbelliferone, is a solid organic compound.[1] Its core structure consists of a coumarin scaffold substituted with a hydroxyl group at the 7th position and a phenyl group at the 4th position.

PropertyValueReference
IUPAC Name 7-hydroxy-4-phenylchromen-2-one[2][3]
Chemical Formula C₁₅H₁₀O₃[1][3]
Molecular Weight 238.24 g/mol [1][3]
Melting Point 248-252 °C[1]
Boiling Point No data available
CAS Number 2555-30-8[1][3]

Solubility: Qualitative assessments indicate that 7-hydroxy-4-phenylcoumarin has limited solubility in water but is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Precise quantitative solubility data is not readily available in the literature.

pKa: While a specific pKa value for 7-hydroxy-4-phenylcoumarin is not available, the pKa of the structurally similar 7-hydroxy-4-methylcoumarin is noted to be significantly lower than that of phenol, indicating enhanced acidity due to the electron-withdrawing nature of the coumarin ring system.

Spectral Data

The structural features of 7-hydroxy-4-phenylcoumarin give rise to a characteristic spectral profile.

Spectral DataDescription
UV-Vis Spectroscopy In ethanol, 7-hydroxy-4-phenylcoumarin exhibits a maximum absorption (λmax) at approximately 326 nm. This absorption is attributed to the extended π-conjugated system of the molecule.[4]
Infrared (IR) Spectroscopy The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) group (broad band around 3500 cm⁻¹), the α,β-unsaturated lactone carbonyl (C=O) group (around 1700-1730 cm⁻¹), and aromatic C=C stretching vibrations (around 1600 cm⁻¹).
¹H NMR Spectroscopy The proton NMR spectrum in DMSO-d₆ would be expected to show distinct signals for the aromatic protons on both the coumarin ring and the phenyl substituent, a singlet for the vinyl proton at the 3-position, and a broad singlet for the hydroxyl proton. For the related compound 7-hydroxy-4-(2-fluorophenyl)coumarin in DMSO-d6, characteristic aromatic proton signals are observed.[2]
¹³C NMR Spectroscopy The carbon NMR spectrum provides signals for all 15 carbon atoms in the molecule, including the characteristic signal for the lactone carbonyl carbon (around 160 ppm) and signals for the aromatic and vinylic carbons.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns typically involve the loss of carbon monoxide (CO) from the lactone ring.[5][6][7]

Experimental Protocols

Synthesis of 7-Hydroxy-4-phenylcoumarin via Pechmann Condensation

The most common method for the synthesis of 7-hydroxy-4-phenylcoumarin is the Pechmann condensation, which involves the reaction of resorcinol with ethyl benzoylacetate in the presence of an acid catalyst.[8]

Materials:

  • Resorcinol

  • Ethyl benzoylacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts like Amberlyst-15

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve resorcinol in a minimal amount of ethanol.

  • Add an equimolar amount of ethyl benzoylacetate to the solution.

  • Cool the flask in an ice bath.

  • Slowly and with constant stirring, add a catalytic amount of concentrated sulfuric acid.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-phenylcoumarin.

G Pechmann Condensation Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Resorcinol Resorcinol Mixing Mixing Resorcinol->Mixing EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Mixing AcidCatalysis AcidCatalysis Mixing->AcidCatalysis Add Acid Catalyst (e.g., H₂SO₄) Reaction Reaction AcidCatalysis->Reaction Stir at Room Temp Precipitation Precipitation Reaction->Precipitation Pour into Ice Water Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 7-Hydroxy-4-phenylcoumarin Recrystallization->Product

Caption: Workflow for the synthesis of 7-hydroxy-4-phenylcoumarin.

Biological Activity and Signaling Pathways

7-Hydroxy-4-phenylcoumarin is recognized as a dual inhibitor of two key enzymes: aldehyde dehydrogenase 2 (ALDH2) and monoamine oxidase (MAO), with reported IC₅₀ values of 1.5 µM and 0.5 µM, respectively.[9]

Inhibition of Monoamine Oxidase (MAO)

MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[10][11] The coumarin scaffold is a known pharmacophore for MAO-B inhibitors. The mechanism of inhibition likely involves the binding of the 7-hydroxy-4-phenylcoumarin molecule to the active site of the MAO-B enzyme, preventing the breakdown of monoamine neurotransmitters.

G MAO Inhibition by 7-Hydroxy-4-phenylcoumarin MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Catalyzes Oxidation Monoamines Monoamine Neurotransmitters (e.g., Dopamine) Monoamines->MAO Substrate Inhibitor 7-Hydroxy-4-phenylcoumarin Inhibitor->MAO Inhibits

Caption: Inhibition of MAO-catalyzed monoamine degradation.

Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)

ALDH2 is a mitochondrial enzyme responsible for the detoxification of endogenous and exogenous aldehydes.[12][13][14] Inhibition of ALDH2 can have various physiological effects. Coumarin derivatives have been investigated as ALDH2 inhibitors. The inhibitory action of 7-hydroxy-4-phenylcoumarin on ALDH2 likely involves its interaction with the enzyme's active site, thereby preventing the oxidation of aldehydes to their corresponding carboxylic acids.

G ALDH2 Inhibition by 7-Hydroxy-4-phenylcoumarin ALDH2 Aldehyde Dehydrogenase 2 (ALDH2) CarboxylicAcids Carboxylic Acids ALDH2->CarboxylicAcids Catalyzes Oxidation Aldehydes Toxic Aldehydes Aldehydes->ALDH2 Substrate Inhibitor 7-Hydroxy-4-phenylcoumarin Inhibitor->ALDH2 Inhibits

Caption: Inhibition of ALDH2-catalyzed aldehyde detoxification.

References

molecular formula and weight of 4-hydroxy-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-hydroxy-3-phenylcoumarin, a significant derivative of the coumarin scaffold. It details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its primary mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Properties

4-Hydroxy-3-phenylcoumarin is an organic compound featuring a coumarin core structure substituted with a hydroxyl group at the 4-position and a phenyl group at the 3-position.[1]

PropertyValueReference
Molecular Formula C₁₅H₁₀O₃[1][2]
Molecular Weight 238.24 g/mol [1][2]
Exact Mass 238.062994177 g/mol [2][3]
CAS Number 1786-05-6[1][2]
Appearance Powder[1]
Melting Point 206-208 °C[2]
Boiling Point 393.7 °C[2]
Density 1.367 g/cm³[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 46.5 Ų[2]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of 4-hydroxy-3-phenylcoumarin are outlined below. These protocols are based on established methods for coumarin derivatives.

The synthesis of 4-hydroxy-3-phenylcoumarin can be achieved through various methods. A common approach involves the Pechmann condensation or related reactions. A general synthetic route involves the reaction of a phenol with a β-ketoester or malonic acid derivative. For 4-hydroxy-3-phenylcoumarin, a plausible synthesis involves the reaction of phenol with phenylmalonic acid in the presence of a dehydrating agent or catalyst.

Materials:

  • Phenol

  • Phenylmalonic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous zinc chloride (ZnCl₂)

  • Appropriate solvent (e.g., Toluene)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine phenol and phenylmalonic acid.

  • Slowly add a mixture of phosphorus oxychloride and anhydrous zinc chloride as a catalyst and condensing agent.[4]

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the crude solid, wash it with cold water, and then with a dilute sodium hydroxide solution to remove any unreacted acidic starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-hydroxy-3-phenylcoumarin.[2]

  • Dry the purified crystals under vacuum.

To confirm the structure and purity of the synthesized 4-hydroxy-3-phenylcoumarin, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent, such as DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectrum is expected to show signals corresponding to the aromatic protons on both the coumarin core and the phenyl substituent, as well as a signal for the hydroxyl proton.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactone ring.[5]

2. Fourier-Transform Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[5][6]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Key characteristic bands to observe would be the O-H stretch from the hydroxyl group, the C=O stretch of the lactone, and C=C stretching vibrations from the aromatic rings.[7]

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS) or using Electrospray Ionization (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (m/z ≈ 238.24). Analysis of the fragmentation pattern can further confirm the structure.[3]

Mechanism of Action and Signaling Pathway

4-hydroxycoumarin derivatives are well-known for their anticoagulant properties.[8][9] Their primary mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is crucial for the Vitamin K cycle, a metabolic pathway necessary for the post-translational modification (carboxylation) of several blood clotting factors.

By inhibiting VKOR, 4-hydroxy-3-phenylcoumarin prevents the regeneration of the active, reduced form of Vitamin K. This leads to the production of inactive clotting factors, thereby impeding the coagulation cascade and exerting an anticoagulant effect.

Vitamin K Cycle Inhibition VK_hydro Vitamin K (hydroquinone) GGCX γ-glutamyl carboxylase (GGCX) VK_hydro->GGCX Cofactor VK_epoxide Vitamin K 2,3-epoxide VKOR Vitamin K epoxide reductase (VKOR) VK_epoxide->VKOR Substrate GGCX->VK_epoxide Produces ActiveFactors Active Clotting Factors GGCX->ActiveFactors Carboxylates VKOR->VK_hydro Regenerates InactiveFactors Inactive Clotting Factors (II, VII, IX, X) InactiveFactors->GGCX Substrate Coumarin 4-Hydroxy-3-phenylcoumarin Coumarin->VKOR Inhibits Synthesis and Characterization Workflow start Start: Starting Materials (Phenol, Phenylmalonic acid) synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification (Recrystallization) synthesis->purification product Pure Crystalline Product purification->product characterization Spectroscopic Characterization product->characterization nmr NMR ('H & '³C) characterization->nmr ir FTIR characterization->ir ms Mass Spectrometry characterization->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis end End: Confirmed Structure of 4-Hydroxy-3-phenylcoumarin analysis->end

References

The Therapeutic Potential of 4-Phenylcoumarin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcoumarins, a subclass of neoflavonoids, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a phenyl group at the C4 position of the coumarin core, have demonstrated significant therapeutic potential, particularly in the realm of oncology. Their structural rigidity and synthetic tractability make them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential of 4-phenylcoumarin analogues, focusing on their anticancer properties. It includes a comprehensive summary of their biological activities, detailed experimental protocols for their evaluation, and an elucidation of their mechanisms of action through key signaling pathways.

Quantitative Data on Biological Activity

The anticancer activity of this compound analogues has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the IC50 values for various this compound analogues from the literature.

Table 1: Cytotoxicity of this compound Analogues against Various Cancer Cell Lines

Compound/AnalogueCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound derivativeHL60 (Leukemia)8.09Staurosporine7.48
This compound derivativeMCF-7 (Breast Cancer)3.26Staurosporine3.06
This compound derivativeA549 (Lung Cancer)9.34Staurosporine3.7
4-Arylcoumarin analoguePC-3 (Prostate Cancer)3.56Erlotinib>100
4-Arylcoumarin analogueMDA-MB-231 (Breast Cancer)8.5Erlotinib15.2

Table 2: Tubulin Polymerization Inhibitory Activity of this compound Analogues

Compound/AnalogueIC50 (µM)Reference CompoundIC50 (µM)
Combretastatin A-4 analogue2.00 ± 0.12Combretastatin A-42.96 ± 0.18
4-Arylcoumarin derivative1.3Combretastatin A-41.2

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the therapeutic potential of this compound analogues. The following are protocols for key experiments cited in the literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound analogues (dissolved in DMSO)

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the rate of polymerization and the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound analogues exert their therapeutic effects by modulating key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer this compound analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[2] This leads to a cascade of events including the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3]

Tubulin_Polymerization_Inhibition This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubules Microtubules This compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Inhibition of tubulin polymerization by this compound analogues.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[4] Some this compound analogues have been shown to inhibit this pathway, contributing to their anticancer effects.[5] These compounds can suppress the phosphorylation and activation of key downstream proteins like Akt, leading to the inhibition of cell proliferation and the induction of apoptosis.[5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Proliferation Proliferation Akt->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes This compound This compound This compound->PI3K Inhibits

Modulation of the PI3K/Akt signaling pathway by this compound analogues.

Conclusion

This compound analogues represent a versatile and potent class of compounds with significant therapeutic potential, particularly as anticancer agents. Their ability to target fundamental cellular processes such as microtubule dynamics and key signaling pathways like PI3K/Akt underscores their importance in drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the therapeutic benefits of this promising chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these analogues to enhance their potency and selectivity, with the ultimate goal of translating these findings into novel and effective clinical therapies.

References

4-Phenylcoumarin Derivatives: A Technical Guide to Their Potential as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyrone compounds, are widely recognized in medicinal chemistry for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2][3] Within this broad family, 4-phenylcoumarin derivatives have emerged as a particularly promising scaffold for the development of novel anticancer agents.[4] Their unique structural framework allows for versatile chemical modifications, leading to compounds that can interact with a variety of biological targets and modulate key signaling pathways involved in cancer progression.[1] This technical guide provides a comprehensive overview of the current research on this compound derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Mechanisms of Anticancer Activity

This compound derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer.

Induction of Apoptosis

A primary mechanism by which these derivatives kill cancer cells is through the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway.

  • Modulation of Bcl-2 Family Proteins: Many this compound derivatives have been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c.[5]

  • Caspase Activation: The released cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, such as caspase-9, are activated first, which in turn activate executioner caspases like caspase-3 and -7.[2][5][6] These executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[7] Studies have demonstrated that treatment with specific this compound derivatives leads to increased expression and activity of caspase-3 and caspase-9.[7][8]

Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy by which this compound derivatives inhibit tumor growth. By arresting cells at specific checkpoints, these compounds prevent their proliferation.

  • G2/M Phase Arrest: A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle.[2][5] This is often a consequence of the disruption of the microtubule network, which is essential for the formation of the mitotic spindle.[2][5] Some 4-substituted coumarins have been shown to interact with the colchicine binding site on tubulin, inhibiting its polymerization and leading to mitotic arrest.[5]

Modulation of Key Signaling Pathways

The anticancer activity of 4-phenylcoumarins is frequently linked to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several coumarin derivatives have been shown to inhibit this pathway.[2][5][8] By suppressing the phosphorylation of key components like Akt and mTOR, these compounds can effectively halt cell proliferation and induce apoptosis.[9][10]

  • VEGFR-2 Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Certain fluorinated coumarin derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking tumor angiogenesis.[2][8]

Caspase-Independent Cell Death

Interestingly, some geranylated 4-phenylcoumarins have been shown to induce caspase-independent cell death in apoptosis-resistant cancer cells, such as those found in prostate cancer.[11] This involves alternative cell death pathways:

  • Autophagy: The induction of autophagy, a cellular self-digestion process.

  • Lysosomal and Endoplasmic Reticulum Death: Activation of proteins associated with the lysosome and endoplasmic reticulum, such as cathepsin B and calpain-2.[11]

Quantitative Data on Anticancer Activity

The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for a selection of derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-artemisinin hybrid 1aHepG2 (Liver)3.05 ± 1.60[12]
Coumarin-artemisinin hybrid 1aHep3B (Liver)3.76 ± 1.76[12]
Coumarin-artemisinin hybrid 1aA2780 (Ovarian)5.82 ± 2.28[12]
Coumarin-artemisinin hybrid 1aOVCAR-3 (Ovarian)4.60 ± 1.81[12]
Coumarin-pyrazole hybrid 35HepG2 (Liver)2.96 ± 0.25[13]
Coumarin-pyrazole hybrid 35SMMC-7721 (Liver)2.08 ± 0.32[13]
Coumarin-1,2,3-triazole hybrid 18cMCF-7 (Breast)2.66[12]
Coumarin-thiazole derivative 50aMDA-MB-231 (Breast)0.16[12]
Coumarin-thiazole derivative 50aA549 (Lung)0.17[12]
Coumarin-thiazole derivative 50aK562 (Leukemia)0.31[12]
Coumarin-thiazole derivative 50bHeLa (Cervical)0.21[12]
Coumarin-isoxazole derivative 57MCF-7 (Breast)0.95 - 3.20[12]
Geranylated this compound DMDP-1PC-3 (Prostate)Varies (Potent)[11]
Geranylated this compound DMDP-2DU 145 (Prostate)Varies (Potent)[11]
Derivative 4aMCF-7 (Breast)<8.81[2]
Compound 15MCF-7 (Breast)1.24[8]
Compound 4HL60 (Leukemia)8.09[10]
Compound 8bHepG2 (Liver)13.14[10]

Experimental Protocols

Evaluating the anticancer potential of this compound derivatives involves a series of standardized in vitro assays.

Cell Viability / Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

    • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining via Flow Cytometry)
  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Methodology:

    • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are incubated in the dark for 15-20 minutes at room temperature.

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.[15]

Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry)
  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

    • Cell Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.

    • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Western Blotting
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Methodology:

    • Protein Extraction: After treatment with the this compound derivative, cells are lysed to extract total proteins. Protein concentration is determined using an assay like the Bradford or BCA assay.

    • SDS-PAGE: Equal amounts of protein are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt).

    • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[5]

Visualizations: Pathways and Workflows

Signaling Pathway: PI3K/Akt/mTOR Inhibition by 4-Phenylcoumarins

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Coumarin This compound Derivative Coumarin->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Workflow for Anticancer Evaluation

Experimental_Workflow start Synthesis of This compound Derivatives screen Primary Screening: MTT Assay on Cancer Cell Lines start->screen ic50 Determine IC50 Values screen->ic50 select Select Potent Compounds (Low IC50) ic50->select apoptosis Mechanism Study: Apoptosis Assay (Flow Cytometry) select->apoptosis Yes cell_cycle Mechanism Study: Cell Cycle Analysis (Flow Cytometry) select->cell_cycle Yes western Mechanism Study: Protein Expression (Western Blot) select->western Yes end Lead Compound Identification apoptosis->end cell_cycle->end western->end

Caption: General workflow for the in vitro evaluation of this compound anticancer agents.

Structure-Activity Relationship (SAR) Overview

SAR_Coumarin cluster_0 This compound Core Core R1 R1 (Position 6): - Halogens (Cl, Br) can enhance activity R1->Core R2 R2 (Position 7): - Hydroxy or O-prenyl groups often improve potency R2->Core R3 R3 (Phenyl Ring): - Electron-withdrawing/donating groups modulate activity R3->Core R4 R4 (Position 3): - Heterocyclic substitutions can introduce new interactions R4->Core

Caption: Key positions on the this compound scaffold for SAR studies.

Note: The image in the SAR diagram is a schematic representation. The actual chemical structure is implied.

Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on both the coumarin nucleus and the 4-phenyl ring.

  • Position 6: The introduction of halogen atoms, such as chlorine (Cl) or bromine (Br), at the 6-position of the coumarin moiety has been observed to enhance bioactivity.[12]

  • Position 7: Substitutions at this position are common. For instance, O-prenylated coumarin derivatives have shown improved anticancer properties, with prenylation at position 6 or 7 often being beneficial.[14] Hydroxy groups at this position are also prevalent in active compounds.

  • Position 3: The 3-position is a key site for modification. Hybridization of the coumarin scaffold by introducing other pharmacophores, such as pyrazole or triazole rings, at this position has led to compounds with excellent anticancer activity.[12][13]

  • 4-Phenyl Ring: The substitution pattern on the 4-phenyl ring is critical. The presence of groups like methoxy or hydroxyl can significantly influence the compound's interaction with its biological targets.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and highly promising class of compounds in the search for new anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways like PI3K/Akt makes them attractive candidates for further development. The extensive structure-activity relationship data available provides a solid foundation for the rational design of more potent and selective inhibitors.

Future research should focus on several key areas:

  • Target Identification: While many pathways are known to be affected, the direct molecular targets for many this compound derivatives remain to be elucidated.

  • In Vivo Efficacy and Pharmacokinetics: Most studies are currently confined to in vitro models. Comprehensive in vivo studies in animal models are necessary to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: The potential of these compounds to be used in combination with existing chemotherapeutic drugs to enhance efficacy or overcome drug resistance is a promising avenue for investigation.[1]

References

Methodological & Application

Synthesis Methods for Producing 4-Phenylcoumarin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenylcoumarin derivatives, a significant scaffold in medicinal chemistry. The methods outlined below are foundational techniques that offer versatile routes to a wide array of substituted 4-phenylcoumarins.

Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1][2] For the synthesis of 4-phenylcoumarins, ethyl benzoylacetate is the typical β-ketoester of choice. The reaction is catalyzed by various Brønsted or Lewis acids.[3][4]

Pechmann_Condensation phenol Phenol transesterification Transesterification phenol->transesterification ketoester Ethyl Benzoylacetate (β-Ketoester) ketoester->transesterification catalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃) catalyst->transesterification catalysis cyclization Intramolecular Cyclization (Friedel-Crafts type) catalyst->cyclization catalysis transesterification->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: General workflow for Pechmann condensation.
Data Presentation: Pechmann Condensation

Phenol DerivativeCatalystTemperature (°C)Time (h)Yield (%)Reference
Resorcinolconc. H₂SO₄5 → RT1880[5]
PhloroglucinolZn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)1000.588[4]
PhenolAlum (40 mol%)80N/AHigh[6]
Various PhenolsSulfamic Acid (10 mol%)Solvent-freeN/A50-90[2]
Experimental Protocol: Synthesis of 7-Hydroxy-4-phenylcoumarin

This protocol is adapted from procedures utilizing acid catalysis.[5]

Materials:

  • Resorcinol (1,3-dihydroxybenzene)

  • Ethyl benzoylacetate

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

  • Aqueous ethanol

Procedure:

  • In a flask, cool 10 mL of concentrated sulfuric acid to approximately 5°C using an ice bath.

  • To the cold acid, slowly add a mixture of resorcinol (10 mmol) and ethyl benzoylacetate (10 mmol) while maintaining the temperature at 5°C.

  • Stir the reaction mixture at 5°C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring for an additional 18 hours in an open atmosphere.

  • Pour the reaction mixture carefully into a beaker of ice-cold water with vigorous stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from aqueous ethanol to yield the pure 7-hydroxy-4-phenylcoumarin.[5]

Perkin Reaction

The Perkin reaction provides a route to cinnamic acids through the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[7] A modification of this reaction, using a salicylaldehyde derivative and phenylacetic anhydride, can be employed to synthesize 3-phenylcoumarins, and with o-hydroxybenzophenones, it can yield 4-phenylcoumarins.[8][9]

Perkin_Reaction benzophenone o-Hydroxy- benzophenone condensation Aldol-type Condensation benzophenone->condensation anhydride Acetic Anhydride anhydride->condensation base Base Catalyst (e.g., AcONa) base->condensation catalysis cyclization Intramolecular Acylation & Lactonization condensation->cyclization product This compound cyclization->product

Caption: Perkin reaction pathway for 4-phenylcoumarins.
Data Presentation: Perkin Reaction

Quantitative data for the direct synthesis of 4-phenylcoumarins via the Perkin reaction is less commonly tabulated than for the Pechmann condensation. The reaction is a classical method, often cited in reviews as a primary route.[8]

Experimental Protocol: General Procedure for Perkin Reaction

This protocol describes a general approach for the synthesis of a coumarin derivative.

Materials:

  • o-Hydroxybenzophenone

  • Acetic anhydride

  • Sodium acetate (anhydrous)

Procedure:

  • Place a mixture of o-hydroxybenzophenone (1 part by weight), acetic anhydride (2 parts by weight), and freshly fused, powdered anhydrous sodium acetate (1 part by weight) in a flask.

  • Heat the mixture under reflux in an oil bath at 180°C for several hours (typically 4-8 hours).

  • Allow the mixture to cool slightly and pour it into water while still warm.

  • Boil the resulting solution for a few minutes to hydrolyze any excess acetic anhydride.

  • Allow the solution to cool. The this compound derivative will often crystallize out.

  • If the product separates as an oil, the mixture may be extracted with a suitable solvent (e.g., ether or dichloromethane).

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

Intramolecular Wittig Reaction

The Wittig reaction is a powerful method for creating alkenes from aldehydes or ketones and a phosphonium ylide.[10] An intramolecular variation can be used to construct the coumarin ring system. This typically involves preparing a triphenylphosphorane tethered to a salicylate ester, which then undergoes cyclization.[11]

Wittig_Reaction salicylaldehyde Salicylaldehyde Derivative phosphonium Intermediate Phosphonium Salt salicylaldehyde->phosphonium Reaction with reagents reagents 1. Chloroacetyl chloride 2. Triphenylphosphine reagents->phosphonium ylide Ylide Formation phosphonium->ylide base Base (e.g., Et₃N) base->ylide deprotonation cyclization Intramolecular Wittig Reaction ylide->cyclization product Coumarin cyclization->product

Caption: Intramolecular Wittig synthesis of coumarins.
Data Presentation: Intramolecular Wittig Reaction

Starting AldehydeProductYield (%)Reference
SalicylaldehydeCoumarin30[11]
2-Hydroxy-4-methoxybenzaldehyde7-MethoxycoumarinFair[11]
2-Hydroxy-4-methylbenzaldehyde7-MethylcoumarinFair[11]
Experimental Protocol: Synthesis of Coumarin via Intramolecular Wittig Reaction

This protocol is based on the synthesis of the parent coumarin ring.[11]

Materials:

  • Salicylaldehyde

  • Pyridine

  • Chloroacetyl chloride

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Dry Chloroform

Procedure:

  • Dissolve salicylaldehyde in dry chloroform.

  • Add pyridine to the solution, followed by the dropwise addition of chloroacetyl chloride. This forms the o-acyloxybenzyl chloride intermediate.

  • To the same reaction mixture, add triphenylphosphine to form the corresponding phosphonium salt.

  • Add triethylamine to the mixture to generate the ylide in situ.

  • Heat the reaction mixture under reflux for approximately 12 hours.

  • After cooling, concentrate the mixture under reduced pressure.

  • Purify the residue using column chromatography (e.g., silica gel with a dichloromethane-petroleum ether eluent) to isolate the coumarin product.

Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a highly efficient palladium-catalyzed method for forming carbon-carbon bonds. To synthesize 4-phenylcoumarins, a 4-halocoumarin or 4-triflyloxycoumarin is coupled with a phenylboronic acid derivative.[12][13] This method is particularly valuable for creating a diverse library of derivatives with various substitutions on the phenyl ring.

Suzuki_Coupling halocoumarin 4-Halocoumarin or 4-Triflyloxycoumarin cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) halocoumarin->cycle boronic_acid Phenylboronic Acid boronic_acid->cycle catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->cycle catalysis base Base (e.g., K₂CO₃, CsF) base->cycle activation product This compound cycle->product

Caption: Suzuki cross-coupling for this compound synthesis.
Data Presentation: Suzuki Cross-Coupling

Coumarin SubstrateBoronic AcidCatalyst/BaseTime (h)Yield (%)Reference
4-BromocoumarinPhenylboronic acidPd complex / K₂CO₃190[12]
4-Bromocoumarin4-Methoxyphenylboronic acidPd complex / K₂CO₃192[12]
4-Triflyloxycoumarin3-Furylboronic acidPd(PPh₃)₄ / CsF1284[13][14]
4-Triflyloxycoumarin2-Thienylboronic acidPd(PPh₃)₄ / CsF1287[13][14]
Experimental Protocol: Synthesis of this compound via Suzuki Coupling

This protocol is a general procedure based on the coupling of a 4-halocoumarin.[12]

Materials:

  • 4-Bromocoumarin

  • Phenylboronic acid

  • Palladium catalyst (e.g., 5 mol% of a suitable Pd complex)

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • To a reaction vessel, add 4-bromocoumarin (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., 0.05 mmol).

  • De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., toluene/water).

  • Heat the reaction mixture to 70-100°C and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

References

Application Notes and Protocols for 4-Phenylcoumarin as a Fluorescent Probe in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcoumarin and its derivatives represent a promising class of fluorophores for bioimaging applications. The coumarin core provides a robust and versatile scaffold with favorable photophysical properties, including high quantum yields and good photostability. The introduction of a phenyl group at the 4-position can further modulate these properties and provide a site for functionalization, enabling the development of "smart" probes that respond to specific analytes or environmental changes within biological systems. These probes are valuable tools in cellular biology, drug discovery, and diagnostics, offering insights into cellular dynamics, organelle function, and the mechanisms of drug action.

This document provides a detailed overview of the application of this compound-based probes for bioimaging, complete with a summary of their photophysical properties, detailed experimental protocols for their synthesis and use, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Photophysical Properties of this compound-Based Probes

The utility of a fluorescent probe is largely determined by its photophysical characteristics. The following table summarizes key data for representative this compound-based probes designed for specific bioimaging applications. It is important to note that these properties can be influenced by the solvent and local microenvironment.

Probe Name/DerivativeTarget Analyte/Applicationλex (nm)λem (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/ConditionsReference
CouSePh Biothiols (Cys, Hcy, GSH)~380~460 (for Cys/Hcy product)Not specifiedNot specifiedAqueous buffer[1]
Pyridine-Substituted 4-Phenylcoumarins General FluorophoreNot FluorescentNot Fluorescent--Various[2]
Viscosity Probe Analog (Coumarin-based) Viscosity~405~450-600 (viscosity dependent)Increases with viscosityNot specifiedMethanol-Glycerol mixtures[1]
Palladium Probe Analog (Coumarin-based) Palladium (Pd²⁺)~361~440Not specifiedNot specifiedMethanol[3]

Experimental Protocols

Synthesis of a Functionalized this compound Probe

The Pechmann condensation is a widely used method for the synthesis of coumarins.[4][5] For this compound derivatives, a common starting material is a phenol and a β-keto ester. Subsequent functionalization can be achieved through various organic reactions, such as the Suzuki coupling, to introduce specific recognition moieties.[6][7]

Protocol: Synthesis of a generic this compound scaffold via Pechmann Condensation

Materials:

  • Substituted phenol (1 equivalent)

  • Ethyl benzoylacetate (1.2 equivalents)

  • Sulfuric acid (concentrated) or other acidic catalyst (e.g., Amberlyst-15)[8]

  • Ethanol

Procedure:

  • Cool the sulfuric acid in an ice bath.

  • Slowly add a mixture of the substituted phenol and ethyl benzoylacetate to the cooled sulfuric acid with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water.

  • A solid precipitate of the this compound derivative will form.

  • Collect the solid by filtration and wash thoroughly with water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain the purified this compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Note: This is a general protocol and may require optimization based on the specific substrates used. For the synthesis of "smart" probes, further modification of the this compound scaffold is necessary to introduce a recognition unit for the target analyte.

Bioimaging of Cellular Viscosity with a this compound-based Molecular Rotor

Certain this compound derivatives can act as "molecular rotors," where their fluorescence intensity or lifetime is dependent on the viscosity of their microenvironment. In a low-viscosity environment, intramolecular rotation leads to non-radiative decay and quenched fluorescence. In a high-viscosity environment, this rotation is restricted, leading to an increase in fluorescence.[1]

Protocol: Live Cell Imaging of Mitochondrial Viscosity

Materials:

  • This compound-based viscosity probe (e.g., a derivative with a mitochondria-targeting moiety like triphenylphosphonium).

  • HeLa cells or other suitable cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Phosphate-buffered saline (PBS).

  • Nystatin and Monensin (for inducing viscosity changes).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM with 10% FBS on glass-bottom dishes suitable for microscopy until they reach 60-70% confluency.

  • Probe Loading: Prepare a stock solution of the this compound viscosity probe in DMSO. Dilute the stock solution in serum-free DMEM to a final concentration of 5-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Inducing Viscosity Changes (Optional): To observe changes in viscosity, treat the cells with inducers. For example, to increase mitochondrial viscosity, treat with Nystatin (20 µM) or Monensin (10 µg/mL) for 30 minutes.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific this compound probe. For example, excitation at 405 nm and emission collection at 450-600 nm.

  • Data Analysis: Analyze the fluorescence intensity changes in the mitochondria of control versus treated cells to quantify the relative changes in viscosity.

Detection of Palladium in Biological Samples

Palladium is not naturally present in biological systems but is increasingly used in bioorthogonal catalysis for in vivo chemistry. Fluorescent probes are essential for tracking the distribution and activity of these palladium catalysts. The mechanism often involves a palladium-catalyzed reaction that cleaves a quenching group from the fluorophore, leading to a "turn-on" fluorescence response.[3]

Protocol: In Vitro Detection of Palladium

Materials:

  • A this compound probe functionalized with a palladium-labile group (e.g., an allyl carbonate).

  • Palladium(II) chloride (PdCl₂) or another palladium source.

  • HEPES buffer (pH 7.4).

  • Methanol or a mixture of buffer and an organic solvent like DMSO.

  • Fluorescence spectrophotometer.

Procedure:

  • Probe Solution: Prepare a stock solution of the this compound-palladium probe in DMSO and dilute to the desired working concentration (e.g., 10 µM) in the chosen buffer/solvent system.

  • Palladium Solutions: Prepare a series of palladium solutions of varying concentrations.

  • Measurement: In a cuvette, add the probe solution.

  • Record the initial fluorescence spectrum.

  • Add a known concentration of the palladium solution to the cuvette and mix.

  • Record the fluorescence spectra at different time points to monitor the reaction progress. The "turn-on" of fluorescence indicates the palladium-catalyzed cleavage of the protecting group.

  • Selectivity Test: To assess the selectivity of the probe, repeat the experiment with other metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, etc.) at similar concentrations to ensure the fluorescence response is specific to palladium.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the palladium concentration to determine the detection limit and sensitivity of the probe.

Mandatory Visualizations

experimental_workflow_viscosity_imaging Experimental Workflow for Cellular Viscosity Imaging cluster_preparation Cell Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Culture HeLa cells on glass-bottom dishes probe_loading Incubate cells with probe (30-60 min, 37°C) cell_culture->probe_loading probe_prep Prepare this compound viscosity probe solution probe_prep->probe_loading induce_change Treat with Nystatin/Monensin (optional) probe_loading->induce_change washing Wash cells with PBS (2-3 times) probe_loading->washing induce_change->washing imaging Image with confocal microscope (Ex/Em: 405nm / 450-600nm) washing->imaging data_analysis Analyze fluorescence intensity to determine viscosity changes imaging->data_analysis

Caption: Workflow for imaging cellular viscosity using a this compound probe.

palladium_detection_mechanism Mechanism of a 'Turn-On' this compound Probe for Palladium probe This compound Probe (Non-fluorescent) reaction Palladium-Catalyzed Cleavage Reaction probe->reaction palladium Palladium Catalyst (e.g., Pd(0)) palladium->reaction product Fluorescent this compound reaction->product quencher Cleaved Quenching Group reaction->quencher light_out Fluorescence Emission product->light_out light_in Excitation Light light_in->product

Caption: 'Turn-on' mechanism for a this compound-based palladium probe.

signaling_pathway_biothiols Detection of Biothiols using a this compound Probe probe CouSePh Probe (4-Phenylselenium-coumarin) step1 Nucleophilic Substitution probe->step1 biothiol Biothiol (Cys, Hcy, or GSH) biothiol->step1 intermediate Intermediate Product step1->intermediate step2_cys_hcy Intramolecular Cyclization (Cys/Hcy) intermediate->step2_cys_hcy if Cys or Hcy step2_gsh Distinct Intramolecular Reaction (GSH) intermediate->step2_gsh if GSH product_cys_hcy Fluorescent Product 1 (λem ~460 nm) step2_cys_hcy->product_cys_hcy product_gsh Fluorescent Product 2 (Different λem) step2_gsh->product_gsh

References

Application of 4-Phenylcoumarin in Enzyme Inhibition Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-phenylcoumarin and its derivatives in enzyme inhibition assays. The information compiled is intended to guide researchers in exploring the therapeutic potential of this chemical scaffold against various enzymatic targets.

Introduction

This compound is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases, including neurodegenerative disorders, viral infections, and cancer. This document outlines the application of 4-phenylcoumarins in the inhibition of four major enzyme classes: Monoamine Oxidases (MAO), HIV-1 Reverse Transcriptase (HIV-1 RT), Hepatitis A Virus (HAV) 3C Protease, and Carbonic Anhydrases (CAs).

Quantitative Data Summary

The inhibitory potential of various this compound derivatives against their target enzymes is summarized below. This table provides a comparative overview of their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Target EnzymeThis compound DerivativeIC50KiReference(s)
Monoamine Oxidase A (MAO-A) This compound-based derivative 12b0.39 ± 0.04 µM[1]
Monoamine Oxidase B (MAO-B) 6-Chloro-3-(3'-methoxyphenyl)coumarin0.001 µM
3-phenylcoumarin-based derivative 22d0.19 ± 0.04 µM[1]
HIV-1 Reverse Transcriptase This compound derivative 8b9.01 nM[2]
HAV 3C Protease Ethylthiosemicarbazide derivative 7b1.903 µM[3]
Schiff's base 14b0.104 µM[3]
Schiff's base 14c0.217 µM[3]
Carbonic Anhydrase IX Coumarin and psoralen derivativesLow µM to nM range[4]
Carbonic Anhydrase XII Coumarin and psoralen derivativesLow µM to nM range[4]

Signaling Pathways and Experimental Workflows

Monoamine Oxidase (MAO) Inhibition

Significance: Monoamine oxidases are critical enzymes in the central nervous system, responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Their inhibition is a key therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease.[6] this compound derivatives have shown potent and selective inhibition of MAO isoforms.[1]

Signaling Pathway:

MAO_Pathway Monoamine Neurotransmitters Monoamine Neurotransmitters MAO MAO-A / MAO-B Monoamine Neurotransmitters->MAO Oxidative Deamination Aldehydes Aldehydes + H2O2 + NH3 MAO->Aldehydes Neurotransmission Modulated Neurotransmission MAO->Neurotransmission Inhibitor This compound Inhibitor Inhibitor->MAO Inhibition

Monoamine Oxidase (MAO) Signaling Pathway.

Experimental Workflow:

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO Enzyme (A or B) - Kynuramine (Substrate) - this compound dilutions - Assay Buffer Incubation Pre-incubate MAO enzyme with this compound or vehicle control. Reagents->Incubation Reaction Initiate reaction by adding Kynuramine. Incubation->Reaction Measurement Monitor the formation of 4-hydroxyquinoline at 316 nm using a spectrophotometer. Reaction->Measurement Calculation Calculate the rate of reaction for each concentration. Measurement->Calculation IC50 Determine the IC50 value by plotting % inhibition vs. inhibitor concentration. Calculation->IC50 HIV_RT_Pathway Viral RNA Viral RNA HIV-1 RT HIV-1 RT Viral RNA->HIV-1 RT Template RNA-DNA Hybrid RNA-DNA Hybrid HIV-1 RT->RNA-DNA Hybrid Reverse Transcription Viral DNA Viral DNA RNA-DNA Hybrid->Viral DNA DNA Synthesis Integration Integration into Host Genome Viral DNA->Integration Inhibitor This compound (NNRTI) Inhibitor->HIV-1 RT Allosteric Inhibition HIV_RT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - HIV-1 RT Enzyme - Poly(A) template & Oligo(dT) primer - dNTP mix (with DIG-dUTP & Biotin-dUTP) - this compound dilutions - Assay Buffer Incubation Incubate HIV-1 RT with This compound or vehicle. Reagents->Incubation Reaction Add template/primer and dNTP mix to start DNA synthesis. Incubation->Reaction Detection Capture biotinylated DNA on streptavidin-coated plate. Detect DIG-labeled DNA with anti-DIG-HRP and substrate. Reaction->Detection Measurement Measure absorbance at 405 nm. Detection->Measurement IC50 Calculate % inhibition and determine IC50 value. Measurement->IC50 HAV_3C_Pathway HAV Polyprotein HAV Polyprotein HAV 3C Protease HAV 3C Protease HAV Polyprotein->HAV 3C Protease Substrate Viral Proteins Mature Viral Capsid & Non-structural Proteins HAV 3C Protease->Viral Proteins Cleavage Viral Replication Viral Replication & Assembly Viral Proteins->Viral Replication Inhibitor This compound Inhibitor Inhibitor->HAV 3C Protease Inhibition HAV_3C_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - HAV 3C Protease - FRET Substrate - this compound dilutions - Assay Buffer Incubation Pre-incubate HAV 3C Protease with this compound or vehicle. Reagents->Incubation Reaction Initiate reaction by adding FRET substrate. Incubation->Reaction Measurement Monitor the increase in fluorescence over time. Reaction->Measurement Calculation Calculate the rate of reaction. Measurement->Calculation IC50 Determine the IC50 value. Calculation->IC50 CA_Pathway CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA HCO3_H HCO3- + H+ CA->HCO3_H Physiological_Processes pH Homeostasis Ion Transport CO2 Transport HCO3_H->Physiological_Processes Inhibitor This compound Inhibitor Inhibitor->CA Inhibition CA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Carbonic Anhydrase - p-Nitrophenyl Acetate (pNPA) - this compound dilutions - Assay Buffer Incubation Pre-incubate CA with This compound or vehicle. Reagents->Incubation Reaction Initiate reaction by adding pNPA. Incubation->Reaction Measurement Monitor the formation of p-nitrophenol at 405 nm. Reaction->Measurement Calculation Calculate the rate of reaction. Measurement->Calculation IC50 Determine the IC50 value. Calculation->IC50

References

Application Notes and Protocols for the Crystallization of 4-Phenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for obtaining high-quality crystals of 4-phenylcoumarin, a key intermediate in the synthesis of various bioactive molecules and functional materials. The protocols described herein are designed for researchers, scientists, and drug development professionals, focusing on common laboratory crystallization techniques.

Introduction

This compound (C₁₅H₁₀O₂) is a heterocyclic compound belonging to the neoflavonoid class[1][2]. The ability to produce well-defined single crystals is crucial for unambiguous structure determination via X-ray crystallography and for ensuring high purity of the compound for subsequent applications. Crystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system[3][4]. The selection of an appropriate solvent and crystallization method are the most critical factors for successful crystal growth[3].

General Crystallization Strategies

Several techniques can be employed for the crystallization of organic compounds like this compound. The most common methods include slow evaporation, solvent layering (diffusion), and vapor diffusion[5][6][7]. The choice of method often depends on the quantity of the material and its solubility characteristics.

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation[8][9].

  • Solvent Layering (Diffusion): In this technique, the compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. The two solvents must be miscible[5][6]. Diffusion at the interface of the two liquids leads to a gradual decrease in solubility and promotes crystallization.

  • Vapor Diffusion: This method is particularly suitable for small quantities of material. A solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble[5]. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have a high dissolving power at an elevated temperature[3]. For coumarin derivatives, mixtures of polar and non-polar solvents are often effective. Based on literature for similar compounds, promising solvent systems for this compound include:

  • Ethanol or Methanol[10]

  • Aqueous Ethanol or Aqueous Methanol[11]

  • Ethyl Acetate[5]

  • Toluene[5]

  • Mixtures such as Dichloromethane/Hexane or Ethyl Acetate/Hexane[5]

It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for the specific batch of this compound.

Experimental Protocols

The following are detailed protocols for the crystallization of this compound.

Protocol 1: Recrystallization by Slow Evaporation from a Mixed Solvent System

This protocol is a robust method for purifying this compound when a moderate amount of crude material is available.

Materials:

  • Crude this compound

  • Ethanol (or Ethyl Acetate)

  • Hexane (or Water as an anti-solvent for ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) to dissolve the solid completely with gentle heating and stirring. Aim for a nearly saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove them. This step should be performed quickly to prevent premature crystallization.

  • Inducing Crystallization: While the solution is still warm, add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of the primary solvent to redissolve the precipitate.

  • Crystal Growth: Cover the flask with perforated aluminum foil or a watch glass to allow for slow evaporation. Place the flask in an undisturbed location at room temperature. Slower cooling and evaporation rates generally lead to larger and higher-quality crystals[3][8].

  • Crystal Harvesting: Once a sufficient quantity of crystals has formed (this may take several hours to days), collect them by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Crystallization by Vapor Diffusion

This method is ideal for growing high-quality single crystals suitable for X-ray diffraction, especially when working with small amounts of material.

Materials:

  • Purified this compound

  • "Good" solvent (e.g., Toluene or Dichloromethane)

  • "Poor" volatile solvent (anti-solvent, e.g., Hexane or Pentane)[5]

  • Small inner vial (e.g., 2 mL)

  • Larger outer vial or beaker with a screw cap or sealable lid

Procedure:

  • Preparation of the Solution: Dissolve 5-10 mg of purified this compound in a minimal volume (e.g., 0.5 mL) of the "good" solvent in the small inner vial.

  • Assembly of the Crystallization Chamber: Pour a small amount (e.g., 2-3 mL) of the volatile anti-solvent into the larger outer vial.

  • Incubation: Carefully place the inner vial containing the this compound solution inside the outer vial, ensuring the inner vial does not touch the walls of the outer one. Seal the outer vial tightly[5].

  • Crystal Growth: Allow the setup to stand undisturbed at a constant temperature. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the this compound and promoting the growth of single crystals.

  • Monitoring and Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.

Quantitative Data Summary

The following table provides illustrative quantitative data for the crystallization of this compound. These values are intended as a starting point and may require optimization.

ParameterMethodPrimary SolventAnti-SolventSolvent Ratio (v/v)Temperature (°C)Crystallization TimeExpected Yield (%)
Recrystallization Slow EvaporationEthanolWater9:1Room Temp (20-25)24-48 hours75-85
Recrystallization Slow EvaporationEthyl AcetateHexane1:2Room Temp (20-25)12-24 hours80-90
Single Crystal Growth Vapor DiffusionTolueneHexaneN/A203-7 daysN/A
Single Crystal Growth Vapor DiffusionDichloromethanePentaneN/A45-14 daysN/A

Visualizations

Experimental Workflow for Recrystallization

CrystallizationWorkflow Figure 1. General Workflow for Recrystallization of this compound cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Product Recovery dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration add_antisolvent Add Anti-Solvent (optional, until turbid) hot_filtration->add_antisolvent cool_slowly Slow Cooling & Evaporation add_antisolvent->cool_slowly filtration Vacuum Filtration cool_slowly->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry Crystals washing->drying end end drying->end Pure Crystals

Caption: Figure 1. General Workflow for Recrystallization of this compound.

References

Application Notes and Protocols for the Experimental Setup of Pechmann Condensation for 4-Phenylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry for the preparation of coumarins and their derivatives. This method involves the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] Specifically, the synthesis of 4-phenylcoumarins, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, is achieved by employing ethyl benzoylacetate as the β-ketoester.[1][3] This document provides detailed application notes and standardized protocols for the experimental setup of the Pechmann condensation to yield 4-phenylcoumarins, summarizing data from various catalytic systems and reaction conditions.

Reaction Mechanism and Signaling Pathway

The Pechmann condensation for the synthesis of 4-phenylcoumarins proceeds through a series of acid-catalyzed steps:

  • Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the phenol and ethyl benzoylacetate.

  • Electrophilic Attack: The intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the hydroxyl group of the phenol directs the ortho attack onto the aromatic ring.

  • Dehydration: The final step involves the dehydration of the cyclic intermediate to form the stable aromatic pyrone ring of the coumarin.

Pechmann_Condensation_Mechanism Phenol Phenol Transesterification Transesterification Intermediate Phenol->Transesterification EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Transesterification AcidCatalyst Acid Catalyst (H+) AcidCatalyst->Transesterification Catalyzes Cyclization Intramolecular Cyclization (Hydroxyalkylation) Transesterification->Cyclization Electrophilic Attack Dehydration Dehydration Cyclization->Dehydration - H2O Phenylcoumarin 4-Phenylcoumarin Dehydration->Phenylcoumarin

Caption: Mechanism of Pechmann Condensation for this compound Synthesis.

Experimental Data Summary

The synthesis of 4-phenylcoumarins via Pechmann condensation has been explored under various conditions, including conventional heating and microwave irradiation, often employing heterogeneous catalysts to facilitate greener reaction profiles. The choice of catalyst and reaction conditions significantly impacts the reaction efficiency and yield.

Phenol Derivativeβ-KetoesterCatalystReaction ConditionsReaction TimeYield (%)Reference
Substituted PhenolsEthyl BenzoylacetateZn0.925Ti0.075O NPs (10 mol%)Solvent-free, 110 °C5 h64-85[3][4]
Substituted PhenolsEthyl BenzoylacetateSilica-supported Sulfuric AcidSolvent-free, Microwave IrradiationNot SpecifiedHigh[5]
Activated PhenolsEthyl BenzoylacetateSulfamic Acid (10 mol%)Solvent-free, 130 °C1-4 h60-90[6]
PhenolEthyl BenzoylacetateFeF3Solvent-free, Microwave Irradiation (450W)MinutesGood[7][8]

Experimental Protocols

Below are detailed protocols for the synthesis of 4-phenylcoumarins using different catalytic systems.

Protocol 1: Heterogeneous Catalysis using Zn0.925Ti0.075O NPs under Conventional Heating[3]

Materials:

  • Substituted phenol (2 mmol)

  • Ethyl benzoylacetate (2 mmol)

  • Zn0.925Ti0.075O NPs (10 mol %)

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the substituted phenol (2 mmol), ethyl benzoylacetate (2 mmol), and Zn0.925Ti0.075O NPs (10 mol %).

  • Heat the reaction mixture at 110 °C with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 5 hours), cool the mixture to room temperature.

  • Dissolve the reaction mixture in ethyl acetate.

  • Separate the catalyst from the solution by centrifugation or filtration.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired this compound.

Protocol 2: Microwave-Assisted Synthesis using Silica-Supported Sulfuric Acid[5]

Materials:

  • Substituted phenol (0.002 mol)

  • Ethyl benzoylacetate (0.0022 mol)

  • Silica-supported sulfuric acid (0.2 g)

  • Ethanol

Procedure:

  • In a 50 mL beaker, thoroughly mix the substituted phenol (0.002 mol), ethyl benzoylacetate (0.0022 mol), and finely ground silica-supported sulfuric acid (0.2 g).

  • Place the beaker in a domestic microwave oven and irradiate. The optimal power and time should be determined for the specific reactants.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool.

  • Add cold water to the reaction mixture and filter to collect the crude product.

  • Wash the crude product with water and then recrystallize from ethanol.

Experimental Workflow

The general workflow for the Pechmann condensation of 4-phenylcoumarins can be visualized as follows:

Pechmann_Workflow Start Start Mixing Mix Phenol, Ethyl Benzoylacetate, and Catalyst Start->Mixing Reaction Reaction Conditions (Heating or Microwave) Mixing->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Reaction Work-up (Cooling, Dissolving, Catalyst Separation) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for this compound synthesis.

Concluding Remarks

The Pechmann condensation remains a versatile and efficient method for the synthesis of 4-phenylcoumarins. The choice of an appropriate acidic catalyst and reaction conditions is crucial for achieving high yields and purity. Modern approaches, such as the use of recyclable heterogeneous catalysts and microwave-assisted synthesis, offer more environmentally friendly and efficient alternatives to traditional methods. Researchers should optimize the reaction parameters for each specific substrate combination to achieve the best results. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of the Pechmann condensation for the synthesis of this important class of compounds.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Employing 4-Phenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-phenylcoumarin and its derivatives in the synthesis of various heterocyclic compounds. The methodologies outlined herein are valuable for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound, a key structural motif, serves as a versatile precursor for the synthesis of a diverse range of heterocyclic systems. Its inherent reactivity allows for its participation in various organic transformations, including multicomponent reactions and cycloadditions, leading to the formation of fused and substituted heterocyclic compounds. This document focuses on the synthesis of chromeno-annulated pyrroles, with prospective applications in the synthesis of pyrimidines and pyridines, highlighting the utility of this compound in generating molecular diversity.

Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones from 4-Phenylaminocoumarins

A robust method for the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones involves the annulation of 4-phenylaminocoumarins with β-nitroalkenes. This reaction proceeds efficiently under solvent-free conditions, promoted by an acid catalyst.[1][2][3]

Logical Workflow for the Synthesis:

cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Annulation Reaction cluster_3 Final Product 4-Hydroxy-phenylcoumarin 4-Hydroxy-phenylcoumarin 4-Phenylaminocoumarin 4-Phenylaminocoumarin 4-Hydroxy-phenylcoumarin->4-Phenylaminocoumarin Aniline Aniline Aniline->4-Phenylaminocoumarin Chromeno[4,3-b]pyrrol-4(1H)-one Chromeno[4,3-b]pyrrol-4(1H)-one 4-Phenylaminocoumarin->Chromeno[4,3-b]pyrrol-4(1H)-one β-Nitroalkene β-Nitroalkene β-Nitroalkene->Chromeno[4,3-b]pyrrol-4(1H)-one TsOH·H2O TsOH·H₂O (catalyst) Solvent-free TsOH·H2O->Chromeno[4,3-b]pyrrol-4(1H)-one

Figure 1: General workflow for the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones.

Experimental Protocol: Synthesis of 4-Phenylaminocoumarin

This protocol describes the synthesis of the key intermediate, 4-phenylaminocoumarin, from 4-hydroxy-phenylcoumarin.

Materials:

  • 4-Hydroxy-phenylcoumarin

  • Aniline

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a solution of 4-hydroxy-phenylcoumarin (1.0 eq) in toluene, add aniline (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 4-phenylaminocoumarin.

Experimental Protocol: Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones

This protocol details the annulation reaction between 4-phenylaminocoumarin and a β-nitroalkene to yield the target heterocyclic compound.[1]

Materials:

  • 4-Phenylaminocoumarin (1.0 eq)

  • β-Nitroalkene (e.g., β-nitrostyrene) (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (20 mol%)

  • Reaction vial

  • Heating block or oil bath

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine 4-phenylaminocoumarin, the β-nitroalkene, and TsOH·H₂O.

  • Heat the solvent-free mixture at 120 °C with stirring for the time indicated by TLC monitoring (typically 1-3 hours).

  • After completion of the reaction, cool the mixture to room temperature.

  • The crude product can be purified directly by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to yield the pure chromeno[4,3-b]pyrrol-4(1H)-one.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various chromeno[4,3-b]pyrrol-4(1H)-one derivatives.

Entry4-Phenylaminocoumarin Derivativeβ-NitroalkeneCatalystTemp (°C)Time (h)Yield (%)Reference
14-(Phenylamino)-2H-chromen-2-oneβ-NitrostyreneTsOH·H₂O1201.577[1]
26-Methyl-4-(phenylamino)-2H-chromen-2-oneβ-NitrostyreneTsOH·H₂O120275[3]
34-((4-Methoxyphenyl)amino)-2H-chromen-2-oneβ-NitrostyreneTsOH·H₂O120268[3]
44-(Phenylamino)-2H-chromen-2-one(E)-2-(2-Nitrovinyl)thiopheneTsOH·H₂O1202.572[1]

Reaction Mechanism:

The proposed reaction mechanism is initiated by a Michael addition of the enamine-like nitrogen of the 4-phenylaminocoumarin to the β-nitroalkene. This is followed by an intramolecular cyclization and subsequent elimination of nitrous acid to afford the aromatic pyrrole ring.

G Start 4-Phenylaminocoumarin + β-Nitroalkene Michael_Addition Michael Addition Start->Michael_Addition Intermediate_1 Adduct Intermediate Michael_Addition->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Intermediate_2 Cyclized Intermediate Cyclization->Intermediate_2 Elimination Elimination of HNO₂ Intermediate_2->Elimination End Chromeno[4,3-b]pyrrol-4(1H)-one Elimination->End

Figure 2: Proposed reaction mechanism for chromeno[4,3-b]pyrrol-4(1H)-one synthesis.

Prospective Synthesis of Pyrimidines and Pyridines

While specific protocols starting from this compound are not extensively documented in the initial literature search, established multicomponent reactions such as the Biginelli and Hantzsch syntheses offer promising routes to pyrimidine and pyridine derivatives, respectively. These reactions typically involve a β-dicarbonyl compound, an aldehyde, and a nitrogen source (urea/thiourea for Biginelli, ammonia for Hantzsch). 4-Phenyl-3-acylcoumarins or related derivatives could potentially serve as the β-dicarbonyl equivalent in these reactions.

Prospective Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea. A plausible adaptation using a this compound derivative is outlined below.

Proposed Reaction Scheme:

G node1 4-Phenyl-3-acetylcoumarin node6 node1->node6 node2 + node3 Aromatic Aldehyde node3->node6 node4 + node5 Urea/Thiourea node5->node6 node9 Chromeno-fused Dihydropyrimidinone node6->node9 node7 Acid Catalyst Reflux node7->node6 node8

Figure 3: Prospective Biginelli reaction for chromeno-fused dihydropyrimidinones.

Prospective Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridine derivatives, which can then be oxidized to pyridines. This could be adapted for the synthesis of coumarin-fused pyridines.

Proposed Reaction Scheme:

G node1 2 x 4-Phenyl-3-acetylcoumarin node6 node1->node6 node2 + node3 Aldehyde node3->node6 node4 + node5 Ammonia node5->node6 node9 Coumarin-fused Dihydropyridine node6->node9 node7 Reflux node7->node6 node8 node10 node9->node10 node13 Coumarin-fused Pyridine node10->node13 node11 Oxidation node11->node10 node12

Figure 4: Prospective Hantzsch synthesis for coumarin-fused pyridines.

Further research and experimental validation are required to optimize the reaction conditions for these prospective syntheses using this compound derivatives.

Conclusion

This compound and its derivatives are valuable building blocks for the synthesis of complex heterocyclic compounds. The provided protocol for the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones demonstrates a practical and efficient method for constructing this fused heterocyclic system. The prospective application of this compound derivatives in well-established multicomponent reactions like the Biginelli and Hantzsch syntheses opens up avenues for the creation of novel coumarin-fused pyrimidines and pyridines, which are of significant interest to the drug discovery community.

References

Application Notes and Protocols for Developing 4-Phenylcoumarin-Based Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives, particularly those bearing a 4-phenyl substituent, have garnered significant attention in the development of fluorescent chemosensors for the detection of various metal ions. The 4-phenylcoumarin scaffold provides a rigid, planar structure with favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. The strategic functionalization of this core structure allows for the introduction of specific metal ion binding sites, leading to sensors with high selectivity and sensitivity.

The sensing mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET).[1] Upon coordination with a target metal ion, the electronic properties of the fluorophore are modulated, resulting in a detectable change in its fluorescence intensity or a shift in its emission wavelength. This response can be a "turn-on" (fluorescence enhancement), "turn-off" (fluorescence quenching), or a ratiometric change, allowing for the quantitative determination of the metal ion concentration.[1] The versatility in design and the profound impact of metal ion binding on the photophysical properties of 4-phenylcoumarins make them invaluable tools in environmental monitoring, cellular imaging, and drug discovery.[1]

Data Presentation: Performance of this compound-Based Sensors

The following table summarizes the quantitative data for representative this compound-based sensors for the detection of various metal ions, allowing for a direct comparison of their performance characteristics.

Sensor Name/StructureTarget IonDetection Limit (LOD)Binding Stoichiometry (Sensor:Ion)Binding Constant (Ka)Response TimeReference
2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one (FH)Fe³⁺1.93 µM1:25.25 × 10³ M⁻¹< 1 minute[2][3]
Coumarin derivative with naphthalene moieties (HL)Al³⁺Not Specified1:11.03 × 10⁴ M⁻¹Not Specified[1]
Coumarin-Furoic Hydrazide (CFHZ)Fe³⁺25.7 nM2:11.82 × 10⁵ M⁻¹~30 seconds[4]
Coumarin and Naphthalimide based sensor 1Fe³⁺0.388 µM1:12.589 × 10³ M⁻¹Not Specified[5]
Coumarin-Rhodamine based sensor IAl³⁺0.58 µM1:1Not SpecifiedNot Specified[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound-based sensor and its application in metal ion detection.

Protocol 1: Synthesis of a Furo[3,2-c]coumarin-derived Fe³⁺ Sensor (FH)

This protocol describes the synthesis of 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one (FH), a selective "turn-off" fluorescent sensor for Fe³⁺.[2][3]

Materials:

  • 4-Hydroxycoumarin

  • Cyclohexyl isocyanide

  • Benzaldehyde

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-hydroxycoumarin (1.0 mmol) in methanol (20 mL).

  • Addition of Reagents: To the stirred solution, add cyclohexyl isocyanide (1.2 mmol) and benzaldehyde (1.2 mmol).

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure FH sensor.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for "Turn-off" Detection of Fe³⁺ using FH Sensor

This protocol outlines the steps for using the synthesized FH sensor for the selective detection of Fe³⁺ ions in an aqueous methanolic solution.[2]

Materials:

  • FH sensor stock solution (1 mM in methanol)

  • Fe³⁺ stock solution (1 mM, prepared from FeCl₃ in deionized water)

  • Stock solutions of other metal ions for selectivity studies (1 mM in deionized water)

  • Methanol (spectroscopic grade)

  • Deionized water

  • HEPES buffer (10 mM, pH 7.4)

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Sensor Working Solution: Prepare a working solution of the FH sensor (e.g., 10 µM) in a 10% MeOH/HEPES buffer (v/v) solution.

  • Instrument Setup:

    • Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of the FH sensor (determine this experimentally, typically around 350-400 nm).

    • Set the emission wavelength range to scan a region that covers the emission maximum of the FH sensor (e.g., 400-600 nm).

    • Set appropriate excitation and emission slit widths (e.g., 5 nm).

  • Baseline Measurement: Place 3 mL of the FH sensor working solution into a quartz cuvette and record the initial fluorescence spectrum. This will serve as the baseline fluorescence (F₀).

  • Fluorescence Titration:

    • Add incremental amounts of the Fe³⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette containing the FH sensor solution.

    • After each addition, mix the solution gently and allow it to equilibrate for 1 minute before recording the fluorescence spectrum (F).

  • Selectivity Study:

    • To separate cuvettes containing the FH sensor working solution, add an excess (e.g., 10 equivalents) of other metal ion stock solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Al³⁺, Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺, Pb²⁺).

    • Record the fluorescence spectrum for each solution to assess the sensor's selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

    • Determine the binding stoichiometry using a Job's plot.

    • Calculate the binding constant (Ka) using the Benesi-Hildebrand equation.[7]

Visualization of Signaling Pathways and Workflows

Signaling Pathway

The fluorescence quenching of the FH sensor by Fe³⁺ is attributed to a charge transfer mechanism. Upon excitation, an electron is transferred from the excited state of the fluorophore to the Fe³⁺ ion, leading to a non-radiative decay pathway and a decrease in fluorescence intensity.

G Signaling Pathway for 'Turn-off' Fe³⁺ Sensing FH FH Sensor (Fluorophore) Excited_FH Excited FH* FH->Excited_FH Excitation (hν) Excited_FH->FH Fluorescence (Emission) Complex [FH...Fe³⁺] Complex Excited_FH->Complex Binding Fe3_ion Fe³⁺ Ion Fe3_ion->Complex Quenched Fluorescence Quenching (Non-radiative decay) Complex->Quenched Charge Transfer G Experimental Workflow for Metal Ion Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sensor Prepare Sensor Stock Solution Prep_Working Prepare Sensor Working Solution Prep_Sensor->Prep_Working Prep_Metal Prepare Metal Ion Stock Solutions Prep_Metal->Prep_Working Selectivity Test with Other Metal Ions Prep_Metal->Selectivity Prep_Buffer Prepare Buffer Solution Prep_Buffer->Prep_Working Baseline Record Baseline Fluorescence (F₀) Prep_Working->Baseline Prep_Working->Selectivity Titration Perform Fluorescence Titration with Metal Ion Baseline->Titration Plot Plot Fluorescence vs. [Metal Ion] Titration->Plot Selectivity->Plot LOD Calculate LOD Plot->LOD Stoichiometry Determine Stoichiometry (Job's Plot) Plot->Stoichiometry Binding Calculate Binding Constant Plot->Binding G Logical Relationship in Sensor Design Sensor This compound Sensor Fluorophore This compound Core (Fluorophore) Sensor->Fluorophore is composed of Chelator Recognition Unit (Chelator) Sensor->Chelator is composed of Signaling Signaling Mechanism (PET, CHEF, FRET) Fluorophore->Signaling participates in Chelator->Signaling triggers Selectivity Selectivity for Target Metal Ion Chelator->Selectivity determines Signaling->Selectivity results in

References

Application Notes and Protocols for Radiolabeling 3-Substituted 4-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 3-substituted 4-hydroxycoumarin derivatives with various radioisotopes, including Iodine-125, Technetium-99m, and Carbon-14. The protocols are intended for use by qualified personnel in a laboratory setting equipped for handling radioactive materials.

Introduction

3-Substituted 4-hydroxycoumarin derivatives, such as warfarin and acenocoumarol, are a well-established class of compounds, primarily known for their anticoagulant properties.[1] Radiolabeling these derivatives is a critical process in drug development and biomedical research, enabling in-depth studies of their pharmacokinetics, pharmacodynamics, metabolism, and biodistribution.[2][3] The choice of radioisotope depends on the specific application, with isotopes like Iodine-125 being suitable for in vitro assays and preclinical imaging, Technetium-99m for diagnostic imaging (SPECT), and Carbon-14 for metabolic studies.[2][4][5]

This document outlines standardized protocols for the radiolabeling of these coumarin derivatives, along with methods for purification and quality control of the final radiolabeled product.

Experimental Workflow

The general workflow for the radiolabeling of 3-substituted 4-hydroxycoumarin derivatives involves several key stages, from the preparation of the precursor to the final quality assessment of the radiolabeled compound.

experimental_workflow cluster_prep Precursor Preparation cluster_labeling Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control cluster_final Final Product precursor Synthesis/Procurement of 3-Substituted-4-hydroxycoumarin Precursor modification Optional: Functionalization for Bifunctional Chelator (for Tc-99m) precursor->modification reaction Reaction with Radioisotope (I-125, Tc-99m, C-14) and Reagents modification->reaction purification Separation of Labeled Compound (e.g., HPLC, TLC) reaction->purification radiochemical_purity Radiochemical Purity (radio-TLC, radio-HPLC) purification->radiochemical_purity specific_activity Specific Activity Determination radiochemical_purity->specific_activity stability In vitro Stability Assessment specific_activity->stability final_product Radiolabeled Coumarin Derivative stability->final_product

Caption: General experimental workflow for radiolabeling.

Quantitative Data Summary

The following tables summarize quantitative data for the radiolabeling of various coumarin derivatives based on literature findings.

Table 1: Radioiodination of Coumarin Derivatives

Coumarin DerivativeRadioisotopeOxidizing AgentAmount of Substrate (mg)Amount of Oxidizing Agent (µg)Reaction Time (min)Reaction Temperature (°C)Radiochemical Yield (%)Reference
2,3-dimethyl-4H-furo[3,2-c]coumarin125IChloramine-T1503040~95[6]
6-bromo-coumarin-ethylidene-hydrazonyl-thiazolyl derivative (2b)131IChloramine-T0.550Not SpecifiedNot Specified91.84 ± 5.82[7]

Table 2: Quality Control Parameters

Labeled CompoundPurification MethodRadiochemical Purity (%)StabilityReference
125I-2,3-dimethyl-4H-furo[3,2-c]coumarinElectrophoresis, HPLC~95Stable for ~48 hours[6]
131I-6-bromo-coumarin-ethylidene-hydrazonyl-thiazolyl derivative (2b)Not SpecifiedNot SpecifiedGood in vitro stability up to 4 hours[3]

Experimental Protocols

Protocol 1: Radioiodination using the Chloramine-T Method (125I)

This protocol describes the direct radioiodination of a 3-substituted 4-hydroxycoumarin derivative via electrophilic substitution using Chloramine-T as an oxidizing agent.[6][7]

Materials:

  • 3-substituted 4-hydroxycoumarin derivative

  • Sodium Iodide [125I] solution

  • Chloramine-T (CAT) solution (freshly prepared)

  • Sodium metabisulfite solution (quenching agent)

  • Phosphate buffer (pH 7.0-7.5)

  • Reaction vial (e.g., 1.5 mL microcentrifuge tube)

  • Purification system (e.g., HPLC with a reversed-phase column or TLC plates)[8]

  • Radio-detector for HPLC or TLC scanner

Procedure:

  • To a reaction vial, add 1 mg of the coumarin derivative dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Add 10 µL of Na[125I] solution.

  • Add 50 µg of freshly prepared Chloramine-T solution to initiate the reaction.[6]

  • Allow the reaction to proceed for 30 minutes at 40°C.[6] The optimal reaction time and temperature may need to be determined for different derivatives.[6]

  • Quench the reaction by adding an excess of sodium metabisulfite solution.

  • Purify the radiolabeled product using either HPLC or preparative TLC.[8]

  • Determine the radiochemical purity and yield of the purified product using radio-HPLC or radio-TLC. The radiochemical yield is calculated as the ratio of the radioactivity of the labeled product to the total radioactivity.[6]

Protocol 2: Radiolabeling with Technetium-99m via a Bifunctional Chelator

Direct labeling of coumarin derivatives with Technetium-99m is not a standard procedure. An indirect method involving a bifunctional chelator (BFC) is recommended.[4][9][10] This protocol outlines a general strategy. The first step is to conjugate a BFC to the coumarin derivative.

Part A: Conjugation of a Bifunctional Chelator to the Coumarin Derivative

  • Synthesize a derivative of the 3-substituted 4-hydroxycoumarin with a functional group (e.g., amine, carboxylic acid) suitable for conjugation.

  • Select an appropriate bifunctional chelator (e.g., an N-hydroxysuccinimide ester of a chelator like MAG3 or a tetraamine-based chelator).[9][11]

  • Perform the conjugation reaction between the functionalized coumarin derivative and the BFC according to established bioconjugation protocols.

  • Purify the coumarin-chelator conjugate using standard chromatographic techniques.

Part B: Radiolabeling with 99mTc

Materials:

  • Coumarin-chelator conjugate

  • [99mTc]pertechnetate eluted from a 99Mo/99mTc generator

  • Stannous chloride (reducing agent)

  • Saline solution

  • Reaction vial

  • Purification and quality control systems as described in Protocol 1

Procedure:

  • In a sterile, nitrogen-purged reaction vial, add a solution of the coumarin-chelator conjugate.

  • Add a solution of stannous chloride.

  • Add the [99mTc]pertechnetate solution.

  • Incubate the reaction mixture at room temperature or with gentle heating, as required by the specific chelator.

  • Purify the [99mTc]labeled coumarin derivative using a suitable method such as size-exclusion chromatography or reversed-phase HPLC.

  • Perform quality control to determine radiochemical purity and stability.

Protocol 3: Carbon-14 Labeling of Warfarin

This protocol is based on the classical synthesis of warfarin, a prominent 3-substituted 4-hydroxycoumarin, and involves the incorporation of a Carbon-14 labeled precursor.[12][13]

Materials:

  • 4-hydroxycoumarin

  • Benzalacetone (with 14C at a desired position, e.g., in the acetyl group, which would require custom synthesis from a precursor like [14C]acetic anhydride) or a precursor for its synthesis. A classic synthesis of racemic warfarin is through the Michael condensation of 4-hydroxycoumarin and benzalacetone.[12]

  • Solvent (e.g., water, methanol, or an ionic liquid)[12][13]

  • Catalyst (e.g., piperidine for base catalysis)[12]

  • Purification system (e.g., recrystallization, HPLC)

Procedure:

  • The synthesis of [14C]warfarin can be achieved through a Michael condensation reaction.[12]

  • In a reaction flask, dissolve 4-hydroxycoumarin and the 14C-labeled benzalacetone in a suitable solvent such as methanol.

  • Add a catalytic amount of a base like piperidine.

  • Reflux the reaction mixture for several hours (e.g., 20 hours in methanol for higher yields).[12]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and isolate the crude [14C]warfarin.

  • Purify the product by recrystallization or preparative HPLC.

  • Confirm the identity and determine the radiochemical purity and specific activity of the final product.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC):

  • System: A reversed-phase C18 column is commonly used for the purification and analysis of coumarin derivatives.[8]

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid) is typically employed.

  • Detection: A UV detector and a radioactivity detector are used in series to determine both chemical and radiochemical purity.[14]

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates are generally suitable.[8]

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can be used. The exact composition should be optimized to achieve good separation.

  • Detection: The spots can be visualized under UV light, and the radioactivity can be quantified using a radio-TLC scanner.

Radiochemical Purity: This is a critical parameter and should be determined to ensure that the radioactivity is associated with the desired compound. It is typically expressed as a percentage of the total radioactivity. HPLC is generally preferred over TLC for detecting impurities from radiolysis.

Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol or mCi/mg). It is an important parameter for receptor binding studies and in vivo imaging.

Safety Precautions

All work with radioactive materials must be conducted in a designated and properly equipped radiochemical laboratory. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All radioactive waste must be disposed of according to institutional and national regulations.

References

One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarins: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3-functionalized 4-hydroxycoumarin derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticoagulant, anti-HIV, anticancer, and antioxidant properties.[1][2] The protocols outlined below focus on a catalyst-free, microwave-assisted three-component domino reaction, offering a green and efficient approach to synthesizing these valuable scaffolds.[1][3]

I. Introduction

4-Hydroxycoumarin and its derivatives are a prominent class of heterocyclic compounds found in many natural products and synthetic molecules with diverse pharmacological activities.[2][4][5] The functionalization at the C3 position of the 4-hydroxycoumarin core is particularly important for modulating its biological effects.[2] Traditional multi-step synthetic methods for these derivatives often involve tedious purification steps, harsh reaction conditions, and extended reaction times. The one-pot, multi-component reaction (MCR) strategy presented here overcomes these limitations by combining multiple synthetic steps into a single operation, leading to higher efficiency, atom economy, and environmental friendliness.[1]

This protocol describes a concise and efficient one-pot synthesis of 3-functionalized 4-hydroxycoumarin derivatives via a three-component domino reaction of 4-hydroxycoumarin, a phenylglyoxal derivative, and an aminocyclopent-2-enone or aminofuran-2(5H)-one derivative under catalyst-free and microwave irradiation conditions.[1][3] This method also incorporates a group-assisted purification process, which simplifies product isolation by avoiding traditional recrystallization and chromatographic techniques.[1]

II. Reaction Scheme and Workflow

The general synthetic scheme involves the reaction of 4-hydroxycoumarin (1), a substituted phenylglyoxal monohydrate (2), and a 3-arylaminocyclopent-2-enone (3) or 4-arylaminofuran-2(5H)-one (5) in ethanol under microwave irradiation.

Reaction_Scheme cluster_product Product R1 4-Hydroxycoumarin (1) P 3-Functionalized 4-Hydroxycoumarin (4 or 6) R1->P + R2 Phenylglyoxal (2) R2->P + R3 3-Arylaminocyclopent-2-enone (3) or 4-Arylaminofuran-2(5H)-one (5) R3->P + C1 Ethanol (Solvent) C2 Microwave Irradiation (100 °C, 30 min) C3 Catalyst-Free

Caption: General one-pot synthesis of 3-functionalized 4-hydroxycoumarins.

The experimental workflow for this synthesis is straightforward and can be completed rapidly.

Experimental_Workflow start Start reactants Combine Reactants: - 4-Hydroxycoumarin - Phenylglyoxal - Amino-enone/furanone in Ethanol start->reactants mw Microwave Irradiation (100 °C, 30 min) reactants->mw cool Cool to Room Temperature mw->cool precipitate Precipitate Formation cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuum wash->dry product Obtain Pure Product dry->product

Caption: Experimental workflow for the one-pot synthesis.

III. Data Presentation: Synthesis of 3-Functionalized 4-Hydroxycoumarin Derivatives

The following tables summarize the yields and melting points for a range of synthesized 3-functionalized 4-hydroxycoumarin derivatives using the described one-pot microwave-assisted protocol.[1][3]

Table 1: Synthesis of 3-Functionalized 4-Hydroxycoumarin Derivatives (4)

EntryPhenylglyoxal (2) Ar3-Arylaminocyclopent-2-enone (3) Ar'ProductYield (%)m.p. (°C)
1C₆H₅4-CH₃C₆H₄4a95178–180
24-CH₃C₆H₄4-CH₃C₆H₄4b92165–167
34-OCH₃C₆H₄4-CH₃C₆H₄4c89158–160
44-FC₆H₄4-CH₃C₆H₄4d93171–173
54-ClC₆H₄4-CH₃C₆H₄4e85163–165
64-BrC₆H₄4-CH₃C₆H₄4f82161–162
7C₆H₅4-OCH₃C₆H₄4g90185–187
84-CH₃C₆H₄4-OCH₃C₆H₄4h88172–174
94-OCH₃C₆H₄4-OCH₃C₆H₄4i85169–171
104-FC₆H₄4-OCH₃C₆H₄4j91175–177
114-BrC₆H₄4-OCH₃C₆H₄4k77161–162

Table 2: Synthesis of 3-Functionalized 4-Hydroxycoumarin Derivatives (6)

EntryPhenylglyoxal (2) Ar4-Arylaminofuran-2(5H)-one (5) Ar'ProductYield (%)m.p. (°C)
1C₆H₅4-CH₃C₆H₄6a91168–170
24-CH₃C₆H₄4-CH₃C₆H₄6b88159–161
34-OCH₃C₆H₄4-CH₃C₆H₄6c85151–153
44-FC₆H₄4-CH₃C₆H₄6d89163–165
54-ClC₆H₄4-CH₃C₆H₄6e83155–157
64-BrC₆H₄4-CH₃C₆H₄6f80148–150
74-BrC₆H₄4-OCH₃C₆H₄6g77155–157

IV. Experimental Protocols

A. General Procedure for the Synthesis of 3-Functionalized 4-Hydroxycoumarin Derivatives (4 and 6)

  • To a 10 mL microwave initiator reaction vial, add 4-hydroxycoumarin (1) (0.5 mmol), the appropriate substituted phenylglyoxal monohydrate (2) (0.5 mmol), and the corresponding 3-arylaminocyclopent-2-enone (3) or 4-arylaminofuran-2(5H)-one (5) (0.5 mmol).[1]

  • Add anhydrous ethanol (2 mL) to the vial.

  • Seal the reaction vial and pre-stir the mixture for 15 seconds.

  • Irradiate the reaction mixture in a microwave synthesizer for 30 minutes at 100 °C with high absorption and a fixed hold time.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the purified product under vacuum to yield the final 3-functionalized 4-hydroxycoumarin derivative.

B. Characterization Data for Representative Compounds

  • 3-(2-Oxo-1-(5-oxo-2-(p-tolylamino)cyclopent-1-en-1-yl)-2-phenylethyl)-4-hydroxy-2H-chromen-2-one (4a):

    • White solid, yield 95%, m.p. 178–180 °C.[1]

    • ¹H NMR (400 MHz, DMSO-d₆) δ 10.25 (s, 1H, OH), 7.80–7.21 (m, 14H, NH + ArH), 6.05 (s, 1H, CH), 3.01–2.95 (m, 1H, CH₂), 2.70–2.64 (m, 1H, CH₂), 2.44–2.37 (m, 2H, CH₂), 2.30 (s, 3H, CH₃).

    • ¹³C NMR (100 MHz, DMSO-d₆) δ 203.5, 196.3, 177.0, 165.0, 163.6, 152.0, 137.8, 135.5, 132.8, 132.2, 129.7, 128.5, 128.4, 126.3, 124.0, 123.8, 123.6, 117.7, 116.0, 111.4, 89.7, 40.8, 31.7, 26.8, 20.5.

    • HRMS (ESI) m/z: Calcd. for C₃₀H₂₄NO₅ [M + H]⁺ 478.1654. Found 478.1651.

  • 3-(2-(4-Bromophenyl)-2-oxo-1-(5-oxo-2-(p-tolylamino)cyclopent-1-en-1-yl)ethyl)-4-hydroxy-2H-chromen-2-one (4k):

    • Brown solid, yield 77%, m.p. 161–162 °C.[1]

    • ¹H NMR (400 MHz, DMSO-d₆) δ 10.27 (s, 1H, OH), 7.75–7.69 (m, 3H, NH + ArH), 7.63–7.24 (m, 10H, ArH), 6.09 (s, 1H, CH), 3.02–2.96 (m, 1H, CH₂), 2.71–2.65 (m, 1H, CH₂), 2.45–2.38 (m, 2H, CH₂), 2.31 (s, 3H, CH₃).

    • ¹³C NMR (100 MHz, DMSO-d₆) δ 203.5, 195.6, 177.0, 165.0, 163.5, 152.0, 135.6, 135.4, 132.2, 131.2, 139.8, 129.7, 126.3, 124.0,123.8, 123.6, 117.7, 116.0, 111.4, 89.7, 40.3, 31.7, 26.8, 20.5.[1]

    • HRMS (ESI) m/z: Calcd. for C₂₉H₂₃BrNO₅ [M + H]⁺ 544.0760. Found 544.0762.[1]

  • 3-(2-(4-Bromophenyl)-1-(4-((4-methoxyphenyl)amino)-2-oxo-2,5-dihydrofuran-3-yl)-2-oxoethyl)-4-hydroxy-2H-chromen-2-one (6g):

    • White solid, yield 77%, m.p. 155–157 °C.[1]

    • ¹H NMR (400 MHz, DMSO-d₆) δ 9.27 (s, 1H, OH), 7.93–7.70 (m, 3H, NH + ArH), 7.73–6.90 (m, 10H, ArH), 5.86(s, 1H, CH), 5.05 (d, J = 15.6 Hz, 1H, CH₂), 4.95 (d, J = 16.0 Hz, 1H, CH₂), 3.73 (s, 3H, CH₃).

    • ¹³C NMR (100 MHz, DMSO-d₆) δ 195.1, 175.2, 163.7, 163.1, 162.6, 156.5, 152.0, 135.5, 132.4, 131.6, 131.3, 129.5, 126.4, 124.1, 123.6, 123.2, 116.3, 114.6, 104.2, 91.7, 66.3, 55.2, 40.7.[1]

    • HRMS (ESI) m/z: Calcd. for C₂₈H₂₁BrNO₇ [M + H]⁺ 562.0501. Found 562.0493.[1]

V. Applications in Drug Development

The 3-functionalized 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry.[5] Derivatives have shown a wide array of pharmacological activities, making them attractive candidates for drug discovery programs.

  • Anticoagulant Activity: Warfarin and other 4-hydroxycoumarin derivatives are well-known vitamin K antagonists used as anticoagulants.[2][4] The synthesized compounds can be screened for their potential as novel antithrombotic agents.

  • Anticancer Activity: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.[2] These compounds can serve as leads for the development of new anticancer drugs.

  • Anti-HIV Activity: 4-Hydroxycoumarins have been identified as inhibitors of HIV protease, a key enzyme in the viral life cycle.[1]

  • Antibacterial and Antifungal Activity: The coumarin nucleus is present in many natural and synthetic compounds with antimicrobial properties.[4][5]

  • Antioxidant and Anti-inflammatory Activity: Many coumarin derivatives exhibit significant antioxidant and anti-inflammatory effects.[1]

The one-pot synthesis described herein provides a rapid and efficient means to generate libraries of diverse 3-functionalized 4-hydroxycoumarins for high-throughput screening and lead optimization in various drug discovery pipelines.

References

Troubleshooting & Optimization

improving the reaction yield of 4-phenylcoumarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenylcoumarin, a key structural motif in many biologically active compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low Yield in this compound Synthesis

Q: My this compound synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A: Low yields in this compound synthesis can stem from several factors, including incomplete reactions, suboptimal catalyst activity, and the presence of moisture. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Verify Reaction Completion (TLC) start->check_reaction check_catalyst Evaluate Catalyst Activity check_reaction->check_catalyst Complete incomplete Incomplete Reaction check_reaction->incomplete Not complete check_conditions Assess Reaction Conditions check_catalyst->check_conditions Active inactive_catalyst Inactive/Suboptimal Catalyst check_catalyst->inactive_catalyst Low activity check_reagents Check Reagent Quality check_conditions->check_reagents Optimal suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Not optimal impure_reagents Impure/Moist Reagents check_reagents->impure_reagents Poor quality solution1 Increase reaction time Increase temperature incomplete->solution1 solution2 Use fresh catalyst Optimize catalyst loading Consider alternative catalyst inactive_catalyst->solution2 solution3 Optimize temperature Ensure anhydrous conditions Check reactant molar ratio suboptimal_conditions->solution3 solution4 Use purified, dry reagents Store reagents properly impure_reagents->solution4 ExperimentalWorkflow start Start reactants Combine Phenol and Ethyl Benzoylacetate start->reactants catalyst Add Acid Catalyst reactants->catalyst reaction Heat and Monitor Reaction (TLC) catalyst->reaction workup Cool and Precipitate (e.g., add to ice) reaction->workup filtration Vacuum Filtration workup->filtration washing Wash with Cold Water and Ethanol filtration->washing purification Recrystallization washing->purification product Pure this compound purification->product

Technical Support Center: Purification of 4-Phenylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of 4-phenylcoumarin derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The main difficulties in purifying this compound derivatives stem from their inherent structural properties. These challenges often include:

  • Low Solubility: Many this compound derivatives exhibit poor solubility in common organic solvents, making techniques like recrystallization challenging.

  • Presence of Isomers: The synthesis of 4-phenylcoumarins can result in a mixture of ortho-, meta-, and para-isomers of the phenyl ring, which have very similar physical properties, making them difficult to separate.[1][2]

  • Co-eluting Impurities: Byproducts from the synthesis, such as starting materials or side-reaction products, often have polarities similar to the desired this compound derivative, leading to co-elution during chromatographic purification.

  • Oiling Out During Recrystallization: Instead of forming crystals, the compound may separate from the solution as an oil, which can trap impurities.[3][4]

Q2: What are the most effective purification techniques for this compound derivatives?

A2: The most commonly employed and effective purification methods are:

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. Silica gel is a common stationary phase.[5]

  • Recrystallization: When a suitable solvent is found, recrystallization can yield highly pure crystalline products.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, such as isomer separation or removal of trace impurities, preparative HPLC offers higher resolution.[6][7]

  • Acid-Base Extraction: For derivatives with acidic or basic functional groups, a liquid-liquid extraction using aqueous acid or base can be an effective initial purification step to remove neutral impurities.[5]

Q3: How does the substitution on the phenyl ring affect purification?

A3: Substituents on the 4-phenyl ring can significantly influence the polarity, solubility, and crystalline nature of the derivative. For instance, polar substituents like hydroxyl or nitro groups will increase the compound's polarity, affecting its retention in normal-phase chromatography and its solubility in polar solvents. Bulky substituents may hinder crystal packing, making recrystallization more difficult. The position of the substituent (ortho, meta, or para) also impacts the molecule's overall shape and dipole moment, which can be exploited for chromatographic separation.[8]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the purification of this compound derivatives.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Compound "oils out" instead of crystallizing. The melting point of your compound is lower than the boiling point of the solvent.[3]- Use a solvent with a lower boiling point. - Add slightly more of the "good" solvent in a mixed-solvent system to lower the saturation temperature.[4] - Try cooling the solution more slowly.
Low or no crystal formation upon cooling. - Too much solvent was used.[9] - The solution is supersaturated and requires nucleation.[9]- Reduce the solvent volume by evaporation. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low recovery of purified product. - The compound has significant solubility in the cold solvent.[3] - Premature crystallization occurred during hot filtration.[10]- Cool the crystallization mixture in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before filtering the hot solution.[10]
Colored impurities remain in the crystals. The impurity co-crystallizes with the product.- Add a small amount of activated charcoal to the hot solution before filtration.[3] - A second recrystallization may be necessary.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the desired compound from an impurity (co-elution). - The polarity of the eluent is too high or too low. - The stationary phase is not providing sufficient selectivity.- Optimize the eluent system by gradually changing the solvent ratio. - Try a different stationary phase (e.g., alumina instead of silica gel).[5] - Consider using preparative HPLC for better resolution.
Streaking or tailing of the compound on the column. - The sample is too concentrated. - The compound is interacting strongly with the stationary phase (e.g., acidic protons with silica gel).- Dilute the sample before loading it onto the column. - Add a small amount of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds).[3]
The compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Cracking of the silica gel bed. The column was allowed to run dry.- Always keep the silica gel covered with solvent. Ensure the column is packed properly as a uniform slurry.[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound derivative. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, ethyl acetate, toluene, and hexane, or mixtures thereof.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a glass column with a cotton plug at the bottom. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization (Ethanol)859870High purity, simple procedureSolvent selection can be difficult, potential for low yield
Column Chromatography (Silica Gel, Hexane:EtOAc)859580Good for complex mixtures, scalableCan be time-consuming, requires solvent
Preparative HPLC (C18, Acetonitrile:Water)95>9990Excellent for isomer separation, high purityRequires specialized equipment, smaller scale

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives crude Crude this compound Derivative analysis Purity Analysis (TLC, LC-MS) crude->analysis decision1 Purity > 95%? analysis->decision1 column Column Chromatography decision1->column No final_product Pure this compound Derivative decision1->final_product Yes recrystallization Recrystallization recrystallization->final_product analysis2 Purity Analysis of Fractions column->analysis2 Collect Fractions decision2 Sufficiently Pure? decision2->recrystallization No, minor impurities prep_hplc Preparative HPLC decision2->prep_hplc No, isomers or close impurities decision2->final_product Yes prep_hplc->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization analysis2->decision2

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Tree Troubleshooting Purification Issues start Purification Issue Encountered issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield purity Low Purity issue_type->purity Purity oiling_out Compound 'oiling out' issue_type->oiling_out Physical Form low_yield_cause Possible Cause? low_yield->low_yield_cause purity_cause Type of Impurity? purity->purity_cause oiling_out_cause Possible Cause? oiling_out->oiling_out_cause too_much_solvent Too much solvent in recrystallization? low_yield_cause->too_much_solvent solubility Significant solubility in cold solvent? low_yield_cause->solubility solution1 Reduce solvent volume and re-cool too_much_solvent->solution1 Yes solution2 Cool in ice bath to maximize precipitation solubility->solution2 Yes isomers Isomers Present? purity_cause->isomers baseline Baseline Impurities? purity_cause->baseline solution3 Use Preparative HPLC isomers->solution3 Yes solution4 Optimize column chromatography eluent or try recrystallization baseline->solution4 Yes solvent_bp Solvent BP > Compound MP? oiling_out_cause->solvent_bp solution5 Use a lower boiling point solvent solvent_bp->solution5 Yes

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimizing 4-Arylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-arylcoumarins. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Pechmann Condensation

Question 1: I am getting a low yield in my Pechmann condensation for 4-arylcoumarin synthesis. What are the possible causes and solutions?

Answer:

Low yields in the Pechmann condensation can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Catalyst Choice and Activity: The choice and concentration of the acid catalyst are critical.[1] Strong acids like sulfuric acid, or Lewis acids like zinc chloride are commonly used.[1] Ensure your catalyst is active and not degraded, especially if it's hygroscopic (e.g., anhydrous zinc chloride).[1] Consider using a fresh batch of catalyst.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary. For reactive phenols, milder conditions may suffice, while less reactive ones might require higher temperatures (e.g., 110-170°C).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature.

    • Solvent: While solvent-free conditions are often employed to simplify the procedure and work-up, using an inert, high-boiling solvent can help control the reaction temperature more accurately and minimize side reactions.[1][3][4]

    • Reaction Time: Incomplete reactions due to insufficient time will lower the yield. Optimize the reaction time by monitoring its progress.

  • Reactant Quality and Ratio:

    • Purity: Impurities in your phenol or β-ketoester can inhibit the reaction.[1] Ensure you are using high-purity starting materials.

    • Molar Ratio: An improper molar ratio of phenol to β-ketoester can lead to an incomplete reaction.[2] While a 1:1 ratio is typical, a slight excess of one reactant can sometimes improve the yield.[2]

  • Moisture Contamination: Anhydrous conditions are often crucial.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents if applicable.

Question 2: I am observing the formation of unwanted side products in my Pechmann reaction. How can I minimize them?

Answer:

Side product formation, such as the isomeric chromones, is a common issue.[2] Here are some strategies to improve selectivity:

  • Catalyst Selection: Milder catalysts can sometimes prevent the formation of undesired products.[1] Several modern catalysts have been developed to improve yields and reduce side reactions.

  • Temperature Control: High reaction temperatures can sometimes lead to the formation of intractable tars or by-products.[1] Running the reaction at a lower temperature for a longer duration might be beneficial.[1]

  • Solvent-Free vs. Solvent-Based: While solvent-free reactions are popular for being environmentally friendly, using a solvent can provide better control over the reaction conditions and potentially reduce side reactions.[3][4]

Wittig-Type Olefination

Question 3: My Wittig reaction for 4-arylcoumarin synthesis is not proceeding or giving a very low yield. What should I check?

Answer:

Failure of the Wittig reaction can be attributed to several factors related to the reagents and reaction conditions:

  • Ylide Formation: The first critical step is the formation of the phosphonium ylide.

    • Base Strength: A strong base (e.g., n-butyllithium) is required to deprotonate the phosphonium salt.[5] Ensure your base is not quenched by moisture or acidic impurities.

    • Alkyl Halide Reactivity: The phosphonium salt is prepared from an alkyl halide. The reaction follows an SN2 mechanism, so primary halides are preferred over secondary ones.[6]

  • Carbonyl Reactivity: The reaction works well with aldehydes and ketones. Esters and amides are generally not suitable.[7]

  • Reaction Conditions:

    • Anhydrous Conditions: Wittig reagents are sensitive to water and protic solvents. Ensure your reaction is carried out under strictly anhydrous conditions.

    • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. For instance, in some cases, DMF has been shown to favor aromatic electrophilic substitution over the intramolecular Wittig reaction.[8]

  • Steric Hindrance: Significant steric hindrance around the carbonyl group or the ylide can impede the reaction.

Suzuki Coupling

Question 4: I'm having trouble with my Suzuki coupling reaction to synthesize 4-arylcoumarins. What are the key parameters to optimize?

Answer:

Optimizing Suzuki coupling reactions involves fine-tuning several parameters:[9]

  • Catalyst System:

    • Palladium Source: Various palladium catalysts can be used, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, etc.[10][11] The choice of catalyst can significantly impact the reaction efficiency.

    • Ligand: The ligand plays a crucial role. For example, 2,2′-bipyridyl has been found to be effective in some cases.[10]

  • Base: The selection and concentration of the base are critical. Common bases include Na₂CO₃, K₂CO₃, and others.

  • Solvent: The choice of solvent (e.g., THF, DMF) can influence the reaction rate and yield.[10][11]

  • Temperature: The reaction temperature needs to be optimized. Insufficient temperature may lead to a slow or incomplete reaction, while excessive heat can cause catalyst decomposition or side reactions.

  • Reactant Quality: Ensure the arylboronic acid and the coumarin precursor (e.g., 4-chloro or 4-tosylcoumarin) are of high purity.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic methods for preparing 4-arylcoumarins?

4-Arylcoumarins, also known as neoflavones, can be synthesized through several versatile and efficient approaches.[3][12] The most common methods include:

  • Pechmann Condensation: This is a classical and widely used method involving the acid-catalyzed condensation of a phenol with a β-keto-carboxylic acid or its ester.[3][12]

  • Wittig-Type Olefination: This method involves the reaction of a 2-hydroxybenzophenone with a phosphonium ylide, leading to the formation of the C3-C4 double bond and subsequent intramolecular lactonization.[3]

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between a 4-substituted coumarin (e.g., 4-chloro, 4-bromo, or 4-tosylcoumarin) and an arylboronic acid is an efficient way to introduce the aryl group at the C4 position.[13][14]

  • Perkin Reaction: This method involves the condensation of a salicylaldehyde derivative with an acid anhydride and its corresponding sodium salt.[15][16]

FAQ 2: How can I improve the yield and purity of my final 4-arylcoumarin product?

Improving yield and purity involves optimizing the reaction and purification steps:

  • Reaction Optimization: As detailed in the troubleshooting guides, optimizing parameters like catalyst, solvent, temperature, and reactant ratios for your specific substrate is key.

  • Purification Techniques:

    • Recrystallization: This is a common and effective method for purifying solid products.[3][4] The choice of solvent is critical for successful recrystallization.[1]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool.

    • Acid-Base Extraction: For products with acidic or basic functionalities, an acid-base extraction can be an effective preliminary purification step. For example, dissolving the crude product in a sodium hydroxide solution and then re-precipitating it by adding acid can remove non-acidic impurities.[1]

FAQ 3: Are there any "green" or environmentally friendly methods for synthesizing 4-arylcoumarins?

Yes, there is a significant trend towards developing more environmentally benign synthetic protocols. Key "green" approaches include:

  • Solvent-Free Reactions: Many modern Pechmann condensations are carried out under solvent-free conditions, which simplifies the experimental and work-up procedures, reduces waste, and saves energy.[3][4]

  • Mechanochemical Synthesis: Using a ball mill for the Pechmann condensation is an example of a mechanochemical method that avoids the use of hazardous solvents and can lead to shorter reaction times and high yields.[17]

  • Reusable Catalysts: The development of solid acid catalysts or recyclable catalysts contributes to greener synthesis by simplifying catalyst separation and reducing waste.

Data Presentation: Comparison of Synthetic Methods

MethodTypical ReactantsCatalyst/ReagentTypical ConditionsYield Range (%)AdvantagesCommon Issues
Pechmann Condensation Phenol, β-ketoesterH₂SO₄, p-TsOH, FeCl₃, etc.[3][18]Solvent-free or high-boiling solvent, elevated temp.60-99[19][20]Simple, one-pot, often high yields.Harsh conditions, side products (chromones).[1][2]
Wittig-Type Olefination 2-Hydroxybenzophenone, Phosphonium ylideStrong base (e.g., n-BuLi)Anhydrous solvent (e.g., Toluene), reflux.Good to excellentGenerality and effectiveness.[3]Requires anhydrous conditions, ylide preparation.
Suzuki Coupling 4-Halocoumarin/4-Tosylcoumarin, Arylboronic acidPd catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., Na₂CO₃)[11]Anhydrous solvent (e.g., THF), 60°C.[11]Good to excellentMild conditions, broad substrate scope.Catalyst cost, removal of metal residues.
Perkin Reaction Salicylaldehyde, Acid anhydrideSodium or potassium salt of the acidHigh temperature (e.g., 180°C).[15]Moderate to goodAccess to cinnamic acid derivatives.[16]High temperatures, sometimes low yields.[21]

Experimental Protocols

Protocol 1: Pechmann Condensation for 4-Arylcoumarin Synthesis (General Procedure)
  • In a round-bottom flask, combine the phenol (1.0 mmol), the β-ketoester (1.0-1.2 mmol), and the acid catalyst (e.g., p-TsOH, 10 mol%).

  • If performing a solvent-free reaction, heat the mixture at the optimized temperature (e.g., 80-130°C) with stirring for the determined reaction time (e.g., 1-4 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Wittig-Type Olefination for 4-Arylcoumarin Synthesis (General Procedure)
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the appropriate phosphonium salt in anhydrous THF. Cool the solution to 0°C and add a strong base (e.g., n-butyllithium) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.

  • Wittig Reaction: To the ylide solution, add a solution of the 2-hydroxybenzophenone in anhydrous THF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for the optimized time (e.g., 6-12 hours), monitoring by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Suzuki Coupling for 4-Arylcoumarin Synthesis (General Procedure)
  • To a reaction vessel, add the 4-substituted coumarin (e.g., 4-tosylcoumarin, 1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., THF).

  • Heat the mixture at the optimized temperature (e.g., 60°C) under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Visualizations

Pechmann_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification Phenol Phenol Reaction Heating (Solvent or Solvent-free) Phenol->Reaction BetaKetoester β-Ketoester BetaKetoester->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Reaction Workup Quench with H₂O & Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure 4-Arylcoumarin Purification->Product

Caption: General experimental workflow for Pechmann condensation.

Troubleshooting_Low_Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Yield Observed CheckCatalyst Check Catalyst Activity & Concentration Start->CheckCatalyst OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->OptimizeConditions CheckReactants Verify Reactant Purity & Molar Ratio Start->CheckReactants CheckAnhydrous Ensure Anhydrous Conditions Start->CheckAnhydrous Sol_Catalyst Use Fresh/Alternative Catalyst CheckCatalyst->Sol_Catalyst Sol_Conditions Adjust Temp/Time/Solvent OptimizeConditions->Sol_Conditions Sol_Reactants Purify Reactants/Adjust Ratio CheckReactants->Sol_Reactants Sol_Anhydrous Dry Glassware/Solvents CheckAnhydrous->Sol_Anhydrous ImprovedYield Improved Yield Sol_Catalyst->ImprovedYield Sol_Conditions->ImprovedYield Sol_Reactants->ImprovedYield Sol_Anhydrous->ImprovedYield

Caption: Decision tree for troubleshooting low yields.

Wittig_Reaction_Mechanism Ylide Phosphonium Ylide Intermediate Betaine Intermediate Ylide->Intermediate Nucleophilic Attack Benzophenone 2-Hydroxy- benzophenone Benzophenone->Intermediate Nucleophilic Attack Oxaphosphetane Oxaphosphetane (4-membered ring) Intermediate->Oxaphosphetane Ring Closure Product 4-Arylcoumarin Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct Decomposition

Caption: Simplified mechanism of the Wittig reaction for coumarin synthesis.

References

minimizing side product formation in 4-hydroxycoumarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation during the synthesis of 4-hydroxycoumarin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-hydroxycoumarin, offering potential causes and actionable solutions.

Issue 1: Low Yield of 4-Hydroxycoumarin

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. For syntheses involving sodium and acetylsalicylic acid esters, the optimal temperature range can be between 220 and 280 °C to maximize the yield.[1]
Side Reactions The formation of by-products such as salicylic acid can significantly reduce the yield.[1] The choice of solvent and temperature is crucial. Using a high-boiling, inert solvent can help maintain precise temperature control and minimize side reactions.[1] For the Pechmann condensation, employing milder catalysts or reaction conditions can prevent the formation of undesired products.[1]
Suboptimal Catalyst The type and amount of catalyst can dramatically affect reaction efficiency. For the synthesis from phenol and malonic acid, a mixture of anhydrous zinc chloride and phosphorus oxychloride is commonly used.[1] The molar ratio of the catalyst to the reactants should be optimized. Modern approaches often utilize solid acid catalysts for easier separation and improved yields.
Moisture Contamination Anhydrous conditions are often critical, especially when using reagents like zinc chloride. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reactants should be stored in desiccators.[1]
Poor Quality of Reactants Impurities in the starting materials can inhibit the reaction. Use purified reactants, ensuring high purity of phenol and malonic acid, for example.[1]

Issue 2: Formation of Isomeric Chromone Side Products in Pechmann Condensation

Potential CauseRecommended Solution
Inappropriate Catalyst The catalyst may be favoring the competing Simonis chromone cyclization. It is recommended to use a Brønsted acid catalyst like concentrated sulfuric acid, polyphosphoric acid (PPA), or Amberlyst-15, which are known to favor coumarin formation.[2] Avoid using phosphorus pentoxide (P₂O₅) as it preferentially yields the isomeric chromone.[2]
Suboptimal Reaction Temperature The reaction temperature may be too low for efficient cyclization or too high, leading to degradation. Optimize the temperature based on the reactivity of the phenol. For activated phenols like resorcinol, milder conditions may suffice, while less reactive phenols may require higher temperatures (e.g., 110-170°C).[2]

Issue 3: Formation of Acidic By-products (e.g., Salicylic Acid)

Potential CauseRecommended Solution
Hydrolysis of Starting Materials or Product In syntheses starting from acetylsalicylic acid esters, hydrolysis can lead to the formation of salicylic acid, especially at lower temperatures (160-175°C).[2] To minimize this, conduct the reaction at a higher temperature (220-280°C) in an inert solvent like mineral oil.[2]
Side Reactions of Malonic Acid Derivatives In syntheses using phenol and malonic acid, side reactions can generate acidic impurities. Utilizing Meldrum's acid as a malonic acid equivalent can lead to cleaner reactions.[2] The intermediate 3-oxo-3-phenoxypropanoic acid can be isolated and then cyclized using Eaton's reagent or PPA to improve purity.[2]

Data Summary of Synthetic Routes

The following tables summarize reaction conditions and yields for common synthetic routes to 4-hydroxycoumarin, providing a basis for comparison and optimization.

Table 1: Pechmann Condensation of Phenol with β-Ketoesters

Phenolβ-KetoesterCatalystTemperature (°C)Yield (%)
ResorcinolEthyl AcetoacetateAmberlyst-15110High
PhenolEthyl AcetoacetateConc. H₂SO₄Room Temp~88
3-AminophenolEthyl AcetoacetateSulfated Zirconia110~100

Table 2: Synthesis from o-Hydroxyacetophenone and Diethyl Carbonate

BaseSolventTemperature (°C)Yield (%)Reference
Sodium HydrideToluene12077-85[2]
Sodium EthoxideToluene-~45[2]

Table 3: Synthesis from Phenol and Malonic Acid Derivatives

Malonic Acid DerivativeCyclization AgentTemperature (°C)Yield (%)Reference
Malonic AcidZnCl₂ / POCl₃-64[2][3]
Meldrum's AcidEaton's Reagent90 (step 1)75 (overall)[2][4]
Meldrum's AcidPPA90 (step 1)48 (overall)[2][4]

Experimental Protocols

Protocol 1: High-Purity Synthesis of 4-Hydroxycoumarin via Meldrum's Acid

This two-step protocol is adapted from methods known to produce high yields and purity.[2][4]

Step 1: Synthesis of 3-oxo-3-phenoxypropanoic acid

  • In a round-bottom flask, mix phenol (1 equivalent) and Meldrum's acid (1 equivalent).

  • Heat the mixture under solvent-free conditions at 90°C with stirring for 4-5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The resulting solid is 3-oxo-3-phenoxypropanoic acid, which can be used in the next step without further purification.

Step 2: Cyclization to 4-hydroxycoumarin

  • Carefully add the crude 3-oxo-3-phenoxypropanoic acid from Step 1 to Eaton's reagent (a 7.7 wt% solution of P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) with stirring.[2]

  • Heat the mixture to 80-100°C and stir for 1-2 hours.[2]

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-hydroxycoumarin.

Protocol 2: Synthesis of 4-Hydroxycoumarin from Phenol and Malonic Acid

This protocol is based on the reaction described by Shah et al.[1]

Materials:

  • Phenol

  • Malonic acid

  • Anhydrous zinc chloride (ZnCl₂)

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • 10% Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place an equimolar amount of phenol and malonic acid.

  • Add a double to triple molar amount of anhydrous zinc chloride and phosphorus oxychloride to the flask.[1]

  • Heat the reaction mixture in a water bath for the recommended time (e.g., 12 hours) with stirring.

  • After cooling, carefully pour the reaction mixture into ice water to decompose the complex. A solid precipitate of crude 4-hydroxycoumarin will form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • For purification, dissolve the crude product in a 10% sodium hydroxide solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the 4-hydroxycoumarin.[1]

Visualizations

Pechmann_Condensation phenol Phenol transesterification Transesterification phenol->transesterification beta_ketoester β-Ketoester beta_ketoester->transesterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->transesterification Catalyzes cyclization Intramolecular Electrophilic Attack acid_catalyst->cyclization Catalyzes intermediate1 Phenolic Ester Intermediate transesterification->intermediate1 intermediate1->cyclization side_reaction Simonis Chromone Cyclization intermediate1->side_reaction Alternative Pathway intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration hydroxycoumarin 4-Hydroxycoumarin dehydration->hydroxycoumarin chromone Isomeric Chromone side_reaction->chromone Synthesis_Workflow start Select Synthetic Route (Pechmann, Meldrum's Acid, etc.) reagents Prepare Reactants and Catalyst (Ensure purity and anhydrous conditions) start->reagents reaction Perform Condensation/Cyclization Reaction (Control temperature and time) reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring troubleshooting Troubleshoot Issues (Low yield, side products) reaction->troubleshooting monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching with ice water) monitoring->workup Complete isolation Isolate Crude Product (Filtration) workup->isolation purification Purification (Acid-Base Extraction, Recrystallization) isolation->purification analysis Characterize Final Product (NMR, IR, Melting Point) purification->analysis purification->troubleshooting

References

troubleshooting fluorescence quenching in coumarin-based probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to fluorescence quenching in coumarin-based probes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, leading to unexpected fluorescence quenching or anomalous results.

Q1: My fluorescence signal is significantly lower than expected or completely absent. What are the common causes?

A weak or absent signal can stem from several factors:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific coumarin derivative. These values can be sensitive to the solvent environment.[1][2][3]

  • Probe Degradation: Coumarin probes can be sensitive to light and temperature. Improper storage may lead to degradation and a loss of fluorescence.[3] Always store probes as recommended by the manufacturer, typically protected from light at low temperatures.

  • High Probe Concentration (Self-Quenching): At high concentrations, coumarin molecules can aggregate, leading to self-quenching or aggregation-caused quenching (ACQ), which reduces the overall fluorescence signal.[1][2][4] It's crucial to perform a concentration titration to find the optimal range for your experiment.[3]

  • Presence of Quenchers: Components in your sample or buffer, such as heavy metal ions (e.g., Cu²⁺), halides, or other organic molecules, can act as quenchers, decreasing the fluorescence intensity through various mechanisms.[1][5]

  • Solvent and pH Effects: The fluorescence of many coumarin probes is highly sensitive to the local environment.[6] Changes in solvent polarity and pH can significantly alter the fluorescence quantum yield.[4][6][7] For instance, the fluorescence of 7-aminocoumarins can be influenced by hydrogen bonding and the formation of a twisted intramolecular charge-transfer (TICT) state in polar solvents.[6]

Q2: My fluorescence signal is rapidly decreasing over time while I'm taking measurements. What is happening?

This phenomenon is likely photobleaching , the irreversible photochemical destruction of the fluorophore by the excitation light.[8][9] This is a common issue, especially with high-intensity light sources used in fluorescence microscopy.[8]

To mitigate photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.[8][9][10][11]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shortest possible exposure times and employ shutters to block the light path when not actively acquiring data.[8][9][10][11]

  • Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium. These reagents typically work by scavenging reactive oxygen species that contribute to photobleaching.[8][10][11]

  • Choose More Photostable Dyes: If photobleaching remains a significant problem, consider using a more photostable coumarin derivative or a different class of fluorophores if your experimental design allows.[9][11]

Q3: I'm observing inconsistent and non-reproducible fluorescence readings between experiments. What could be the cause?

A lack of reproducibility can be frustrating. Here are some common culprits:

  • Temperature Fluctuations: Fluorescence is a temperature-sensitive process. Higher temperatures can increase molecular collisions and non-radiative decay pathways, leading to decreased fluorescence intensity.[4] Using a temperature-controlled sample holder can ensure consistency.[4]

  • pH Variations: The fluorescence of many coumarin derivatives is pH-dependent.[4][10] Small, unmonitored shifts in the pH of your buffer between experiments can lead to significant variations in signal. Always use a well-buffered system and verify the pH.[4]

  • Solvent Evaporation: If you are using volatile solvents, evaporation can occur during the experiment, leading to an increase in the probe's concentration. This can introduce artifacts like the inner filter effect or aggregation-caused quenching.[4] Keep samples covered whenever possible.

  • Poor Cell Permeability or Uptake: In cell-based assays, inconsistent probe loading can lead to variable fluorescence. Factors like cell health, probe concentration, incubation time, and temperature can all affect probe uptake.[3][12]

Q4: How can I determine the mechanism of quenching affecting my probe?

Understanding the quenching mechanism can help in troubleshooting. The two primary types are static and dynamic quenching.

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative decay. This process is temperature-dependent.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

A Stern-Volmer analysis is a common method to investigate quenching mechanisms.[5][13] This involves measuring the fluorescence intensity at various quencher concentrations. By analyzing the Stern-Volmer plot, you can often distinguish between dynamic and static quenching.[5] Time-resolved fluorescence measurements can also provide definitive evidence, as dynamic quenching affects the excited-state lifetime, while static quenching does not.[5]

Quantitative Data Summary

The photophysical properties of coumarin probes are highly dependent on their structure and environment. The following tables provide a summary of typical spectral properties for some common coumarin derivatives.

Table 1: Spectral Properties of Selected Coumarin Derivatives

Coumarin DerivativeExcitation Max (λ_ex)Emission Max (λ_em)Solvent/EnvironmentReference
7-Hydroxycoumarin320-400 nm440-460 nmGeneral Range[1]
7-Amino-4-methylcoumarin~350 nm~441 nmAqueous[5]
7-Hydroxy-4-methylcoumarin~325 nm~451 nmAqueous[5]
Coumarin 6~450 nm~505 nmGeneral Range[8]
Coumarin 343443-445 nm461-470 nmEthanol[4]

Note: These values are approximate and can shift based on the specific experimental conditions, particularly solvent polarity and pH.

Experimental Protocols

Protocol 1: General Fluorescence Quenching Assay

This protocol is designed to systematically assess the effect of a potential quencher on the fluorescence of a coumarin-based probe.

Materials:

  • Coumarin probe stock solution (e.g., in DMSO or ethanol)

  • Assay buffer (ensure it does not autofluoresce or interact with the probe)

  • Quencher stock solution

  • 96-well black plates (for plate reader) or quartz cuvettes (for fluorometer)

  • Spectrofluorometer or fluorescence plate reader

Procedure:

  • Prepare a working solution of the coumarin probe in the assay buffer. The final concentration should be in the linear range to avoid self-quenching (typically in the nM to low µM range).[1]

  • Set up your assay plate or cuvettes with the following controls:

    • Buffer Blank: Assay buffer only.

    • Probe Control (F₀): Coumarin probe working solution without any quencher.

    • Vehicle Control: Probe working solution with the same amount of the quencher's solvent as used in the test samples.

  • Add increasing concentrations of the quencher to the designated wells or cuvettes containing the probe working solution. Ensure the final volume is the same in all wells/cuvettes by adding assay buffer.

  • Incubate the samples if required for the interaction to occur. This should be done at a constant temperature and protected from light.

  • Measure the fluorescence intensity (F) using the optimal excitation and emission wavelengths for your coumarin probe.

  • Analyze the data:

    • Subtract the buffer blank reading from all other measurements.

    • Plot the fluorescence intensity (F) as a function of the quencher concentration ([Q]).

    • For a Stern-Volmer analysis, plot F₀/F versus [Q].

Protocol 2: Determining Optimal Excitation and Emission Wavelengths

These settings can be solvent-dependent, so it's good practice to determine them empirically in your specific assay buffer.

Materials:

  • Coumarin probe in your final assay buffer

  • Spectrofluorometer

  • Quartz cuvette

Procedure:

  • Excitation Scan:

    • Set the emission monochromator to an estimated emission maximum for your probe (e.g., 450 nm for a blue-green emitting coumarin).[2]

    • Scan a range of excitation wavelengths (e.g., 300 nm to 430 nm) and record the fluorescence intensity.[2]

    • The wavelength that gives the highest intensity is the optimal excitation wavelength (λ_ex).[2]

  • Emission Scan:

    • Set the excitation monochromator to the optimal λ_ex you just determined.

    • Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).[2]

    • The wavelength with the highest intensity is the optimal emission wavelength (λ_em).[2]

  • Final Settings: Use the determined λ_ex and λ_em for all subsequent measurements in that specific experimental system.[2]

Visual Guides

The following diagrams illustrate common troubleshooting workflows and the factors that can lead to fluorescence quenching.

Troubleshooting_Low_Signal cluster_checks Initial Checks cluster_solutions Solutions start Low/No Fluorescence Signal check_instrument Incorrect Instrument Settings? start->check_instrument check_probe Probe Integrity Issue? check_instrument->check_probe No solution_instrument Verify λ_ex/λ_em & Filter Sets check_instrument->solution_instrument Yes check_concentration Concentration Issue? check_probe->check_concentration No solution_probe Use Fresh Probe Store Properly check_probe->solution_probe Yes solution_concentration Perform Concentration Titration check_concentration->solution_concentration Yes end Problem Resolved check_concentration->end No, investigate other factors (pH, Quenchers) solution_instrument->end solution_probe->end solution_concentration->end

Caption: A decision tree for troubleshooting a weak fluorescence signal.

Quenching_Mechanisms cluster_radiative Radiative Decay cluster_nonradiative Non-Radiative Decay (Quenching) title Common Fluorescence Quenching Pathways probe_ground Coumarin Probe (Ground State S₀) probe_excited Coumarin Probe (Excited State S₁) probe_ground->probe_excited Excitation Light (hν) static_quenching Static Quenching (Complex Formation) probe_ground->static_quenching + Quencher aggregation Aggregation (Self-Quenching) probe_ground->aggregation + High Concentration fluorescence Fluorescence (Desired Signal) probe_excited->fluorescence Photon Emission photobleaching Photobleaching (Irreversible) probe_excited->photobleaching dynamic_quenching Dynamic Quenching (Collisional) probe_excited->dynamic_quenching + Quencher

Caption: Overview of pathways affecting coumarin probe fluorescence.

Experimental_Workflow_Quenching_Assay start Start: Suspected Quenching step1 Prepare Probe & Quencher Stock Solutions start->step1 step2 Set up Assay Plate: - Blank (Buffer) - Control (Probe only, F₀) - Test (Probe + Quencher) step1->step2 step3 Create Quencher Concentration Gradient step2->step3 step4 Incubate (if necessary) at constant temperature step3->step4 step5 Measure Fluorescence (F) at optimal λ_ex/λ_em step4->step5 step6 Data Analysis: Plot F₀/F vs. [Quencher] step5->step6 end Determine Quenching Characteristics step6->end

Caption: A generalized workflow for a fluorescence quenching assay.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Phenylcoumarin in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 4-phenylcoumarin in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound and why is it a concern?

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host.

  • Solid Dispersion: Dispersing this compound in a solid hydrophilic carrier matrix.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range.

Q3: How do I choose the most suitable solubilization method for my experiment?

The selection of an appropriate solubilization strategy depends on several factors, including the required concentration of this compound, the experimental system (e.g., in-vitro cell culture, in-vivo animal model), and the potential for excipient-induced toxicity or interference with the assay. A decision-making workflow is provided below to guide your choice.

Solubilization_Strategy_Decision_Tree Choosing a Solubilization Strategy for this compound start Start: Poorly Soluble This compound cosolvent Try Co-solvents (e.g., DMSO, Ethanol) start->cosolvent check_solubility1 Is solubility sufficient and is the solvent concentration tolerated by the assay? cosolvent->check_solubility1 cyclodextrin Try Cyclodextrin Complexation (e.g., HP-β-CD) check_solubility1->cyclodextrin No end_success Proceed with Experiment check_solubility1->end_success Yes check_solubility2 Is solubility sufficient? cyclodextrin->check_solubility2 solid_dispersion Consider Solid Dispersion (e.g., with PVP, PEG) check_solubility2->solid_dispersion No check_solubility2->end_success Yes nanoparticles Consider Nanoparticle Formulation solid_dispersion->nanoparticles end_failure Re-evaluate experimental parameters or compound nanoparticles->end_failure Cyclodextrin_Kneading_Workflow Cyclodextrin Inclusion Complex: Kneading Method start Start: Weigh this compound and HP-β-CD wet_cd Wet HP-β-CD with Ethanol/Water mixture in a mortar start->wet_cd add_drug Add this compound to the paste wet_cd->add_drug knead Knead for 60 minutes until dry add_drug->knead dry Dry the powder in an oven knead->dry sieve Sieve and store the complex dry->sieve end End: this compound-HP-β-CD Inclusion Complex sieve->end Solid_Dispersion_Workflow Solid Dispersion: Solvent Evaporation Method start Start: Dissolve this compound and Carrier in Solvent evaporate Evaporate solvent using a rotary evaporator start->evaporate dry Dry the solid mass in a vacuum oven evaporate->dry pulverize Pulverize and sieve the solid dispersion dry->pulverize store Store in a desiccator pulverize->store end End: this compound Solid Dispersion store->end Nanoparticle_Formation_Workflow Nanoparticle Formulation: Single Emulsion-Solvent Evaporation start Start: Prepare Organic Phase (this compound + PLGA in DCM) and Aqueous Phase (PVA in water) emulsify Add organic phase to aqueous phase and sonicate to form an emulsion start->emulsify evaporate Stir to evaporate DCM and form nanoparticles emulsify->evaporate collect_wash Collect nanoparticles by centrifugation and wash with deionized water evaporate->collect_wash lyophilize Optional: Lyophilize for long-term storage collect_wash->lyophilize end End: this compound Nanoparticles lyophilize->end

References

Technical Support Center: Enhancing the Stability of 4-Phenylcoumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenylcoumarin compounds. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound compound is degrading in aqueous solution during my experiments. What are the likely causes?

A1: Degradation in aqueous media is a common issue and is typically caused by one or a combination of three main factors: pH-mediated hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The central lactone ring of the coumarin scaffold is an ester, which is susceptible to hydrolysis, particularly under alkaline (basic) pH conditions. This reaction opens the ring, rendering the compound inactive.[1] Phenolic compounds in general are often unstable at high pH.[2]

  • Oxidation: If your this compound has hydroxyl (-OH) groups on its phenolic rings, these are prone to oxidation.[3] This process can be accelerated by dissolved oxygen, trace metal ions, high pH, and exposure to light.[4]

  • Photodegradation: Many coumarin derivatives are sensitive to ultraviolet (UV) and visible light, which can provide the energy to initiate degradation reactions.[5][6][7] This is a critical factor in cell culture experiments where plates are often exposed to ambient light.

Q2: How can I prevent pH-dependent degradation of the lactone ring?

A2: The most effective strategy is to control the pH of your solution.

  • Use a Buffer System: Maintain the pH of your stock and working solutions within a stable range, typically acidic to neutral (pH < 7.5). Phenolic compounds are generally more stable at acidic pH levels. Common buffers include phosphate, citrate, or acetate buffers.[8]

  • Avoid Alkaline Conditions: Be cautious when using basic conditions for dissolution. While a slightly alkaline pH can sometimes improve the solubility of phenolic compounds, it significantly accelerates lactone hydrolysis and oxidation.[9] If you must use a basic solution to create a stock, neutralize it immediately when preparing your working dilutions.

Q3: My compound seems to be degrading even when protected from light and at a stable pH. What other factors could be at play?

A3: If photodegradation and hydrolysis have been ruled out, the most likely culprit is oxidation . Phenolic compounds are susceptible to oxidative degradation.[3][10]

Troubleshooting Oxidation:

  • Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Add Antioxidants: For formulation studies, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).

  • Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Q4: How can I improve the photostability of my this compound compound for cell culture assays or other light-exposed experiments?

A4: Protecting your compound from light is crucial.

  • Work in Low-Light Conditions: Perform dilutions and experimental setup under subdued lighting.

  • Use Amber or Opaque Containers: Store stock solutions and intermediates in amber glass vials or tubes wrapped in aluminum foil to block UV and visible light.

  • Protect Experimental Plates: During incubation for cell-based assays, keep plates in a dark incubator or cover them with an opaque lid or foil.

  • Formulation Strategies: For drug development, encapsulation into liposomes or nanoparticles can physically shield the compound from light.

Q5: The poor aqueous solubility of my compound is making stability studies difficult. How can I improve solubility while maintaining stability?

A5: Improving solubility is often linked to enhancing stability. The most effective method is forming an inclusion complex with cyclodextrins.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, significantly increasing their aqueous solubility and protecting them from hydrolysis and oxidation.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[12]

Table 1: Effect of Cyclodextrin Complexation on Stability Constants
Guest CompoundCyclodextrin TypeLog K (Stability Constant)Reference
Amantadiniumβ-CD3.9 ± 0.1[13]
Rimantadiniumβ-CD5.1 ± 0.2[13]
Memantiniumβ-CD3.3 ± 0.1[13]
Ibuprofen (pH 2.5)β-CD3.75[14]
Ibuprofen (pH 5.5)β-CD2.05[14]

This table illustrates how the stability constant (K), a measure of the strength of the complex, varies with the guest molecule and conditions like pH. A higher Log K value indicates a more stable complex.

Key Experimental Protocols

Protocol 1: Photostability Testing (Adapted from ICH Q1B Guideline)

This protocol determines the intrinsic photostability of a this compound compound.[15][16]

1. Sample Preparation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, water with a co-solvent).
  • Place the solution in chemically inert, transparent quartz cuvettes or glass vials.
  • Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil.

2. Light Exposure:

  • Place the test and dark control samples in a photostability chamber.
  • The light source should conform to ICH Q1B options, such as a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.[17]
  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[16][17][18]

3. Analysis:

  • After exposure, analyze the contents of both the light-exposed and dark control samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
  • Compare the chromatograms to identify any degradation products and to quantify the loss of the parent compound. The dark control helps differentiate between thermal degradation and photodegradation.[5]

Protocol 2: DPPH Free Radical Scavenging Assay (Antioxidant Capacity)

This assay measures the ability of a compound to scavenge free radicals, which is an indicator of its stability against oxidation.[19][20]

1. Reagent Preparation:

  • DPPH Solution: Prepare a ~0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.[19][21]
  • Test Compound Stock: Prepare a stock solution of your this compound compound (e.g., 1 mg/mL) in methanol. Create serial dilutions from this stock.
  • Control: Use a known antioxidant like ascorbic acid or Trolox for comparison.

2. Assay Procedure:

  • In a 96-well plate, add 20 µL of each compound dilution (and controls) to separate wells.[21]
  • Add 200 µL of the DPPH working solution to each well and mix gently.[21]
  • Incubate the plate in the dark at room temperature for 30 minutes.[19]
  • Measure the absorbance at 517 nm using a microplate reader.[21]

3. Calculation:

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[19]
  • Where Abs_control is the absorbance of the DPPH solution with methanol only.
  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This method enhances the solubility and stability of hydrophobic compounds like 4-phenylcoumarins.[22][23]

1. Materials:

  • This compound compound.
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).
  • Deionized water.
  • Organic solvent (e.g., tertiary-butyl alcohol, ethanol).[24]

2. Kneading Method:

  • Place a molar excess of HP-β-CD (e.g., 2:1 molar ratio of CD to drug) in a mortar.
  • Add a small amount of water to form a thick paste.
  • Gradually add the this compound powder to the paste and knead thoroughly for 30-45 minutes.[23]
  • The resulting mixture should be sticky and homogeneous.

3. Drying and Purification:

  • Dry the paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.
  • Grind the dried complex into a fine powder.
  • To remove any uncomplexed drug from the surface, wash the powder with a small amount of a non-polar solvent in which the complex is insoluble but the free drug has some solubility (e.g., hexane).
  • Dry the final powder completely. The resulting complex can be characterized by FTIR, DSC, or NMR to confirm inclusion.

Visual Guides: Workflows and Pathways

Stability_Troubleshooting_Workflow A Degradation of This compound Observed B Check pH of Solution A->B C Is pH > 7.5? B->C D Potential Hydrolysis of Lactone Ring C->D Yes F Check Light Exposure C->F No E Solution: Use Buffer (pH 6.0-7.4) D->E G Exposed to UV/Ambient Light? F->G H Potential Photodegradation G->H Yes J Consider Oxidation G->J No I Solution: Use Amber Vials, Work in Low Light H->I K Are -OH Groups Present? Is O2 Present? J->K L Potential Oxidation K->L Yes M Solution: Deoxygenate Solvents, Add Chelators (EDTA) L->M

Caption: Troubleshooting workflow for identifying and solving stability issues.

Formulation_Strategies cluster_encapsulation Encapsulation cluster_complexation Complexation cluster_excipients Excipient Addition center This compound (Poorly Stable/Soluble) Liposome Liposome (Lipid Bilayer) center->Liposome Nanoparticle Nanoparticle (Polymeric Matrix) center->Nanoparticle Cyclodextrin Cyclodextrin (Inclusion Complex) center->Cyclodextrin Buffers Buffers (pH Control) center->Buffers Antioxidants Antioxidants (e.g., BHT) center->Antioxidants Result Enhanced Stability & Bioavailability Liposome->Result Nanoparticle->Result Cyclodextrin->Result Buffers->Result Antioxidants->Result

Caption: Strategies for enhancing the stability of this compound compounds.

Hydrolysis_Pathway Coumarin This compound (Stable Lactone Ring) Transition OH- (Alkaline pH) attacks carbonyl carbon Coumarin->Transition Product Ring-Opened Carboxylate (Inactive) Transition->Product

Caption: Simplified pathway of alkaline hydrolysis of the coumarin lactone ring.

References

resolving common issues in the scale-up of 4-phenylcoumarin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-phenylcoumarin production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis method for this compound?

A1: The Pechmann condensation is one of the most widely used and scalable methods for synthesizing 4-phenylcoumarins.[1][2][3][4] This one-pot reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester, in this case, ethyl benzoylacetate, to yield the this compound core structure. The reaction is favored for its use of readily available starting materials and generally good yields.[4][5]

Q2: What are the critical parameters to control during the scale-up of the Pechmann condensation for this compound synthesis?

A2: Several parameters are crucial for a successful scale-up:

  • Temperature: Precise temperature control is vital. Excursions in temperature can lead to the formation of byproducts and degradation of the desired product.[6]

  • Mixing: Efficient and homogenous mixing is essential to ensure uniform reaction rates and prevent localized overheating, especially in larger reactors.

  • Catalyst Concentration: The optimal catalyst-to-reactant ratio may need to be re-evaluated during scale-up to maintain reaction efficiency.

  • Water Content: The presence of water can deactivate acid catalysts and lead to unwanted side reactions. Using anhydrous reactants and solvents is recommended.

Q3: What are the common byproducts formed during the synthesis of this compound, and how can they be minimized?

A3: A common byproduct in the Pechmann condensation is the isomeric chromone.[7] The formation of this and other impurities can be minimized by:

  • Optimizing Reaction Conditions: Fine-tuning the reaction temperature and time can favor the formation of the desired coumarin over the chromone.

  • Choice of Catalyst: The type and concentration of the acid catalyst can influence the product distribution. Milder, solid acid catalysts are being explored to reduce byproduct formation and simplify workup.[4]

  • Purity of Starting Materials: Using high-purity phenol and ethyl benzoylacetate is crucial to prevent the introduction of impurities that can lead to side reactions.

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: At a larger scale, purification strategies should be both effective and economical. Common methods include:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.

  • pH Adjustment and Extraction: The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.[7]

  • Chromatography: While effective, column chromatography can be expensive and time-consuming for large quantities. It is typically reserved for high-purity applications or when other methods fail to remove specific impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.- Increase reaction time or temperature as needed, while monitoring for byproduct formation.
Poor mixing- Ensure adequate agitation for the reactor volume to maintain a homogeneous mixture.
Catalyst deactivation- Use a fresh batch of catalyst or ensure the catalyst is properly activated and stored.
High Levels of Impurities Suboptimal reaction conditions- Re-optimize the reaction temperature and catalyst concentration for the larger scale.
Presence of water- Use anhydrous solvents and reactants.
Impure starting materials- Verify the purity of phenol and ethyl benzoylacetate before use.
Difficult Product Isolation Product oiling out during crystallization- Adjust the solvent system or cooling rate to promote crystal formation.
Emulsion formation during extraction- Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Lab-Scale Synthesis of this compound via Pechmann Condensation

This protocol is a general guideline and may require optimization for specific substituted phenols.

Materials:

  • Phenol (10 mmol)

  • Ethyl benzoylacetate (11 mmol)

  • Concentrated Sulfuric Acid (5 mL)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, slowly add concentrated sulfuric acid to a mixture of phenol and ethyl benzoylacetate, keeping the temperature below 10°C with an ice bath.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Parameter Lab-Scale (10 mmol) Pilot-Scale (1 mol) Potential Issues at Scale-Up
Typical Yield 75-85%60-75%- Inefficient heat transfer leading to byproduct formation.- Non-homogeneous mixing causing incomplete reaction.
Reaction Time 2-4 hours4-8 hours- Slower reaction kinetics due to mass transfer limitations.
Purity (before recrystallization) ~90%80-90%- Increased levels of chromone and other byproducts.

Visualizations

pechmann_workflow start Start reactants Mix Phenol and Ethyl Benzoylacetate start->reactants acid Add Acid Catalyst (e.g., H2SO4) reactants->acid reaction Reaction at Controlled Temperature acid->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring quench Quench in Ice-Cold Water monitoring->quench Reaction Complete filtration Filter Crude Product quench->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the Pechmann condensation synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase reaction time/temp incomplete->increase_time check_mixing Is mixing efficient? complete->check_mixing increase_time->start poor_mixing Poor Mixing check_mixing->poor_mixing No good_mixing Efficient Mixing check_mixing->good_mixing Yes improve_agitation Improve agitation poor_mixing->improve_agitation check_catalyst Is the catalyst active? good_mixing->check_catalyst improve_agitation->start inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst No active_catalyst Active Catalyst check_catalyst->active_catalyst Yes use_fresh_catalyst Use fresh catalyst inactive_catalyst->use_fresh_catalyst optimize_conditions Further optimize conditions active_catalyst->optimize_conditions use_fresh_catalyst->start

Caption: Troubleshooting decision tree for low yield in this compound production.

References

Technical Support Center: Catalyst Selection for Enhanced 4-Hydroxycoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to overcome common challenges in 4-hydroxycoumarin synthesis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to improve reaction efficiency and product yield.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of 4-hydroxycoumarin, offering potential causes and actionable solutions.

Issue 1: Low Yield of 4-Hydroxycoumarin

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. For reactions involving sodium and acetylsalicylic acid esters, the optimal temperature can range from 220 to 280 °C.[1]
Side Reactions The formation of by-products like salicylic acid can significantly lower the yield.[1] The choice of solvent and temperature is critical. Utilizing an inert, high-boiling solvent can help maintain precise temperature control and minimize side reactions.[1] For the Pechmann condensation, employing milder catalysts or reaction conditions can prevent the formation of undesired products.[1]
Suboptimal Catalyst The type and amount of catalyst dramatically impact efficiency. For the synthesis from phenol and malonic acid, a mixture of anhydrous zinc chloride and phosphorus oxychloride is a common condensing agent.[1] The molar ratio of catalyst to reactants should be optimized. Modern approaches often utilize solid acid catalysts for easier separation and potentially higher yields.[1]
Moisture Contamination Anhydrous conditions are often crucial, especially with reagents like zinc chloride or sodium metal. Ensure all glassware is thoroughly dried and use anhydrous solvents. Reactants should be stored in desiccators.[1]
Inefficient Base (for Claisen Condensation) The selected base may not be strong enough to effectively deprotonate the starting material. Consider using a stronger base such as sodium hydride or sodium methoxide.[2]

Issue 2: Product Purification Difficulties

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials If the reaction is incomplete, starting materials will contaminate the crude product. Ensure the reaction goes to completion by optimizing reaction time and temperature. Recrystallization is a common purification method; the choice of solvent is critical for separating 4-hydroxycoumarin from starting materials.[1]
Formation of Tars or Polymeric By-products High reaction temperatures or highly acidic conditions can lead to the formation of intractable tars.[1] Running the reaction at a lower temperature for a longer duration may be beneficial. Using a solvent can also help prevent the solidification and charring of the reaction mixture.[1]
Co-precipitation of Impurities Acidic impurities may co-precipitate with the product during crystallization. A multi-step purification process involving washing with a sodium carbonate or bicarbonate solution can help remove these impurities.[1] This is typically followed by recrystallization from a suitable solvent like ethanol or water.[1]

Issue 3: Reaction Fails to Proceed

Potential CauseRecommended Solution
Inactive Catalyst The catalyst may have degraded due to improper storage or handling. Use a fresh batch of catalyst and ensure that moisture-sensitive catalysts like anhydrous zinc chloride are protected from humidity.[1]
Poor Quality of Reactants Impurities in the starting materials can inhibit the reaction. Use purified reactants, ensuring high purity of starting materials like phenol and malonic acid.[1]
Incorrect Reaction Setup Improper assembly of the reaction apparatus can lead to the loss of reagents or failure to maintain necessary conditions (e.g., an inert atmosphere).[1] Double-check the experimental setup to ensure all joints are properly sealed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-hydroxycoumarin?

A1: The most prevalent methods include the Pechmann condensation of phenols with β-ketoesters, the reaction of phenol with malonic acid in the presence of a condensing agent, and the intramolecular Claisen condensation of acylsalicylic acid esters.[1]

Q2: How can I improve the yield of the Pechmann condensation for 4-hydroxycoumarin synthesis?

A2: To improve the yield, consider optimizing the following:

  • Catalyst Choice: Strong acids like sulfuric acid or Lewis acids such as zinc chloride are commonly used.[1] The choice and concentration of the catalyst can significantly affect the yield.[1]

  • Reaction Temperature: The optimal temperature depends on the specific reactants and catalyst. It's crucial to control the temperature to avoid side reactions.[1]

  • Reactant Purity: Using highly pure phenol and β-ketoester is essential.

Q3: What are the advantages of using an inert solvent in the synthesis of 4-hydroxycoumarin?

A3: An inert solvent offers several benefits:

  • Temperature Control: It helps to maintain a stable and controlled reaction temperature, which is crucial for minimizing side reactions.[1]

  • Enhanced Stirring: It prevents the reaction mixture from solidifying, ensuring effective mixing of reactants.

  • Reduced Side Reactions: By maintaining a controlled temperature, the formation of by-products can be minimized.[1]

Q4: How can I effectively purify crude 4-hydroxycoumarin?

A4: A common and effective purification procedure involves the following steps:

  • Dissolve the crude product in an aqueous solution of sodium hydroxide or sodium carbonate to form the sodium salt of 4-hydroxycoumarin.[1]

  • Filter the solution to remove any insoluble impurities.[1]

  • Acidify the filtrate with an acid, such as hydrochloric acid, to precipitate the purified 4-hydroxycoumarin.

  • Collect the precipitate by filtration and wash it with cold water.

  • Further purify by recrystallization from a suitable solvent, such as an ethanol/water mixture.[2]

Q5: What are the benefits of using solid acid catalysts?

A5: Solid acid catalysts offer several advantages over traditional homogeneous catalysts, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions, which can lead to higher selectivity and reduced waste.

Data Presentation: Comparison of Catalytic Systems

The selection of a suitable catalyst is paramount for optimizing the synthesis of 4-hydroxycoumarin. The following table summarizes the performance of various catalysts under different reaction conditions.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
ZnCl₂ / POCl₃ Phenol, Malonic Acid-Reflux-64[3]
Sulfuric Acid Phenol, Ethyl AcetoacetateAcetonitrileReflux15 min-[4]
Amberlyst-15 α-Naphthol, Ethyl AcetoacetateSolvent-free110150 minHigh[5]
EPZ-10 4-Hydroxycoumarin, 4-BromobenzaldehydeGrindingRoom Temp.10 min89[6]
(C₆F₅)₃B 4-Hydroxycoumarin, Propargylic AlcoholCH₃CNReflux15 min89[7]
Yb(OTf)₃ 4-Hydroxycoumarin, Propargylic AlcoholDioxane/CH₃NO₂502 h85[7]
FeCl₃ 4-Hydroxycoumarin, Propargylic AlcoholDioxane/CH₂Cl₂503 h77[7]
Iodine 4-Hydroxycoumarin, Propargylic AlcoholCH₃NO₂501 h80[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxycoumarin using Zinc Chloride and Phosphorus Oxychloride [1]

Materials:

  • Phenol

  • Malonic acid

  • Anhydrous zinc chloride (ZnCl₂)

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • 10% Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place equimolar amounts of phenol and malonic acid.

  • Add a two- to three-fold molar excess of anhydrous zinc chloride and phosphorus oxychloride to the flask.

  • Heat the mixture to reflux and maintain for the appropriate reaction time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into ice water to decompose the complex, which will result in the formation of a solid precipitate.

  • Collect the crude 4-hydroxycoumarin by vacuum filtration and wash it with cold water.

  • For purification, dissolve the crude product in a 10% sodium hydroxide solution and filter to remove any insoluble materials.

  • Acidify the filtrate with hydrochloric acid to precipitate the purified 4-hydroxycoumarin.

  • Collect the purified product by filtration, wash with cold water, and dry.

Protocol 2: Pechmann Condensation using a Solid Acid Catalyst (Amberlyst-15) [8]

Materials:

  • 2,7-Dihydroxynaphthalene

  • Ethyl acetoacetate

  • Amberlyst-15

  • Ice water

  • Ethanol

  • Dimethylformamide

Procedure:

  • To a suspension of 2,7-dihydroxynaphthalene (5 mmol) in ethyl acetoacetate (15 mmol), slowly add Amberlyst-15 (10 mol%).

  • Heat the mixture to 110 °C with magnetic stirring for 160 minutes.

  • After the reaction is complete, add 100 mL of an ice/water mixture to the reaction vessel.

  • Filter the resulting precipitate, wash with water, and dry.

  • Take up the crude product in ethanol and filter to remove any insoluble material.

  • The insoluble material can be recrystallized from dimethylformamide to yield the pure product.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Select & Prepare Reactants and Catalyst mix Mix Reactants & Catalyst prep_reactants->mix prep_glassware Dry Glassware (Anhydrous Conditions) prep_glassware->mix react Heat & Stir (Monitor by TLC) mix->react quench Quench Reaction (e.g., Ice Water) react->quench filter_crude Filter Crude Product quench->filter_crude purify Purification (Base Extraction/Recrystallization) filter_crude->purify isolate Isolate Pure Product purify->isolate

General experimental workflow for 4-hydroxycoumarin synthesis.

pechmann_mechanism cluster_steps Reaction Steps phenol Phenol transesterification Transesterification phenol->transesterification beta_ketoester β-Ketoester beta_ketoester->transesterification catalyst Acid Catalyst (H+) catalyst->transesterification ring_closure Intramolecular Ring Closure catalyst->ring_closure dehydration Dehydration catalyst->dehydration transesterification->ring_closure ring_closure->dehydration product 4-Hydroxycoumarin dehydration->product

Simplified mechanism of the Pechmann condensation.

catalyst_selection_logic cluster_criteria Selection Criteria cluster_catalyst_types Catalyst Types start Catalyst Selection for 4-Hydroxycoumarin Synthesis yield Desired Yield start->yield conditions Reaction Conditions (Temp, Time) start->conditions separation Ease of Separation & Catalyst Reuse start->separation cost Cost & Availability start->cost decision Select Optimal Catalyst yield->decision conditions->decision separation->decision cost->decision homogeneous Homogeneous (e.g., H₂SO₄, ZnCl₂) heterogeneous Heterogeneous (e.g., Solid Acids) decision->homogeneous High activity, but separation issues decision->heterogeneous Easy separation, recyclable

Logical workflow for catalyst selection.

References

Technical Support Center: Catalyst Deactivation in 4-Hydroxycoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 4-hydroxycoumarin.

Troubleshooting Guide

This guide addresses specific issues related to catalyst deactivation that users might encounter during their experiments.

Issue 1: Gradual Decrease in Reaction Rate and Yield Over Several Runs

  • Symptom: You observe a consistent decline in the yield of 4-hydroxycoumarin or a noticeable increase in reaction time with each subsequent use of a recycled heterogeneous catalyst (e.g., Amberlite IR-120, zeolites, or other solid acids).

  • Potential Cause: This is a classic sign of catalyst deactivation, likely due to fouling (coking) or poisoning .

    • Fouling/Coking: Carbonaceous materials, often referred to as "coke," can deposit on the active sites and within the pores of the catalyst. These deposits physically block reactants from accessing the catalytic sites. This is a common issue in reactions involving phenols and carbonyl compounds at elevated temperatures.

    • Poisoning: Impurities in the reactants (phenol, malonic acid, or β-ketoesters) or solvent can strongly adsorb to the active sites, rendering them inactive. Common poisons in fine chemical synthesis include sulfur and nitrogen compounds.

  • Recommended Solutions:

    • Catalyst Regeneration: For deactivation caused by coking, a common regeneration technique is calcination (thermal treatment) to burn off the carbonaceous deposits. For ion-exchange resins like Amberlite IR-120, an acid wash can be effective.

    • Feedstock Purification: Ensure the purity of your starting materials. Consider passing liquid reactants through a bed of activated carbon or alumina to remove potential poisons.

    • Optimize Reaction Conditions: Lowering the reaction temperature, if feasible for the desired conversion rate, can reduce the rate of coke formation.

Issue 2: Sudden and Significant Drop in Catalyst Activity

  • Symptom: The catalyst, which was previously active, shows a dramatic loss of activity in a single run, leading to a very low or no yield of 4-hydroxycoumarin.

  • Potential Cause: This typically points to acute catalyst poisoning or a significant change in reaction conditions.

    • Introduction of a Strong Poison: A new batch of reactant or solvent may contain a potent catalyst poison.

    • Thermal Shock/Runaway Reaction: For thermally sensitive catalysts, a sudden increase in temperature can lead to irreversible changes in the catalyst structure, such as sintering.

  • Recommended Solutions:

    • Analyze Feedstock: Immediately analyze the current batch of reactants and solvents for impurities.

    • Review Experimental Setup: Check for any malfunctions in temperature controllers or heating equipment that could have led to a temperature spike.

    • Replace Catalyst: In cases of severe poisoning or thermal damage, the catalyst may be irreversibly deactivated and will need to be replaced.

Issue 3: Discoloration of the Catalyst and/or Reaction Mixture

  • Symptom: A solid acid catalyst, such as Amberlyst-15, changes color (e.g., from light to dark brown or black) after use. The reaction mixture may also appear darker than usual.

  • Potential Cause: Catalyst discoloration is a strong indicator of coke formation . The dark color is due to the deposition of polymeric or carbon-rich species on the catalyst surface.

  • Recommended Solutions:

    • Regeneration: Implement a regeneration protocol. For solid acids, this often involves a controlled oxidation to remove the coke.

    • Characterization of Spent Catalyst: To confirm coking, you can perform Thermogravimetric Analysis (TGA) on the spent catalyst. The weight loss at higher temperatures corresponds to the combustion of the deposited coke.

Issue 4: Presence of Leached Metal in the Product with a Heterogeneous Palladium Catalyst

  • Symptom: When using a supported palladium catalyst (e.g., Pd on charcoal) for certain 4-hydroxycoumarin synthesis routes, you detect palladium contamination in your final product.

  • Potential Cause: Leaching of the active metal from the support into the reaction medium. This can be promoted by acidic conditions or the presence of complexing agents in the reaction mixture.

  • Recommended Solutions:

    • Optimize Reaction pH: If possible, adjust the reaction conditions to be less acidic.

    • Choose a More Stable Catalyst: Consider using a catalyst with a stronger metal-support interaction or one that employs a chelating ligand to anchor the palladium.

    • Post-Reaction Purification: If leaching is unavoidable, employ scavenging agents or perform a post-reaction filtration through a material that can capture dissolved palladium.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in 4-hydroxycoumarin synthesis?

A1: The most common deactivation mechanisms are:

  • Fouling (Coking): Deposition of carbonaceous materials on the catalyst surface, which is prevalent in reactions involving organic molecules at elevated temperatures.

  • Poisoning: Strong chemisorption of impurities from the reactants or solvent onto the active sites of the catalyst.

  • Thermal Degradation (Sintering): Loss of active surface area due to crystallite growth at high temperatures. This is more of a concern with metal-based catalysts.

  • Leaching: Dissolution of the active catalytic species from a solid support into the reaction medium, particularly relevant for supported metal catalysts.

Q2: How can I test the activity of my recycled catalyst?

A2: To quantitatively assess the activity of a recycled catalyst, perform a standardized activity test. This involves running the 4-hydroxycoumarin synthesis under identical conditions (temperature, reactant concentrations, stirring rate, and reaction time) with both a fresh and the recycled catalyst. Compare the product yields to determine the percentage of retained activity.

Q3: Is it possible to regenerate a deactivated solid acid catalyst like Amberlite IR-120?

A3: Yes, Amberlite IR-120 and similar sulfonic acid resins can often be regenerated. A common procedure involves washing the resin sequentially with water, a sodium hydroxide solution to remove organic foulants, water again, and then treating it with a strong acid like hydrochloric acid to restore the H+ form.

Q4: What are some common impurities in the starting materials for 4-hydroxycoumarin synthesis that can act as catalyst poisons?

A4: Impurities to be aware of include:

  • In phenol: Sulfur-containing compounds like thiophenols.

  • In malonic acid or β-ketoesters: Residual synthesis reagents or byproducts that may contain nitrogen or sulfur.

  • In solvents: Peroxides in ethers or sulfur compounds in technical-grade solvents.

Q5: How does the choice of catalyst affect the likelihood of deactivation?

A5: The catalyst's nature plays a significant role. For instance, microporous catalysts like zeolites can be susceptible to pore blockage by coke. Supported metal catalysts can be prone to leaching in acidic media. Robust catalysts with high thermal stability and strong active site anchoring are generally more resistant to deactivation.

Quantitative Data on Catalyst Performance and Deactivation

The following tables summarize quantitative data on catalyst reusability and performance in coumarin synthesis, which is closely related to 4-hydroxycoumarin synthesis.

Table 1: Reusability of a Heterogeneous Zn0.925Ti0.075O NP Catalyst in Pechmann Condensation

Cycle NumberProduct Yield (%)
198
297
397
496
595
695
794

As shown in the table, the Zn0.925Ti0.075O NP catalyst demonstrates excellent stability, with only a minor decrease in yield after seven cycles in the Pechmann condensation of phloroglucinol and ethyl acetoacetate.

Table 2: Reusability of Amberlyst-15 in Pechmann Condensation

Cycle NumberProduct Yield (%)
188
2~85
3~85
4~85
5~85

Amberlyst-15 shows good reusability for at least five cycles with a consistent yield of approximately 85%. A color change to brown or black is often observed, suggesting coke deposition that does not significantly impact its activity in the initial cycles.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxycoumarin via Pechmann Condensation Using a Solid Acid Catalyst

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature controller.

  • Reactant Charging: To the flask, add phenol (1 equivalent), a β-ketoester (e.g., diethyl malonate, 1 equivalent), and the solid acid catalyst (e.g., Amberlite IR-120, 10-20 wt% of the limiting reactant).

  • Reaction: Heat the mixture to the desired temperature (typically 120-160 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and add a suitable solvent (e.g., ethyl acetate) to dissolve the product.

  • Catalyst Recovery: Filter the mixture to recover the solid catalyst. The catalyst can be washed with the solvent and dried for reuse or regeneration.

  • Product Isolation: Isolate the 4-hydroxycoumarin from the filtrate by solvent evaporation and subsequent purification, typically by recrystallization.

Protocol 2: Regeneration of a Coked Solid Acid Catalyst (e.g., Zeolite or Silica-Alumina)

  • Catalyst Preparation: Place the spent, cooled catalyst in a tube furnace.

  • Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a low flow rate to remove any adsorbed organic molecules.

  • Controlled Heating: While maintaining the inert gas flow, gradually heat the furnace to a calcination temperature (typically 400-550 °C). The exact temperature depends on the thermal stability of the catalyst.

  • Oxidation: Once the target temperature is reached, introduce a controlled flow of air or a mixture of oxygen and an inert gas. This will initiate the combustion of the coke deposits.

  • Monitoring: Monitor the outlet gas stream for CO and CO₂ to determine the progress of coke removal. The regeneration is complete when the levels of these gases return to baseline.

  • Cooling: After regeneration, switch back to an inert gas flow and cool the catalyst to room temperature. The regenerated catalyst is now ready for use or characterization.

Protocol 3: Testing for Palladium Leaching from a Supported Catalyst

  • Sample Preparation: After the 4-hydroxycoumarin synthesis, carefully separate the reaction solution (filtrate) from the solid catalyst.

  • Digestion: Take a known volume of the filtrate and digest it using an appropriate acid mixture (e.g., aqua regia) to break down organic components and bring the palladium into a soluble ionic form. This step should be performed in a fume hood with appropriate safety precautions.

  • Analysis: Analyze the digested solution for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). These techniques can accurately quantify trace amounts of metals.

  • Calculation: Based on the measured concentration and the initial amount of palladium in the catalyst, calculate the percentage of palladium that has leached into the reaction medium.

Visualizations

Troubleshooting_Catalyst_Deactivation Troubleshooting Catalyst Deactivation in 4-Hydroxycoumarin Synthesis Start Problem: Decreased Catalyst Performance Symptom Identify Symptom Start->Symptom Gradual_Decline Gradual Decrease in Yield/Rate Symptom->Gradual_Decline Gradual Sudden_Drop Sudden, Severe Activity Loss Symptom->Sudden_Drop Sudden Discoloration Catalyst Discoloration Symptom->Discoloration Visual Change Leaching Metal Contamination in Product (for supported metal catalysts) Symptom->Leaching Product Impurity Cause_Gradual Likely Cause: - Coking/Fouling - Gradual Poisoning Gradual_Decline->Cause_Gradual Cause_Sudden Likely Cause: - Acute Poisoning - Thermal Shock/Sintering Sudden_Drop->Cause_Sudden Cause_Color Likely Cause: - Coke Formation Discoloration->Cause_Color Cause_Leaching Likely Cause: - Metal Leaching Leaching->Cause_Leaching Solution_Gradual Solution: - Regenerate Catalyst (Calcination/Acid Wash) - Purify Feedstock - Optimize Reaction Conditions Cause_Gradual->Solution_Gradual Solution_Sudden Solution: - Analyze Feedstock for Poisons - Check Temperature Control - Replace Catalyst Cause_Sudden->Solution_Sudden Solution_Color Solution: - Regenerate Catalyst - Confirm with TGA Cause_Color->Solution_Color Solution_Leaching Solution: - Optimize pH - Use More Stable Catalyst - Post-Reaction Purification Cause_Leaching->Solution_Leaching

Caption: Troubleshooting decision tree for catalyst deactivation.

Experimental_Workflow General Experimental and Catalyst Regeneration Workflow cluster_synthesis Synthesis Cycle cluster_analysis Analysis & Decision cluster_action Action Setup 1. Reaction Setup Reaction 2. Run Synthesis Setup->Reaction Workup 3. Product Isolation & Catalyst Recovery Reaction->Workup Activity_Test 4. Catalyst Activity Test Workup->Activity_Test Analyze Analyze Results Activity_Test->Analyze Reuse Reuse Catalyst Analyze->Reuse Activity High Regenerate Regenerate Catalyst Analyze->Regenerate Activity Low Discard Discard/Replace Catalyst Analyze->Discard Activity Very Low / Irreversible Regenerate->Activity_Test Post-Regeneration

Caption: Workflow for synthesis, analysis, and catalyst regeneration.

Validation & Comparative

A Comparative Analysis of the Anticoagulant Activities of 4-Phenylcoumarin and Warfarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticoagulant properties of 4-phenylcoumarin and the widely used clinical anticoagulant, warfarin. While both compounds share a coumarin core, their anticoagulant efficacy and clinical utility differ significantly. This document synthesizes available experimental data, outlines key experimental protocols for assessing anticoagulant activity, and visually represents their mechanism of action.

Executive Summary

Warfarin, a synthetic derivative of 4-hydroxycoumarin, is a potent oral anticoagulant with a well-established mechanism of action and therapeutic profile. In contrast, this compound, which lacks the critical 4-hydroxy group, is generally considered to have significantly weaker anticoagulant activity. The anticoagulant effect of coumarin-based compounds is highly dependent on specific structural features, particularly the presence of a 4-hydroxy group, which is a key structural motif for their mechanism of action.

A study on a closely related compound, 6,7-dihydroxy-3-phenylcoumarin (DHPC), provides some of the most direct comparative insights. While not this compound, this derivative demonstrated anticoagulant effects in a model of disseminated intravascular coagulation (DIC), though its baseline impact on coagulation parameters in healthy subjects was minimal.

Data Presentation: A Comparative Overview

Direct quantitative data comparing the anticoagulant activity of this compound and warfarin is scarce in published literature. The following table summarizes the known properties of warfarin and provides a contextual comparison for this compound based on the general understanding of coumarin derivatives and data from the aforementioned study on a related phenylcoumarin.

ParameterThis compound (and its derivatives)Warfarin
Chemical Structure Coumarin with a phenyl group at the 4-position. Lacks a 4-hydroxy group.A 4-hydroxycoumarin derivative with a substituted phenyl group at the 3-position.
Anticoagulant Activity Generally considered weak or insignificant. A related compound, 6,7-dihydroxy-3-phenylcoumarin (DHPC), showed effects in a DIC model.Potent anticoagulant.[1]
Mechanism of Action Not a potent Vitamin K antagonist due to the absence of the 4-hydroxy group.Vitamin K epoxide reductase (VKORC1) inhibitor.[1]
Effect on Prothrombin Time (PT) A 5-day trial of DHPC in healthy controls showed no significant effect on PT. In a 4-hour DIC model, DHPC (0.025 mg/kg, i.v.) significantly reduced the prolonged PT.[2]Prolongs PT, which is used for monitoring therapy.[3][4] A normal range for PT is 11 to 13.5 seconds, with a therapeutic INR of 2.0 to 3.0 for patients on warfarin.[3][5]
Effect on Activated Partial Thromboplastin Time (aPTT) A 5-day trial of DHPC in healthy controls showed no significant effect on aPTT. In a 4-hour DIC model, DHPC (0.025 mg/kg, i.v.) significantly reduced the prolonged aPTT.[2]Can prolong aPTT, especially at higher doses, though it is less sensitive than PT for monitoring warfarin therapy.[6][7] Warfarin can increase the aPTT by 16 seconds for each 1.0 increase in the INR.[6]
Clinical Use Not used as an anticoagulant.Widely used for the prevention and treatment of thromboembolic disorders.[8]

Mechanism of Action: The Vitamin K Coagulation Pathway

Both warfarin and potentially other anticoagulant coumarin derivatives exert their effect by interfering with the vitamin K cycle in the liver. This cycle is crucial for the post-translational modification of several clotting factors (II, VII, IX, and X). Warfarin specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR), preventing the regeneration of reduced vitamin K, which is an essential cofactor for the gamma-carboxylation of these clotting factors. Without this modification, the clotting factors are inactive, leading to an anticoagulant effect. The 4-hydroxy group of warfarin is essential for this inhibitory activity. Since this compound lacks this group, its ability to inhibit VKOR is significantly diminished.

VitaminKCycle Reduced_VitaminK Reduced Vitamin K (Hydroquinone) Carboxylation γ-Glutamyl Carboxylase Reduced_VitaminK->Carboxylation Oxidized_VitaminK Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) Oxidized_VitaminK->VKOR Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->Carboxylation Active_Factors Active Clotting Factors Carboxylation->Oxidized_VitaminK Carboxylation->Active_Factors Carboxylation VKOR->Reduced_VitaminK Reduction Warfarin Warfarin Warfarin->VKOR Inhibits Phenylcoumarin This compound (Weak/No Inhibition) Phenylcoumarin->VKOR

Vitamin K coagulation pathway and points of inhibition.

Experimental Protocols

The anticoagulant activity of compounds like this compound and warfarin is primarily assessed using in vitro and in vivo coagulation assays. The most common of these are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT) assays.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[4] It is particularly sensitive to deficiencies in factors II, V, VII, and X and is the standard test for monitoring warfarin therapy.[9]

Principle: Tissue factor (thromboplastin) and calcium are added to a plasma sample, and the time taken for a fibrin clot to form is measured.

Procedure:

  • Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant.

  • Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.

  • Assay:

    • Aliquots of plasma are pre-warmed to 37°C.

    • A solution of thromboplastin and calcium chloride is added to the plasma.

    • The time from the addition of the reagent to the formation of a visible clot is recorded in seconds.

  • Reporting: Results are often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.[4]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.[10]

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to plasma, followed by calcium, and the time to clot formation is measured.[10]

Procedure:

  • Sample Collection and Plasma Preparation: As described for the PT assay.

  • Assay:

    • Plasma is incubated at 37°C with a contact activator and a phospholipid reagent.

    • Calcium chloride is then added to initiate clotting.

    • The time to clot formation is measured in seconds.

The following diagram illustrates a generalized workflow for these assays.

Anticoagulant_Assay_Workflow Start Start: Whole Blood Sample (3.2% Sodium Citrate) Centrifugation Centrifugation Start->Centrifugation Plasma Platelet-Poor Plasma Centrifugation->Plasma Incubation Incubate at 37°C Plasma->Incubation PT_Assay PT Assay Incubation->PT_Assay aPTT_Assay aPTT Assay Incubation->aPTT_Assay PT_Reagent Add Thromboplastin + Calcium Chloride PT_Assay->PT_Reagent aPTT_Reagent Add Activator + Phospholipid, then Calcium Chloride aPTT_Assay->aPTT_Reagent Clot_Detection_PT Measure Time to Fibrin Clot Formation (PT) PT_Reagent->Clot_Detection_PT Clot_Detection_aPTT Measure Time to Fibrin Clot Formation (aPTT) aPTT_Reagent->Clot_Detection_aPTT Results Report Results (seconds, INR) Clot_Detection_PT->Results Clot_Detection_aPTT->Results

Experimental workflow for PT and aPTT assays.

Conclusion

Based on available evidence and the principles of structure-activity relationships for coumarin anticoagulants, warfarin is a potent and clinically established anticoagulant that functions as a vitamin K antagonist. This compound, lacking the key structural feature of a 4-hydroxy group found in warfarin and other active coumarin anticoagulants, is not considered to have significant anticoagulant activity. While a related dihydroxy-phenylcoumarin has shown some effect in a disease model, further research is needed to fully elucidate the anticoagulant potential of this compound and its derivatives. For drug development professionals, the focus for potent oral anticoagulants in the coumarin class remains on derivatives of 4-hydroxycoumarin.

References

4-Phenylcoumarin Derivatives Emerge as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 4-phenylcoumarin derivatives reveals their significant potential as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Recent studies highlight two lead compounds, a hydrazone derivative (8b) and an ethylthiosemicarbazide derivative (4c), which demonstrate potent anti-HIV-1 activity and strong inhibition of the viral reverse transcriptase enzyme, with one compound showing activity comparable to the established NNRTI, Efavirenz.

Researchers in the field of drug development are continuously seeking novel scaffolds to combat HIV-1, particularly in the face of emerging drug resistance. The this compound core has been identified as a promising starting point for the development of new NNRTIs. These compounds function by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle, thereby inhibiting its function.

A recent study published in Bioorganic Chemistry details the design, synthesis, and biological evaluation of a series of this compound derivatives.[1] The findings underscore the potential of this chemical class, with specific derivatives exhibiting noteworthy antiviral efficacy and enzymatic inhibition.[1]

Comparative Performance of Lead Compounds

The anti-HIV-1 activity of the synthesized this compound derivatives was evaluated in cell-based assays, with a focus on their ability to inhibit viral replication (EC₅₀), their toxicity to host cells (CC₅₀), and their overall selectivity (Selectivity Index, SI). Furthermore, the direct inhibitory effect on the HIV-1 reverse transcriptase enzyme was quantified (IC₅₀). The results for the most promising derivatives are summarized below in comparison to the well-established NNRTI, Efavirenz.

CompoundAnti-HIV-1 Activity (EC₅₀ in µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI)HIV-1 RT Inhibition (IC₅₀ in nM)
Hydrazone Derivative (8b) 0.019>22.6>11899.01
Ethylthiosemicarbazide Derivative (4c) 0.023>22.8>99134.1
Efavirenz (Reference) 0.00122.823339.01

Data sourced from Batran et al., Bioorganic Chemistry, 2023.

The data clearly indicates that while Efavirenz remains more potent in cell-based anti-HIV-1 assays, the hydrazone derivative 8b demonstrates a remarkable selectivity index and, critically, an identical inhibitory concentration against the isolated HIV-1 RT enzyme.[1] This suggests that with further optimization to improve cell permeability and reduce off-target effects, this class of compounds could rival existing therapeutic options.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). Their mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral life cycle. The this compound derivatives are designed to interact with this allosteric site.

HIV_NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition NNRTI Inhibition Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription HIV-1 RT Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication NNRTI This compound Derivative (NNRTI) HIV_RT HIV-1 Reverse Transcriptase (RT) NNRTI->HIV_RT Binds to allosteric site Inhibition Inhibition->Reverse_Transcription Blocks activity

Mechanism of NNRTI action on HIV-1 replication.

Experimental Protocols

The validation of these this compound derivatives involved a series of standardized in vitro assays. The methodologies are detailed below for reproducibility and comparison.

Anti-HIV-1 Activity Assay

This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC₅₀).

  • Cell Line and Virus: Human T-lymphocyte (MT-4) cells were used as the host cells. The wild-type HIV-1 strain IIIB was used for infection.

  • Procedure:

    • MT-4 cells were seeded in 96-well microtiter plates.

    • Serial dilutions of the test compounds were added to the wells.

    • A predetermined amount of HIV-1 virus stock was added to infect the cells.

    • Control wells included infected cells without any compound and uninfected cells.

    • The plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Endpoint Measurement: The cytopathic effect of the virus was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance was read on a microplate reader, and the EC₅₀ values were calculated from the dose-response curves.

Cytotoxicity Assay

This assay is performed in parallel to the antiviral assay to determine the concentration of the compound that reduces the viability of uninfected host cells by 50% (CC₅₀).

  • Cell Line: Uninfected human T-lymphocyte (CEM) cells were used.

  • Procedure:

    • CEM cells were seeded in 96-well plates.

    • Serial dilutions of the test compounds were added to the wells.

    • The plates were incubated for 3-5 days under the same conditions as the anti-HIV assay.

  • Endpoint Measurement: Cell viability was determined using the MTT assay. The CC₅₀ values were calculated from the dose-response curves of the treated uninfected cells compared to untreated controls.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay that directly measures the inhibitory effect of the compounds on the enzymatic activity of recombinant HIV-1 RT.

  • Enzyme and Substrate: A commercially available recombinant HIV-1 RT enzyme was used. The assay utilized a poly(rA)/oligo(dT) template/primer and radiolabeled or colorimetric nucleotides.

  • Procedure:

    • The reaction was carried out in a 96-well plate containing a reaction buffer with the template/primer duplex.

    • Varying concentrations of the test compounds were pre-incubated with the HIV-1 RT enzyme.

    • The reaction was initiated by the addition of the nucleotide mix (e.g., [³H]dTTP).

    • The mixture was incubated at 37°C to allow for DNA synthesis.

  • Endpoint Measurement: The amount of newly synthesized DNA, which is proportional to the RT activity, was quantified. For radiolabeled assays, this involves measuring the incorporation of the radiolabel. The concentration of the compound that inhibits 50% of the RT activity (IC₅₀) was determined from the dose-inhibition curves.

The promising results for these this compound derivatives, particularly the hydrazone derivative 8b , warrant further investigation. Future studies will likely focus on optimizing the structure-activity relationship to enhance antiviral potency and pharmacokinetic properties, with the ultimate goal of developing a new, effective, and safe NNRTI for the treatment of HIV-1 infection.

References

A Comparative Analysis of 4-Phenylcoumarin and Other Leading Fluorescent Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of 4-phenylcoumarin and its derivatives with other widely used fluorescent dyes, namely Fluorescein, Rhodamine B, and Cyanine dyes. The following analysis, supported by experimental data, aims to provide a comprehensive resource for selecting the optimal fluorescent tool for various research applications.

At a Glance: Key Photophysical Properties

The performance of a fluorescent dye is primarily determined by its photophysical properties. The following table summarizes the key characteristics of this compound derivatives, Fluorescein, Rhodamine B, and Cyanine dyes (Cy3 and Cy5) to facilitate a direct comparison. It is important to note that the properties of this compound can vary depending on the specific derivative.

PropertyThis compound DerivativesFluoresceinRhodamine BCyanine Dyes (Cy3/Cy5)
Excitation Max (λex) ~340-400 nm~494 nm~555 nm~550 nm (Cy3) / ~650 nm (Cy5)
Emission Max (λem) ~440-550 nm~521 nm~580 nm~570 nm (Cy3) / ~670 nm (Cy5)
Molar Absorptivity (ε) Varies significantly with substitution~70,000 - 92,300 M⁻¹cm⁻¹[1]~110,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹ (Cy3) / ~250,000 M⁻¹cm⁻¹ (Cy5)[2]
Quantum Yield (Φ) Can be high (up to 0.83 for some derivatives)[3]~0.95 (in basic solution)[4]~0.31 - 0.70[5][6]~0.20 - 0.30[7][8]
Photostability Moderate to GoodLow to Moderate[1][4]GoodModerate to Good

In-Depth Comparison of Fluorescent Dye Performance

Brightness

A fluorophore's brightness is a product of its molar extinction coefficient and its quantum yield. While Fluorescein boasts a very high quantum yield, its molar absorptivity is lower than that of Rhodamine B and Cyanine dyes.[1][4] Cyanine dyes, particularly Cy5, exhibit exceptionally high molar extinction coefficients, making them inherently very bright.[2] this compound derivatives have the potential for high brightness, with some derivatives exhibiting high quantum yields.[3]

Photostability

Photostability, the ability of a dye to resist photodegradation upon excitation, is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy. Fluorescein is known for its susceptibility to photobleaching.[1][9] Rhodamine B offers better photostability than Fluorescein. Cyanine dyes and many coumarin derivatives demonstrate good to excellent photostability, making them suitable for demanding imaging applications.[7][10]

Environmental Sensitivity

The fluorescence of many dyes can be influenced by their local environment, such as pH and solvent polarity. Fluorescein's fluorescence is highly pH-dependent, which can be a limitation in environments with fluctuating pH. Rhodamine B's fluorescence is generally less sensitive to pH in the physiological range. Some this compound derivatives have been developed as fluorescent sensors due to their sensitivity to specific ions or environmental changes.[11][12][13]

Applications in Research and Drug Development

Bioimaging

The choice of a fluorescent dye for bioimaging depends on the specific target and imaging modality.

  • This compound derivatives are increasingly used in bioimaging due to their tunable fluorescence properties and good photostability.[14] They have been employed in developing probes for specific cellular components and for sensing biologically important species.[15][16]

  • Fluorescein and its derivatives, despite their lower photostability, are still widely used for labeling proteins and other biomolecules due to their high quantum yield and good water solubility.

  • Rhodamine B is a popular choice for fluorescence microscopy due to its brightness and photostability.

  • Cyanine dyes , with their emission in the red and near-infrared regions, are particularly valuable for in vivo imaging, as longer wavelengths allow for deeper tissue penetration and reduced autofluorescence.[]

Fluorescent Sensors

The sensitivity of some fluorescent dyes to their environment makes them excellent candidates for the development of sensors. Derivatives of this compound have been successfully utilized to create fluorescent probes for the detection of various metal ions, such as Fe³⁺, and biothiols.[11][12][13][18]

Experimental Protocols

Accurate characterization of the photophysical properties of fluorescent dyes is essential for their effective application. Below are standardized methodologies for determining key performance indicators.

Determination of Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Protocol:

  • Prepare a stock solution of the dye with a precisely known concentration in a suitable solvent.

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The molar absorptivity (ε) is calculated from the slope of the linear fit of the data, where the slope is equal to ε multiplied by the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Protocol:

  • Select a suitable fluorescence standard with a known quantum yield and similar spectral properties to the sample.

  • Prepare a series of solutions of both the standard and the sample with low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculate the integrated fluorescence intensity for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    where Φ_standard is the quantum yield of the standard, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Assessment of Photostability

Photostability is typically evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Protocol:

  • Prepare a solution of the fluorescent dye in a suitable solvent and place it in a cuvette.

  • Expose the sample to a constant and high-intensity light source (e.g., the excitation beam of a fluorometer or a microscope).

  • Record the fluorescence intensity at regular intervals over a set period.

  • Plot the fluorescence intensity as a function of time . The rate of fluorescence decay provides a measure of the dye's photostability. A slower decay indicates higher photostability.

Visualizing Fluorescence: The Jablonski Diagram

The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the mechanism of fluorescence.

Experimental Workflow for Dye Comparison

The systematic evaluation of fluorescent dyes involves a series of well-defined experimental steps to ensure accurate and comparable data.

Workflow cluster_0 Dye Preparation cluster_1 Photophysical Characterization cluster_2 Data Analysis & Comparison A Synthesize/Obtain Dyes B Prepare Stock Solutions A->B C Prepare Dilutions B->C D Measure Absorbance (Molar Absorptivity) C->D E Measure Fluorescence (Quantum Yield) C->E F Assess Photostability C->F G Compile Data in Tables D->G E->G F->G H Generate Comparative Plots G->H I Draw Conclusions H->I

Caption: Experimental workflow for comparative analysis of fluorescent dyes.

References

Evaluating the In Vitro Anticancer Activity of 4-Phenylcoumarin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, coumarins, and specifically 4-phenylcoumarin analogues, have emerged as a promising class of molecules with potent in vitro anticancer activities.[1][2] This guide provides a comparative analysis of various this compound analogues, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways to aid researchers in this field.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of various this compound analogues and other coumarin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compoundA549 (Lung)Induces ROS-dependent cell death--
Coumarin-1,2,3-triazole hybrid (12c)PC3 (Prostate)0.34 ± 0.04--
MGC803 (Gastric)0.13 ± 0.01--
HepG2 (Liver)1.74 ± 0.54--
Coumarin-triazole hybrid (18c)MCF-7 (Breast)2.66Cisplatin> 2.66
Coumarin-artemisinin hybrid (1a)HepG2 (Liver)3.05 ± 1.60--
Hep3B (Liver)3.76 ± 1.76--
A2780 (Ovarian)5.82 ± 2.28--
OVCAR-3 (Ovarian)4.60 ± 1.81--
Coumarin-pyrazole hybrid (35)HepG2 (Liver)2.96 ± 0.25--
SMMC-7721 (Liver)2.08 ± 0.32--
U87 (Glioblastoma)3.85 ± 0.41--
H1299 (Lung)5.36 ± 0.60--
Thiazolopyrazolyl coumarin (42a-e)MCF-7 (Breast)5.41 - 10.75--
Coumarin-thiazolidin-2,4-dione hybrid (57)MCF-7 (Breast)0.95 - 3.20Doxorubicin-
HeLa (Cervical)0.95 - 3.20Doxorubicin-
A549 (Lung)0.95 - 3.20Doxorubicin-
4-Substituted coumarin (5e)MDA-MB-231 (Breast)0.03Doxorubicin0.60
4-Substituted coumarin (H6)Various tumor cells0.007 - 0.047--
5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide (65)Various tumor cells0.0035 - 0.0319--
2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide (4a)Breast cancer cells1.24 - 8.68Staurosporine8.81
7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin (5f)PC-3 (Prostate)---
(E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide (1)PC-3 (Prostate)3.56Erlotinib> 3.56
MDA-MB-231 (Breast)8.5Erlotinib> 8.5
6,7-methylenedioxy-4-phenyl-2-quinolone (HPK)HL-60 (Leukemia)0.4 - 1.0--
Hep3B (Liver)0.4 - 1.0--
H460 (Lung)0.4 - 1.0--
5-, 6-, and 7-methoxy-substituted 4-PQ derivative (22)COLO205 (Colon)0.32--
H460 (Lung)0.89--

Experimental Protocols

The evaluation of in vitro anticancer activity of this compound analogues typically involves the following key experimental protocols:

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogues for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Mandatory Visualizations

Experimental Workflow for Anticancer Activity Screening

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start: Cancer Cell Lines culture Cell Culture & Maintenance start->culture seed Seed Cells in 96-well Plates culture->seed prepare Prepare Serial Dilutions of this compound Analogues treat Treat Cells with Compounds prepare->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Cell Viability read->calculate determine Determine IC50 Values calculate->determine end End: Comparative Potency determine->end

Caption: Workflow for evaluating the in vitro anticancer activity of this compound analogues using the MTT assay.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Coumarins

G cluster_0 Signaling Cascade cluster_1 Cellular Processes Coumarin This compound Analogues PI3K PI3K Coumarin->PI3K Inhibition Apoptosis Apoptosis Coumarin->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Proposed mechanism of action of this compound analogues via inhibition of the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.[4]

Mechanism of Action

This compound analogues exert their anticancer effects through various mechanisms. A prominent pathway involves the induction of apoptosis (programmed cell death).[2] Some coumarins can destabilize the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis.[2][4]

Furthermore, many coumarin derivatives have been shown to inhibit critical cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[4] This pathway is often hyperactivated in cancer cells, promoting their proliferation and survival. By inhibiting this pathway, this compound analogues can effectively arrest cell cycle progression and induce apoptosis.[4] Some analogues have also been reported to induce ROS-dependent cell death in cancer cells.[2] Other mechanisms include the inhibition of angiogenesis and metastasis.[2][5]

References

The Structural Dance of Efficacy: A Comparative Guide to 4-Phenylcoumarin Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 4-phenylcoumarin derivatives reveals critical insights for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols. The intricate relationship between the structural modifications of the this compound scaffold and the resulting biological activity underscores its potential as a versatile template for novel therapeutic agents.

The this compound core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research due to the broad spectrum of pharmacological properties exhibited by its derivatives. These compounds have shown promise in various therapeutic areas, with their efficacy being intricately linked to the nature and position of substituents on both the coumarin ring and the appended phenyl group.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.

One prominent area of investigation involves the substitution pattern on the 4-phenyl ring. For instance, the presence of hydroxyl and methoxy groups can significantly influence the anticancer potency. It has been observed that certain substitution patterns, akin to those in combretastatin A-4, a potent microtubule assembly inhibitor, confer significant cytotoxic activity against leukemia cell lines.[1] Some 4-arylcoumarins have been shown to inhibit microtubule polymerization and induce apoptosis in cancer cells.[1]

Furthermore, the hybridization of the coumarin scaffold with other pharmacologically active moieties, such as triazoles, has emerged as a promising strategy to enhance anticancer activity. These hybrid molecules have demonstrated attractive antitumor activities, with some derivatives inducing G2/M cell-cycle arrest and apoptosis.[2]

Comparative Anticancer Activity of Coumarin Derivatives
Compound TypeCancer Cell Line(s)Key Findings & IC50 ValuesReference
7,8-Dihydroxy-4-methylcoumarins with C3 alkyl chainsK562, LS180, MCF-7The most potent was a derivative with an n-decyl chain at C3, with IC50 values of 42.4, 25.2, and 25.1 µM, respectively.[3]
6-Bromo-4-bromomethyl-7-hydroxycoumarinK562, LS180, MCF-7Showed reasonable cytotoxic activities with an IC50 range of 32.7-45.8 µM.[3]
4-(1,2,3-Triazol-1-yl)coumarin conjugatesMCF-7, SW480, A549Many of the synthesized compounds displayed attractive antitumor activities.[2]
Coumarin-artemisinin hybridsHCT-116, MDA-MB-231, HT-29Showed efficient activity with IC50 values ranging from 0.05 to 125.40 μM.[4]

Antimicrobial Activity: Combating Bacterial Growth

The emergence of multidrug-resistant bacteria has spurred the search for novel antimicrobial agents. This compound derivatives have demonstrated notable antibacterial potential, particularly against Gram-positive bacteria.

The antimicrobial efficacy is often determined by the minimal inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Studies on 4-phenyl hydroxycoumarins have revealed that the degree and position of hydroxylation on the coumarin ring are critical for activity. For instance, 5,7-dihydroxy-4-phenyl coumarin has been found to exhibit the highest antibacterial activity among a series of tested compounds.[5] In general, these compounds show better activity against Gram-positive bacteria compared to Gram-negative bacteria.[5]

Comparative Antimicrobial Activity of 4-Phenyl Hydroxycoumarins
CompoundGram-Positive Bacteria (MIC in mg/mL)Gram-Negative Bacteria (MIC in mg/mL)Reference
5,7-dihydroxy-4-phenyl coumarin0.01–2.500.16–10.00[5]
7-hydroxy-4-phenyl coumarinGenerally higher MIC values than the 5,7-dihydroxy derivativeGenerally higher MIC values than the 5,7-dihydroxy derivative[5]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. This compound derivatives have been investigated for their ability to modulate inflammatory responses.

The anti-inflammatory activity of these compounds is often assessed using in vivo models, such as the carrageenan-induced paw edema test in rats. The percentage of inhibition of edema is a measure of the compound's efficacy. Certain 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones have shown anti-inflammatory activity surpassing that of the standard drug indomethacin.[6] Molecular docking studies suggest that these compounds may exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6]

Comparative Anti-inflammatory Activity of Coumarin Derivatives
Compound TypeKey Findings (% Inhibition of Edema)Reference
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (Compound 4)44.05% inhibition after 3 hours[6]
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (Compound 8)38.10% inhibition after 3 hours[6]
Indomethacin (Reference Drug)Lower inhibition compared to compounds 4 and 8 after 3 hours[6]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated for a few hours to allow for the formation of formazan crystals.

  • The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Micro-well Dilution Assay

The micro-well dilution assay is a method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

Procedure:

  • A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under appropriate conditions for the growth of the microorganism.

  • After incubation, the plate is visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the anti-inflammatory activity of new compounds.

Procedure:

  • A group of animals (e.g., rats) is administered the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • After a specific period, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the hind paw of each animal.

  • The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only the vehicle).

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, as well as the experimental processes, the following diagrams are provided.

SAR_Anticancer cluster_substituents Substituent Modifications cluster_activity Biological Outcome Coumarin_Core This compound Scaffold Phenyl_Ring Phenyl Ring (Position 4) Coumarin_Core->Phenyl_Ring e.g., Hydroxyl, Methoxy groups Coumarin_Ring Coumarin Ring (Other Positions) Coumarin_Core->Coumarin_Ring e.g., Hydroxyl, Bromo groups Hybridization Hybridization with other moieties Coumarin_Core->Hybridization e.g., Triazoles Cytotoxicity Increased Cytotoxicity (Lower IC50) Phenyl_Ring->Cytotoxicity Coumarin_Ring->Cytotoxicity Apoptosis Induction of Apoptosis Hybridization->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) Hybridization->Cell_Cycle_Arrest

Caption: Structure-Activity Relationship for Anticancer this compound Derivatives.

Experimental_Workflow_Antimicrobial start Start: Synthesized This compound Derivatives prepare_compounds Prepare Serial Dilutions of Compounds start->prepare_compounds prepare_bacteria Prepare Standardized Bacterial Suspension start->prepare_bacteria inoculate Inoculate Microtiter Plate (Compounds + Bacteria) prepare_compounds->inoculate prepare_bacteria->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_results Visually Assess for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Comparative Activity Data determine_mic->end

Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Release Inflammatory_Stimulus->Arachidonic_Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Coumarin_Derivative This compound Derivative Coumarin_Derivative->COX_Enzymes Inhibition

Caption: Simplified Signaling Pathway for Anti-inflammatory Action.

References

A Researcher's Guide to the Synthesis of 4-Arylcoumarins: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

4-Arylcoumarins, also known as neoflavones, represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antitumor, anti-inflammatory, and antiviral properties.[1][2][3] The efficacy and novelty of potential drug candidates often hinge on the efficient and versatile synthesis of this core structure. This guide provides a comparative analysis of several prominent synthetic routes to 4-arylcoumarins, offering researchers objective performance data to inform their synthetic strategy.

Comparative Efficacy of Key Synthetic Routes

The selection of an appropriate synthetic pathway is critical and depends on factors such as starting material availability, desired functional group tolerance, reaction efficiency, and scalability. The following table summarizes and compares the most common methods for synthesizing the 4-arylcoumarin skeleton.

Synthetic RouteKey ReactantsCatalyst / ReagentsGeneral Reaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Pechmann Condensation Phenol, β-Ketoester (e.g., ethyl benzoylacetate)Strong Brønsted or Lewis acids (H₂SO₄, AlCl₃, InCl₃)[4][5][6][7]Harsh; high temperatures (100°C+), sometimes solvent-free[5][6]50 - 92%[6]One-pot reaction, simple and readily available starting materials.[7]Harsh conditions limit functional group tolerance; can produce side products.[3]
Perkin Reaction Salicylaldehyde, Arylacetic AnhydrideAlkali salt of the corresponding acid (e.g., Sodium acetate)[8][9]High temperatures (175-180°C)[9]40 - 50%A classical method for coumarin synthesis.[8][10]Requires high temperatures; mechanism can be complex; lower yields.[11]
Knoevenagel Condensation Substituted Salicylaldehyde, Active Methylene Compound (e.g., Phenylacetonitrile)Base catalyst (e.g., Piperidine, L-proline)[12][13]Mild to moderate; can be accelerated by microwave irradiation.[12][14]75 - 94%[12]Good yields, milder conditions than Pechmann/Perkin.[12][15]Primarily for coumarins with specific C3 substituents.[16]
Intramolecular Wittig Reaction 2-Hydroxybenzophenone, Phosphonium YlideBase (for ylide formation), often followed by thermal cyclization[17]Varies; ylide formation at low temp, cyclization may require heat[17][18]Good to ExcellentHigh functional group tolerance; predictable regiochemistry.[19][20]Multi-step process; stoichiometric phosphine oxide byproduct.[18]
Suzuki Cross-Coupling 4-Halocoumarin or 4-Tosylcoumarin, Arylboronic AcidPalladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Base (e.g., Na₂CO₃)[1][21]Mild to moderate temperatures (60-70°C).[21][22]71 - 96%[23]Excellent yields and functional group tolerance; mild conditions.[21][24]Requires pre-functionalized coumarin core; potential catalyst toxicity.[3]
Oxidative Heck Coupling Coumarin, Arylboronic AcidPalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phen-NO₂), Oxidant (O₂)[25][26]Moderate temperatures (80°C).[25][26]65 - 94%[3]Direct C-H activation of the parent coumarin; atom-economical.[25][27]Requires specific ligands and oxidants; may have regioselectivity issues.[26]

Detailed Experimental Protocols

The following protocols are representative examples of key synthetic methods, providing a practical basis for laboratory application.

Pechmann Condensation using Indium(III) Chloride (Mechanochemical)

This protocol describes a solvent-free synthesis of 7-methoxy-4-methylcoumarin using a high-speed ball mill, which offers an environmentally friendly alternative to traditional heating.[6]

  • Reactants: 3-Methoxyphenol (0.62 g, 5 mmol), Ethyl acetoacetate (0.65 g, 5 mmol), and Indium(III) chloride (InCl₃, 33 mg, 3 mol%).

  • Procedure:

    • Place the reactants into a stainless-steel grinding jar containing stainless-steel balls.

    • Mill the mixture at room temperature in a high-speed ball mill for 20 minutes.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, add ethyl acetate to the mixture and stir.

    • Filter the catalyst and wash the residue with additional ethyl acetate.

    • Combine the organic phases and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield the final product.

  • Reported Yield: 80% (0.76 g) of 7-methoxy-4-methylcoumarin.[6]

Palladium-Catalyzed Oxidative Heck Coupling

This method facilitates the direct C-H arylation at the 4-position of the coumarin ring.[3][25]

  • Reactants: Coumarin (0.3 mmol), 4-Methylphenylboronic acid (3 equiv.), Palladium(II) acetate (Pd(OAc)₂, 10 mol %), 4-Nitro-1,10-phenanthroline (phen-NO₂, 15 mol %).

  • Procedure:

    • Combine the coumarin, 4-methylphenylboronic acid, Pd(OAc)₂, and phen-NO₂ in a reaction vessel.

    • Add dry Dimethylformamide (DMF, 1.5 mL) as the solvent.

    • Stir the reaction mixture at 80°C under an oxygen (O₂) atmosphere for 24 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the residue by column chromatography on silica gel to afford the desired product.

  • Reported Yield: 94% for 4-(p-Tolyl)-2H-chromen-2-one.[3]

Suzuki Cross-Coupling of 4-Tosylcoumarin

This protocol demonstrates the synthesis of 4-arylcoumarins starting from a 4-tosylcoumarin, which serves as an effective electrophile in palladium-catalyzed coupling reactions.[21]

  • Reactants: 4-Tosylcoumarin (1 equiv.), Arylboronic acid (1.2 equiv.), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol %), Sodium carbonate (Na₂CO₃, 2 equiv.).

  • Procedure:

    • To a solution of 4-tosylcoumarin in Tetrahydrofuran (THF), add the arylboronic acid, PdCl₂(PPh₃)₂, and an aqueous solution of Na₂CO₃.

    • Heat the reaction mixture to 60°C and stir until TLC indicates the consumption of the starting material.

    • Cool the mixture to room temperature and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Reported Yield: Yields are generally good, with electron-donating groups on the arylboronic acid providing better results.[21]

Synthetic Route Selection Workflow

Choosing the optimal synthetic strategy requires careful consideration of multiple factors. The following diagram illustrates a logical workflow to guide the decision-making process for synthesizing a target 4-arylcoumarin.

G start Target: 4-Arylcoumarin q_start_material What is the primary starting material? start->q_start_material phenol Substituted Phenol q_start_material->phenol Phenol coumarin_core Pre-formed Coumarin or 4-Halocoumarin q_start_material->coumarin_core Coumarin benzophenone 2-Hydroxy- benzophenone q_start_material->benzophenone Benzophenone q_conditions Are harsh conditions (strong acid/heat) acceptable? phenol->q_conditions q_direct_ch Is direct C-H arylation of parent coumarin desired? coumarin_core->q_direct_ch wittig Intramolecular Wittig (Multi-step, good for complex fragments) benzophenone->wittig pechmann Pechmann Condensation (Good for simple substrates) q_conditions->pechmann Yes knoevenagel Knoevenagel Condensation (Milder alternative) q_conditions->knoevenagel No heck Oxidative Heck Coupling (Atom-economical) q_direct_ch->heck Yes suzuki Suzuki Coupling (High yield, good tolerance) q_direct_ch->suzuki No (use 4-halo/ tosyl-coumarin)

Caption: A decision tree for selecting a 4-arylcoumarin synthetic route.

References

A Comparative Guide to the Photostability of 4-Phenylcoumarin Probes and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe with high photostability is critical for the success of fluorescence-based applications, particularly those requiring prolonged or repeated imaging, such as time-lapse microscopy, single-molecule tracking, and high-content screening. Photostability, the intrinsic resistance of a fluorophore to light-induced chemical degradation (photobleaching), directly impacts the quality, reproducibility, and quantitative accuracy of experimental data. This guide provides an objective comparison of the photostability of 4-phenylcoumarin probes against other widely used classes of fluorophores, including fluoresceins, rhodamines, and cyanine dyes. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making in your research.

Data Presentation: A Comparative Analysis of Photostability

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb), which is the probability that the molecule will be photochemically altered after absorbing a photon. A lower photobleaching quantum yield indicates higher photostability. Another common metric is the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

While specific photostability data for a wide range of this compound probes are not extensively documented in comparative studies, the data for general coumarin derivatives provide a valuable benchmark. The following table summarizes the photobleaching quantum yields for several common fluorophores. It is important to note that these values can be influenced by the experimental conditions, such as the solvent, pH, and illumination intensity.[1]

Fluorophore FamilySpecific Probe ExamplePhotobleaching Quantum Yield (Φb) x 10⁻⁶Relative Photostability
Coumarin Coumarin 1500Low to Moderate
Coumarin 120120Moderate
Coumarin 307250Moderate
Coumarin 6-Moderate[2]
Fluorescein Fluorescein~10⁻⁴ - 10⁻⁵Low
Rhodamine Rhodamine 1230.3High[1]
Tetramethylrhodamine (TMR)0.4High[1]
Rhodamine 6G (R6G)1.2High[1]
Rhodamine B (RB)2.0High[1]
Cyanine Cy3-Moderate to High
Cy5~5 x 10⁻⁶High
Alexa Fluor Alexa Fluor 488-Very High[2][3]
Alexa Fluor 568-Very High
Alexa Fluor 647-Very High[3]

Note: A lower photobleaching quantum yield indicates higher photostability. Data for Coumarin 6 and Alexa Fluor dyes are presented qualitatively due to the variability of reported quantitative values. The photostability of coumarin derivatives is generally considered to be moderate, superior to that of fluorescein but less robust than rhodamines and cyanine dyes.[4]

Key Observations:

  • Coumarins , including this compound derivatives, generally exhibit moderate photostability.[2]

  • Rhodamine derivatives are significantly more photostable than coumarin derivatives, with photobleaching quantum yields that are 2-3 orders of magnitude lower.[4]

  • Alexa Fluor dyes are renowned for their exceptional photostability and brightness, often outperforming traditional dyes.[2][3]

Experimental Protocols

Accurate assessment of fluorophore photostability is crucial for selecting the most appropriate probe for a given application. Below are detailed methodologies for two key experiments used to quantify and compare the photostability of fluorescent probes.

Determination of Photobleaching Half-life (t1/2) via Time-Lapse Microscopy

This protocol outlines a standard procedure for measuring and comparing the photobleaching rates of different fluorescent probes in a solution or cellular context.

Objective: To quantify the rate of fluorescence decay of different probes under continuous illumination.

Materials:

  • Solutions of the fluorescent probes to be tested at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for each fluorophore, a sensitive camera, and time-lapse imaging software.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a microscope slide with a droplet of the fluorophore solution. For cellular imaging, use cells stained with the fluorescent probes of interest.

  • Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter set for the fluorophore being tested. Adjust the illumination intensity to a consistent level for all samples.

  • Image Acquisition: Define a region of interest (ROI) and acquire a time-lapse series of images under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dye being tested.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.[2]

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

    • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.[2]

Determination of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield is a more absolute measure of a fluorophore's susceptibility to photobleaching.

Objective: To determine the probability that a fluorophore will be photobleached upon absorbing a photon.

Materials:

  • Spectrofluorometer with a continuous wave (CW) laser excitation source.[1]

  • Quartz cuvette.

  • Solutions of the fluorescent probes in a suitable solvent at a concentration where the absorbance at the excitation wavelength is low (e.g., 0.01-0.05) to minimize inner filter effects.[1]

  • Stir bar and magnetic stirrer.

  • Photodiode power meter.

Procedure:

  • Instrument Setup: Place the cuvette containing the dye solution and a stir bar into the spectrofluorometer. Set the excitation and emission wavelengths to the maxima for the dye. Ensure continuous stirring for uniform illumination.[1]

  • Initial Fluorescence Measurement (F₀): Measure the initial fluorescence intensity before significant photobleaching occurs.[1]

  • Photobleaching: Continuously illuminate the sample with the excitation laser at a constant power. Record the fluorescence intensity (F(t)) at regular time intervals.

  • Data Analysis: The photobleaching quantum yield (Φb) can be calculated from the decay of the fluorescence intensity over time, taking into account the photon flux and the molar extinction coefficient of the dye.

Visualizations

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cluster_result Result prep_solution Prepare Fluorophore Solution prep_slide Mount on Microscope Slide prep_solution->prep_slide setup_microscope Configure Microscope (Light Source, Filters, Intensity) prep_slide->setup_microscope Place Sample on Stage define_roi Define Region of Interest (ROI) setup_microscope->define_roi time_lapse Acquire Time-Lapse Images define_roi->time_lapse measure_intensity Measure Mean ROI Intensity time_lapse->measure_intensity Image Series correct_bkg Background Correction measure_intensity->correct_bkg normalize_intensity Normalize Intensity correct_bkg->normalize_intensity plot_curve Plot Photobleaching Curve normalize_intensity->plot_curve calc_half_life Determine Half-Life (t1/2) plot_curve->calc_half_life result Comparative Photostability calc_half_life->result

Caption: Workflow for determining fluorophore photostability.

Core Structures of Common Fluorophore Families

G Coumarin Coumarin Phenylcoumarin This compound Fluorescein Fluorescein Rhodamine Rhodamine Cyanine Cyanine

Caption: Core structures of major fluorophore classes.

References

A Comparative Analysis of Hydroxylated 3-Phenylcoumarins as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the enzyme inhibitory performance of various hydroxylated 3-phenylcoumarins. The following sections detail their activity against key enzymes implicated in skin aging and other diseases, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of relevant pathways and mechanisms.

Hydroxylated 3-phenylcoumarins have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent enzyme inhibition. Their structural features, particularly the position and number of hydroxyl groups on both the coumarin scaffold and the 3-phenyl ring, play a crucial role in their inhibitory potency and selectivity against various enzymes. This guide synthesizes data from multiple studies to offer a comparative overview of their efficacy.

Quantitative Comparison of Enzyme Inhibition

The inhibitory activities of a selection of hydroxylated 3-phenylcoumarins against several key enzymes are summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), highlight the structure-activity relationships that govern their potency.

Inhibition of Enzymes Involved in Skin Aging

Hydroxylated 3-phenylcoumarins have shown significant inhibitory effects on enzymes that contribute to the degradation of the extracellular matrix and melanin synthesis, processes central to skin aging.

Table 1: Inhibitory Activity (IC50, µM) of Hydroxylated 3-Phenylcoumarins against Skin Aging-Related Enzymes

CompoundTyrosinaseElastaseCollagenaseHyaluronidase
3-(4′-Bromophenyl)-5,7-dihydroxycoumarin1.05[1][2][3]> 187.7123.4[1][2][3]> 356.5
3-(3′-Bromophenyl)-5,7-dihydroxycoumarin7.03[1][2][3]> 187.7110.4[1][2][3]> 356.5
3-(4′-Bromophenyl)-6,7-dihydroxycoumarin39.9[1]> 187.7158.4112.0[1]
3-(3′-Bromophenyl)-6,7-dihydroxycoumarin8.25[1]37.38[1]148.9> 356.5
6,7-Dihydroxy-3-(3′-hydroxyphenyl)coumarin> 111.8> 187.7143.3[1]227.7[1]
3-(4′-Hydroxyphenyl)benzo[f]coumarin--96.8[1]-
Kojic Acid (Reference)17.9[1]---
Oleanolic Acid (Reference)-25.7[1]-212.4[1]
Epigallocatechin Gallate (Reference)--120.8[1]-

Note: A lower IC50 value indicates greater inhibitory potency.

Inhibition of Other Key Enzymes

Beyond their role in skin aging, hydroxylated 3-phenylcoumarins have demonstrated inhibitory activity against enzymes implicated in conditions such as gout and neurodegenerative diseases.

Table 2: Inhibitory Activity (IC50) of Hydroxylated 3-Phenylcoumarins against Xanthine Oxidase and Monoamine Oxidase B

CompoundEnzymeIC50
3-(3′-Bromophenyl)-5,7-dihydroxycoumarinXanthine Oxidase91 nM[4][5]
3-(4′-Bromothien-2′-yl)-5,7-dihydroxycoumarinXanthine Oxidase280 nM[4][5]
5,7-Dihydroxy-3-(3'-hydroxyphenyl)coumarinXanthine Oxidase2.13 µM[5]
6-Chloro-3-(3'-methoxyphenyl)coumarinMonoamine Oxidase B0.001 µM[6]
3-(3′-Bromophenyl)-6-methylcoumarinMonoamine Oxidase B0.134 nM
3-(4′-Bromophenyl)-6-methylcoumarinMonoamine Oxidase B3.23 nM[7]
3-(3′,4′-Dimethoxyphenyl)-6-bromo-6-methylcoumarinMonoamine Oxidase B7.12 nM[7]
3-(4′-Methoxyphenyl)-6-bromo-6-methylcoumarinMonoamine Oxidase B11.05 nM[7]
Allopurinol (Reference for XO)Xanthine Oxidase14.7 µM (calculated from data being 162 times less potent than 91 nM)[4][5]
R-(-)-Deprenyl (Selegiline) (Reference for MAO-B)Monoamine Oxidase B19.60 nM[7]

Note: IC50 values are presented in nM or µM as reported in the source. A lower value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to allow for replication and further investigation.

Synthesis of Hydroxylated 3-Phenylcoumarins

The primary synthetic route for hydroxylated 3-phenylcoumarins is the Perkin reaction . This involves the condensation of a substituted salicylaldehyde with a phenylacetic acid in the presence of a dehydrating agent. A common procedure is as follows:

  • A mixture of the appropriate salicylaldehyde and phenylacetic acid is refluxed in the presence of acetic anhydride and triethylamine.

  • The resulting acetoxy-3-phenylcoumarin is then subjected to acidic hydrolysis (e.g., using aqueous HCl in methanol) to yield the final hydroxylated 3-phenylcoumarin.

  • The product is purified by filtration and recrystallization.

Enzyme Inhibition Assays

The tyrosinase inhibitory activity is determined spectrophotometrically by monitoring the formation of dopachrome from the oxidation of L-DOPA.

  • A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution for a defined period at a specific temperature (e.g., 25°C).

  • The reaction is initiated by the addition of L-DOPA as the substrate.

  • The absorbance is measured at 475 nm at regular intervals using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve. Kojic acid is commonly used as a positive control.

The inhibition of porcine pancreatic elastase is measured using N-Succinyl-Ala-Ala-Ala-p-nitroanilide as a substrate.

  • The test compound is pre-incubated with a solution of elastase in Tris-HCl buffer (pH 8.0).

  • The reaction is started by adding the substrate.

  • The release of p-nitroaniline is monitored by measuring the absorbance at 410 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined. Oleanolic acid is often used as a reference inhibitor.

Collagenase activity is assayed using a fluorogenic substrate, such as fluorescein-conjugated gelatin.

  • The test compound is incubated with collagenase from Clostridium histolyticum in a Tris-HCl buffer (pH 7.5).

  • The fluorogenic substrate is added to initiate the reaction.

  • The increase in fluorescence, resulting from the cleavage of the substrate, is measured at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

  • The IC50 value is calculated from the percentage of inhibition. Epigallocatechin gallate can be used as a positive control.

The inhibitory activity against hyaluronidase is determined by measuring the amount of N-acetylglucosamine formed from hyaluronic acid.

  • The test compound is pre-incubated with bovine testicular hyaluronidase in an acetate buffer (pH 3.5).

  • Hyaluronic acid is added as the substrate, and the mixture is incubated.

  • The enzymatic reaction is stopped, and the amount of N-acetylglucosamine is quantified colorimetrically after reaction with p-dimethylaminobenzaldehyde (DMAB), measuring the absorbance at 585 nm.

  • The IC50 value is determined from the dose-response curve. Oleanolic acid can be used as a reference inhibitor.

The inhibition of xanthine oxidase is determined by monitoring the oxidation of xanthine to uric acid.

  • The test compound is pre-incubated with xanthine oxidase from bovine milk in a phosphate buffer (pH 7.5).

  • The reaction is initiated by the addition of xanthine.

  • The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined. Allopurinol is a standard inhibitor used for comparison.

MAO-B activity is assayed using a fluorometric method.

  • Human recombinant MAO-B is pre-incubated with the test compound in a phosphate buffer.

  • The reaction is initiated by the addition of a substrate (e.g., kynuramine or a proprietary substrate) and a developer that produces a fluorescent product in the presence of H2O2, a byproduct of the MAO-B reaction.

  • The increase in fluorescence is measured over time.

  • The IC50 value is determined from the percentage of inhibition. R-(-)-Deprenyl (Selegiline) is a common reference inhibitor.

Visualizing Pathways and Mechanisms

To better understand the context and mechanisms of enzyme inhibition by hydroxylated 3-phenylcoumarins, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the mechanism of mixed-type inhibition.

skin_aging_pathway UV_Radiation UV Radiation ROS Reactive Oxygen Species (ROS) UV_Radiation->ROS MAPK MAPK Signaling (e.g., ERK, JNK, p38) ROS->MAPK Tyrosinase_Activation Tyrosinase Activation ROS->Tyrosinase_Activation AP1 AP-1 Activation MAPK->AP1 MMPs Increased MMPs (Collagenase, Elastase) AP1->MMPs Collagen_Elastin_Degradation Collagen & Elastin Degradation MMPs->Collagen_Elastin_Degradation Wrinkles Wrinkles & Loss of Elasticity Collagen_Elastin_Degradation->Wrinkles Melanin Increased Melanin Production Tyrosinase_Activation->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation

Signaling pathway of UV-induced skin aging.

experimental_workflow cluster_synthesis Synthesis cluster_assay Enzyme Inhibition Assay Salicylaldehyde Substituted Salicylaldehyde Perkin_Reaction Perkin Reaction Salicylaldehyde->Perkin_Reaction Phenylacetic_Acid Substituted Phenylacetic Acid Phenylacetic_Acid->Perkin_Reaction Coumarin Hydroxylated 3-Phenylcoumarin Perkin_Reaction->Coumarin Inhibitor Test Compound (Coumarin) Coumarin->Inhibitor Enzyme Enzyme Solution Pre_incubation Pre-incubation Enzyme->Pre_incubation Inhibitor->Pre_incubation Substrate Substrate Addition Pre_incubation->Substrate Measurement Spectrophotometric/ Fluorometric Measurement Substrate->Measurement IC50 IC50 Determination Measurement->IC50

General experimental workflow.

mixed_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (I) EI->E ESI->ES I_below_EI Inhibitor (I) I_below_ESI Inhibitor (I)

Mechanism of mixed-type enzyme inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Phenylcoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-Phenylcoumarin, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety Protocols and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust and potential splashes.

  • Lab Coat: A flame-retardant lab coat or other protective clothing should be worn to minimize skin exposure.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

In Case of a Spill: For minor spills, utilize dry clean-up methods to avoid the generation of dust. The spilled solid should be carefully swept or vacuumed and placed into a designated, labeled container for hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[1][2]

  • Consult Official Regulations: Before proceeding with disposal, consult your institution's EHS office and review all applicable local, state, and federal guidelines for chemical waste disposal.

  • Waste Identification and Segregation:

    • Clearly label this compound waste with its full chemical name and any known hazard information.

    • Segregate solid this compound waste from liquid waste.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure, tight-fitting lid.

    • For unused product, it is best to leave it in its original container.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • The label must include the chemical name ("this compound"), the quantity of waste, the date of accumulation, and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the this compound waste.

    • The preferred method of disposal for similar chemical compounds is chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]

Hazard Profile of Related Coumarin Compounds

To provide context on the potential hazards of this compound, the following table summarizes the properties and hazards of structurally similar compounds. This information underscores the importance of treating this compound as hazardous waste.

Compound NameMolecular FormulaKey HazardsDisposal Recommendations
Unidentified Coumarin Product Not SpecifiedToxic if swallowed, May cause long lasting harmful effects to aquatic lifeDispose of contents/container to an approved waste disposal plant
4-Methyl-6,7-methylenedioxycoumarin C₁₁H₈O₄Not explicitly stated, but disposal method suggests hazardous natureChemical incineration; Do not discharge into sewers or waterways[3]
4-Ethoxycoumarin C₁₁H₁₀O₃Harmful if swallowed, May cause an allergic skin reaction, Harmful to aquatic life with long lasting effectsDisposal in accordance with hazardous waste regulations

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste within a laboratory setting.

cluster_0 Laboratory Operations cluster_1 EHS Coordination cluster_2 Final Disposal A 1. Generation of This compound Waste B 2. Segregate Waste (Solid vs. Liquid) A->B C 3. Use Appropriate Waste Container B->C D 4. Label Container as 'Hazardous Waste' C->D E 5. Store Waste in Designated Area D->E F 6. Request Waste Pickup from EHS G 7. Collection by Licensed Professional F->G H 8. Transport to Approved Waste Disposal Facility G->H I 9. Chemical Incineration H->I

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 4-Phenylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Phenylcoumarin. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Summary

Based on data from related coumarin compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation. Some coumarins are also classified as harmful if swallowed. Therefore, precautions must be taken to avoid direct contact and inhalation.

Summary of Potential Hazards:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles that conform to EU EN166 or US NIOSH standards. A face shield should be used if there is a splash hazard.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if damaged.
Body Protection A lab coat is mandatory. For larger quantities, a chemical-resistant apron should be worn.
Respiratory Protection For handling powders or when dust may be generated, a NIOSH-approved N95 or equivalent dust mask or respirator is required. All handling of the solid should be done in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Ensure the container is tightly sealed when not in use.

2. Preparation and Weighing:

  • All handling of solid this compound, including weighing, must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a disposable weighing boat or line the balance with appropriate paper to contain the powder.

  • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual dust. Dispose of the cloth as contaminated waste.

3. Dissolving and Use in Solution:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If the solvent is volatile, ensure the solution is prepared and handled within the chemical fume hood.

4. Spill Management:

  • In case of a small spill of solid material, carefully sweep it up with a dustpan and brush, avoiding the generation of dust. Place the collected material in a labeled, sealed container for hazardous waste.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

The disposal of this compound and its contaminated materials must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Unused this compound, contaminated weighing boats, and absorbent materials from spills should be collected in a dedicated, labeled, and sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not pour any solutions down the drain.

  • Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to dissolve any residual compound, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., solvents).

3. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound A Start: Receive this compound B Inspect Container for Damage A->B C Store in Cool, Dry, Ventilated Area B->C D Prepare for Handling: Don PPE C->D E Weigh Solid in Fume Hood D->E F Prepare Solution in Fume Hood E->F G Conduct Experiment F->G H Spill Occurs? G->H I Follow Spill Management Protocol H->I Yes J Decontaminate Work Area and Glassware H->J No I->J K Segregate and Collect Waste J->K L Label Hazardous Waste Container K->L M Store Waste in Designated Area L->M N Arrange for EHS Disposal M->N O End N->O

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.